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  • Product: Tri-valine
  • CAS: 28130-13-4

Core Science & Biosynthesis

Foundational

Tri-valine: A Technical Guide to Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structure and conformational analysis of tri-valine (L-valyl-L-valyl-L-valine), a tripeptide c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and conformational analysis of tri-valine (L-valyl-L-valyl-L-valine), a tripeptide composed of three L-valine (B1682139) amino acid residues. This document details the theoretical and experimental approaches used to characterize its three-dimensional structure, presenting data in a structured format and outlining detailed experimental protocols.

Tri-valine Structure

Tri-valine is a tripeptide with the chemical formula C₁₅H₂₉N₃O₄. The structure consists of three valine residues linked by peptide bonds. Valine is a nonpolar, aliphatic amino acid with a characteristic isopropyl side chain.[1][2][3] This bulky side chain plays a significant role in restricting the conformational freedom of the peptide backbone.

The peptide backbone is defined by a repeating sequence of N-Cα-C atoms. The conformation of this backbone is primarily determined by the rotation around two single bonds: the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ). The peptide bond (ω) is generally planar and trans (ω ≈ 180°) due to its partial double-bond character.[4][5]

Conformational Analysis of Tri-valine

The conformational landscape of tri-valine can be explored through both computational modeling and experimental techniques. Due to the steric hindrance imposed by the three bulky isopropyl side chains, the range of accessible φ and ψ angles is more restricted compared to peptides with smaller residues like glycine (B1666218) or alanine.

Computational Modeling

Computational methods, such as molecular mechanics and quantum chemistry calculations, are powerful tools for predicting the stable conformations of tri-valine. These methods can be used to generate a Ramachandran plot, which visualizes the energetically allowed regions of φ and ψ angles.

Table 1: Predicted Dihedral Angles (φ, ψ) for a Stable Conformation of Tri-valine in a β-sheet-like structure (Hypothetical Data)

Residueφ Angle (°)ψ Angle (°)
Valine 1-120+120
Valine 2-115+115
Valine 3-120+120

Note: This data is illustrative and represents a hypothetical stable conformation. Actual values would be determined through specific computational studies.

Experimental Techniques

The primary experimental methods for determining the conformation of peptides like tri-valine in solution and in the solid state are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution.[6][7][8] Information on dihedral angles can be derived from coupling constants (e.g., ³J(HN,Hα)) and Nuclear Overhauser Effect (NOE) data.

Table 2: Representative ¹H NMR Chemical Shifts for L-Valine

AtomChemical Shift (ppm)
NH8.44
4.18
2.13
0.97, 0.94

Source: Adapted from publicly available data for L-valine.[9]

X-ray crystallography can provide a high-resolution, three-dimensional structure of tri-valine in its crystalline form.[10][11] This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles. While no crystal structure for tri-valine is currently available in public databases, the methodology for crystallizing short peptides is well-established.

Experimental Protocols

Synthesis and Purification of Tri-valine

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of Tri-valine

This protocol outlines the manual synthesis of tri-valine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue on the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Valine 2):

    • Activate Fmoc-Val-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling (Valine 3): Repeat steps 2 and 3 to couple the third valine residue.

  • Final Deprotection: Remove the Fmoc group from the N-terminal valine as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Protocol 3.1.2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the crude tri-valine in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Conformational Analysis Protocols

Protocol 3.2.1: NMR Spectroscopy of Tri-valine

  • Sample Preparation: Dissolve 1-5 mg of purified tri-valine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be greater than 0.5 mM.[13]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each valine residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, this experiment correlates protons with their directly attached carbons or nitrogens.

  • Data Analysis:

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY spectrum to determine interproton distances.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use the distance and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.

Protocol 3.2.2: Crystallization of Tri-valine for X-ray Diffraction

  • Sample Preparation: Prepare a highly pure (>98%) solution of tri-valine at a concentration of 10-20 mg/mL in a suitable buffer.

  • Crystallization Screening: Use a sparse matrix screening approach with commercially available crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[11][14]

    • Hanging Drop Method: Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a coverslip. Invert the coverslip and seal it over the reservoir well.

  • Optimization: If initial screening yields microcrystals, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature.

  • Crystal Harvesting and Data Collection:

    • Carefully mount a suitable crystal on a loop and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using standard crystallographic software.

Signaling Pathways and Biological Activity

While tri-valine itself is not known to be a specific signaling molecule, the constituent amino acid, L-valine, plays a role in several metabolic and signaling pathways. For instance, L-valine can influence the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[15][16][17] Dietary valine has also been shown to affect the expression of genes in the Target of Rapamycin (TOR) signaling cascade.[17]

Furthermore, high concentrations of L-valine have been observed to induce apoptosis and affect pathways related to autophagy and RNA methylation in certain cellular contexts.[18]

Visualizations

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR Xray X-ray Crystallography Characterization->Xray Computational Computational Modeling Characterization->Computational Structure 3D Structure Determination NMR->Structure Xray->Structure Computational->Structure Dynamics Conformational Dynamics Structure->Dynamics

Workflow for the conformational analysis of tri-valine.

Valine_Signaling_Pathway Valine L-Valine PI3K PI3K Valine->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis CellGrowth Cell Growth mTOR->CellGrowth

Simplified diagram of the PI3K/Akt/mTOR signaling pathway influenced by L-valine.

References

Exploratory

The Potent World of Valine-Rich Tripeptides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals Valine-rich tripeptides, short chains of three amino acids where at least one is valine, are emerging as significant players in the field of bioactive pepti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valine-rich tripeptides, short chains of three amino acids where at least one is valine, are emerging as significant players in the field of bioactive peptides. Encrypted within various protein sources, these small molecules exhibit a remarkable range of biological activities, from potent antihypertensive effects to promising anticancer and antioxidant properties. This technical guide provides an in-depth exploration of the core biological activities of valine-rich tripeptides, detailing the experimental protocols used to elucidate these functions and the signaling pathways through which they exert their effects. All quantitative data is summarized for comparative analysis, and key mechanisms and workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

One of the most extensively studied biological activities of valine-rich tripeptides is their ability to inhibit the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these tripeptides can lead to a reduction in the production of angiotensin II, a potent vasoconstrictor, thereby contributing to a decrease in blood pressure.

The milk-derived tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) are prominent examples of ACE inhibitors, with numerous studies validating their antihypertensive effects.[1][2][3] The presence of a proline residue at the C-terminus is a common feature of many potent ACE-inhibitory peptides.[4]

Table 1: ACE Inhibitory Activity of Valine-Containing Tripeptides

Tripeptide SequenceSourceIC50 (µM)Reference(s)
Val-Pro-Pro (VPP)Milk casein1.9 - 9.4[2][3]
Ile-Pro-Pro (IPP)Milk casein5[1]
Val-Ala-Pro (VAP)Grass carp18.6[4]
Val-Trp (VW)Marine macroalgae0.58[5]
Val-Tyr (VY)Marine macroalgae< IC50 of losartan[6]
Val-Ile-Tyr (VIY)Marine macroalgae> IC50 of losartan[6]
Experimental Protocol: ACE Inhibition Assay

The in vitro determination of ACE inhibitory activity is commonly performed using a spectrophotometric method with the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Principle: ACE cleaves HHL to release hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring its absorbance after extraction. The presence of an ACE inhibitor reduces the amount of HA formed.

Detailed Methodology:

  • Reagent Preparation:

    • ACE solution (from rabbit lung) is prepared in a suitable buffer (e.g., 50 mM HEPES buffer with 300 mM NaCl, pH 8.3).

    • HHL substrate solution is prepared in the same buffer.

    • Test peptide solutions are prepared at various concentrations.

    • A known ACE inhibitor, such as captopril, is used as a positive control.

  • Assay Procedure:

    • Pre-incubate the ACE solution with the test peptide or control for a specific time (e.g., 5 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid, such as 1 M HCl.

  • Quantification of Hippuric Acid:

    • Extract the hippuric acid from the reaction mixture using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent and redissolve the hippuric acid in distilled water.

    • Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity

Valine-rich tripeptides have demonstrated notable antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of various chronic diseases. These peptides can scavenge free radicals and chelate pro-oxidative metal ions. The antioxidant capacity is often influenced by the amino acid composition and sequence of the tripeptide.

Table 2: Antioxidant Activity of Valine-Containing Tripeptides (DPPH Radical Scavenging Assay)

Tripeptide SequenceSource/MethodIC50 (µg/mL)Reference(s)
Gly-Val-Arg (GVR)Designed Peptide~63% scavenging at 1 mg/mL[7]
Val-Asn-Pro (VNP)JiuzaoNot specified as IC50[8]

Note: Specific IC50 values for a wide range of valine-rich tripeptides in DPPH assays are not extensively reported in the readily available literature. The provided data indicates antioxidant potential but often not in the form of IC50.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test tripeptide solutions.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • Mix the test peptide solution with the DPPH solution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

    • A blank sample containing the solvent and DPPH solution is also prepared.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value is determined as the concentration of the peptide that scavenges 50% of the DPPH radicals.

Anticancer Activity

Emerging research suggests that certain valine-rich tripeptides possess cytotoxic activity against various cancer cell lines, indicating their potential as novel anticancer agents. The mechanisms underlying their anticancer effects are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and disruption of cancer cell membranes.

Table 3: Cytotoxic Activity of Valine-Containing Peptides against Cancer Cell Lines

Peptide/CompoundCancer Cell LineIC50Reference(s)
Valine-depleted amino acid solutionHepatoma (AH109A)Significant growth inhibition[9]
Valine-depleted amino acid solutionMammary tumors (MRMT-1)Significant growth inhibition[9]
VBV (Vespa bicolor venom - contains valine-rich peptides)HepG2 (Liver)42 µg/mL[10]
VBV (Vespa bicolor venom - contains valine-rich peptides)Hela (Cervical)58 µg/mL[10]
VBV (Vespa bicolor venom - contains valine-rich peptides)MCF-7 (Breast)54 µg/mL[10]
VBV (Vespa bicolor venom - contains valine-rich peptides)A549 (Lung)48 µg/mL[10]

Note: Data for specific, isolated valine-rich tripeptides is limited. The provided information highlights the role of valine in cancer cell biology and the potential of complex mixtures containing such peptides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test tripeptide for a defined period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the peptide) and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as: % Cell Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

    • The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Valine-rich peptides have also been identified as having antimicrobial properties against a range of pathogenic bacteria. Their mechanism of action often involves the disruption of the bacterial cell membrane.

Table 4: Antimicrobial Activity of Valine-Rich Peptides

PeptideTarget MicroorganismMIC (µg/mL)Reference(s)
VR3 (Ac-C(VR)3DPG(RV)3C-NH2)E. coli4-8[11][12]
VR3 (Ac-C(VR)3DPG(RV)3C-NH2)S. aureus4-8[11][12]
VR2 (Ac-C(VR)2DPG(RV)2C-NH2)Various bacteria16-128[11]
VR4 (Ac-C(VR)4DPG(RV)4C-NH2)Gram-positive bacteria8-16[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial peptide is incubated with a standardized inoculum of the target bacterium. The absence of visible growth indicates the inhibitory effect of the peptide.

Detailed Methodology:

  • Preparation:

    • Prepare a standardized suspension of the target bacteria (e.g., in Mueller-Hinton broth).

    • Perform a serial dilution of the valine-rich tripeptide in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways Modulated by Valine-Rich Tripeptides

The biological effects of valine-rich tripeptides are mediated through their interaction with specific cellular signaling pathways. The well-studied tripeptides VPP and IPP have been shown to modulate key inflammatory and cell growth pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. VPP and IPP have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[12][13][14] This inhibition can occur downstream of IκBα degradation and involves the attenuation of p65 phosphorylation.[4][12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR Inflammatory_Stimuli->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 (Inactive) IkB->IkB_p65_p50 p65_p50 NF-κB (p65/p50) p65_p50->IkB_p65_p50 p_p65 p-p65 p65_p50->p_p65 Phosphorylation IkB_p65_p50->p65_p50 IkB degradation p_p65_p50_n p-p65/p50 p_p65->p_p65_p50_n Translocation VPP_IPP VPP / IPP VPP_IPP->p_p65 Inhibits Inflammatory_Genes Inflammatory Gene Transcription p_p65_p50_n->Inflammatory_Genes Induces

VPP/IPP Inhibition of the NF-κB Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. VPP has been shown to attenuate the activation of specific MAPKs, such as JNK and ERK1/2, contributing to its anti-inflammatory and vasoprotective effects.[4]

MAPK_Pathway Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, ERK1/2) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Inflammation, Proliferation Transcription_Factors->Cellular_Response Regulates VPP VPP VPP->MAPK Inhibits

VPP Attenuation of the MAPK Signaling Pathway
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. IPP and VPP have been shown to stimulate this pathway, leading to beneficial effects on insulin (B600854) signaling and adipocyte differentiation.[4][15][16]

PI3K_Akt_Pathway IPP_VPP IPP / VPP Receptor Receptor IPP_VPP->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cellular_Effects Cell Survival, Growth, Metabolism Downstream_Targets->Cellular_Effects Regulates

IPP/VPP Activation of the PI3K/Akt Pathway

Conclusion

Valine-rich tripeptides represent a promising class of bioactive molecules with a diverse array of therapeutic applications. Their well-documented ACE inhibitory activity, coupled with their emerging roles as antioxidant, anticancer, and antimicrobial agents, positions them as valuable leads for the development of novel pharmaceuticals and functional foods. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores the complex and significant impact these small peptides can have on cellular function. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of a wider range of valine-rich tripeptides will be crucial in fully harnessing their potential for human health. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the science and application of these potent biomolecules.

References

Foundational

Tri-valine: A Technical Guide to Its Characterization and the Functional Significance of Valine Residues in Biological Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of tri-valine (Val-Val-Val), a tripeptide composed of three L-valine amin...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tri-valine (Val-Val-Val), a tripeptide composed of three L-valine amino acid residues. A thorough review of scientific literature and natural product databases indicates that while the dipeptide valyl-valine (Val-Val) has been identified in some natural sources, there is currently no definitive evidence for the natural occurrence of free tri-valine. This document, therefore, addresses the properties of synthetic tri-valine and extrapolates its potential functions based on the known roles of the essential amino acid valine and valine-rich motifs in larger proteins. This guide covers the metabolic pathways of valine, its role in cellular signaling, and the structural importance of valine residues in proteins. Detailed experimental protocols for peptide synthesis and characterization are provided, alongside structured data tables and diagrams to facilitate understanding and further research.

Natural Occurrence

A comprehensive search of natural product databases and scientific literature did not yield any evidence of the endogenous presence of the free tripeptide tri-valine (Val-Val-Val) in any organism. However, the dipeptide L-Valyl-L-valine has been reported in organisms such as Brassica napus (rapeseed) and Panax ginseng.[1] The absence of detectable free tri-valine suggests that it is either not a naturally synthesized small molecule or it exists at concentrations below the limit of detection of current analytical methods. In contrast, the constituent amino acid, L-valine, is an essential branched-chain amino acid (BCAA) that is abundant in a wide variety of proteins and is obtained through dietary sources such as meats, dairy products, and legumes.[2][3]

Physicochemical Properties of Synthetic Tri-valine

Synthetic tri-valine (H-Val-Val-Val-OH) is commercially available and its properties are well-defined.

PropertyValueReference
Chemical Formula C₁₅H₂₉N₃O₄[4]
Molecular Weight 315.41 g/mol [4]
CAS Number 28130-13-4[4]
Appearance White to off-white powder
Purity (HPLC) Typically >95%[4]
Theoretical pI 7.0[4]
GRAVY Score 4.2[4]

Biological Functions of Valine and Valine-Rich Motifs

While tri-valine itself is not documented as a natural bioactive peptide, the functions of its constituent, L-valine, are extensive and provide a basis for understanding the potential roles of valine-rich peptides.

Metabolic Significance of Valine

Valine is an essential amino acid, meaning it cannot be synthesized by animals and must be obtained from the diet.[3] It plays a crucial role in energy metabolism. The catabolism of valine, along with other BCAAs, begins with transamination to form α-ketoisovalerate. This is followed by oxidative decarboxylation, ultimately leading to the production of succinyl-CoA, which enters the citric acid cycle for energy production.

A simplified workflow for the degradation of valine is presented below.

G Valine Degradation Workflow Valine Valine a_Keto α-Ketoisovalerate Valine->a_Keto Transamination Iso_CoA Isobutyryl-CoA a_Keto->Iso_CoA Oxidative Decarboxylation Succ_CoA Succinyl-CoA Iso_CoA->Succ_CoA Series of Enzymatic Reactions TCA Citric Acid Cycle Succ_CoA->TCA

Caption: Workflow of Valine Catabolism.

Role in Cellular Signaling

Valine, as a BCAA, is involved in key signaling pathways that regulate protein synthesis and cell growth. One of the most critical pathways is the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The presence of sufficient BCAAs, including valine, signals nutrient availability, which in turn promotes mTORC1 activity, leading to the phosphorylation of downstream targets that initiate protein synthesis.

The signaling pathway involving valine and mTORC1 is depicted in the following diagram.

G Valine in mTORC1 Signaling cluster_0 Cellular Processes Valine Valine mTORC1 mTORC1 Valine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Caption: Valine's role in activating mTORC1 signaling.

Structural Importance in Proteins

The isopropyl side chain of valine is nonpolar and hydrophobic. In aqueous environments, valine residues tend to be buried within the core of proteins, contributing to the hydrophobic interactions that are essential for proper protein folding and stability. Repeats of valine or valine-rich sequences can lead to the formation of highly hydrophobic regions within a protein, which can be important for protein-protein interactions or for anchoring proteins within biological membranes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tri-valine

This protocol outlines a standard method for the synthesis of H-Val-Val-Val-OH using Fmoc-chemistry on a solid support.

Materials:

  • Fmoc-Val-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Workflow:

G Solid-Phase Synthesis of Tri-valine Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Val-OH (DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Val-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Val-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleave from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

References

Exploratory

Tri-valine as a Building Block in Protein Engineering: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of tri-valine (Val-Val-Val), a short hydrophobic peptide, as a versatile building block in protein engineering and drug development. We delve into its fund...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of tri-valine (Val-Val-Val), a short hydrophobic peptide, as a versatile building block in protein engineering and drug development. We delve into its fundamental physicochemical properties, detailed synthesis and purification protocols, and its applications in creating stable protein cores, designing novel biomaterials, and developing targeted drug delivery systems. This document is intended for researchers, scientists, and professionals in the fields of protein engineering, materials science, and pharmacology, offering a compilation of quantitative data, detailed experimental methodologies, and conceptual frameworks to facilitate the integration of tri-valine motifs into innovative research and development projects.

Introduction

Valine, a nonpolar, aliphatic amino acid, is a fundamental component of protein structures, typically found buried within the hydrophobic core of globular proteins where it contributes to overall stability.[1] The strategic incorporation of multiple valine residues can significantly influence protein folding, stability, and intermolecular interactions. A tri-valine (Val-Val-Val) motif, a homooligomer of valine, presents a unique building block in protein engineering due to its pronounced hydrophobicity and propensity for self-assembly. This guide explores the multifaceted potential of tri-valine, from its basic chemical characteristics to its advanced applications in biotechnology and medicine.

Physicochemical Properties of Tri-valine

The properties of the tri-valine peptide are largely dictated by the characteristics of its constituent valine residues. The following table summarizes key physicochemical parameters for L-valine, which can be extrapolated to understand the behavior of the tri-valine peptide. The properties of the tripeptide itself will be influenced by the formation of peptide bonds and the terminal functional groups.

PropertyValue (for L-Valine)ReferenceNotes for Tri-valine
Molecular Formula C5H11NO2[2]C15H29N3O4
Molecular Weight 117.15 g/mol [2]331.44 g/mol
pKa (α-carboxyl) 2.29[3]The C-terminal carboxyl group will have a similar pKa.
pKa (α-amino) 9.72[3]The N-terminal amino group will have a similar pKa.
Isoelectric Point (pI) ~5.96CalculatedThe pI of the tripeptide will be close to neutral.
Hydropathy Index 4.2 (hydrophobic)[3]The tri-valine peptide will be highly hydrophobic.
Solubility in Water 5.6 g/100 mL[3]Expected to be significantly lower than monomeric valine due to increased hydrophobicity and potential for aggregation.
Charge at pH 7.4 Neutral[3]The tri-valine peptide will be predominantly in its zwitterionic form and carry no net charge.

Experimental Protocols

Solid-Phase Synthesis of Tri-valine

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing tri-valine. The following protocol is based on the widely used Fmoc/tBu strategy.[4][5]

Materials:

  • Fmoc-Val-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling:

    • Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and react for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the second and third valine residues.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.[6][7]

  • Characterization: Confirm the identity and purity of the tri-valine peptide using mass spectrometry.

Characterization of Tri-valine Self-Assembly

3.2.1. Thioflavin T (ThT) Assay for Amyloid-like Fibril Formation

This assay is used to detect the formation of β-sheet-rich aggregates, which are characteristic of amyloid fibrils.

Procedure:

  • Prepare a stock solution of tri-valine in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubate the peptide solution under conditions that may promote self-assembly (e.g., gentle agitation at 37°C).

  • At various time points, take aliquots of the peptide solution and add them to a solution of Thioflavin T (e.g., 25 µM ThT in PBS).

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.

3.2.2. Atomic Force Microscopy (AFM) for Visualization of Nanostructures

AFM allows for the direct visualization of self-assembled peptide nanostructures on a surface.[8][9][10]

Procedure:

  • Prepare a solution of tri-valine at a concentration known to form aggregates.

  • Deposit a small volume of the peptide solution onto a freshly cleaved mica surface.

  • Allow the solution to adsorb for a few minutes.

  • Gently rinse the surface with Milli-Q water to remove unadsorbed peptide and salts.

  • Dry the sample under a gentle stream of nitrogen.

  • Image the surface using an AFM in tapping mode.

Enzymatic Degradation Assay

This protocol assesses the stability of the tri-valine peptide in the presence of proteases.[11]

Procedure:

  • Prepare a solution of tri-valine at a known concentration in a suitable buffer (e.g., Tris-HCl, pH 8.0 for trypsin).

  • Add a protease (e.g., trypsin, chymotrypsin, or pronase) to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction at 37°C.

  • At different time points, take aliquots of the reaction mixture and stop the enzymatic reaction by adding a protease inhibitor or by acidification (e.g., adding TFA).

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact tri-valine. A decrease in the peak area corresponding to the intact peptide over time indicates degradation.

Applications in Protein Engineering and Drug Development

Stabilization of Protein Cores

The hydrophobic nature of tri-valine makes it an excellent candidate for stabilizing the hydrophobic core of proteins.[12][13] By replacing less hydrophobic residues with a tri-valine motif through site-directed mutagenesis, it is possible to enhance the packing of the protein core, thereby increasing its thermal and chemical stability.

Protein_Core_Stabilization cluster_0 Engineered Protein Design cluster_1 Mechanism of Stabilization Unstable_Protein Unstable Protein (Less Hydrophobic Core) Site_Directed_Mutagenesis Site-Directed Mutagenesis (Introduce Tri-valine) Stable_Protein Stable Protein (Enhanced Hydrophobic Core) Hydrophobic_Collapse Enhanced Hydrophobic Collapse Improved_Packing Improved Core Packing Increased_Stability Increased Thermodynamic Stability (Higher Tm)

Biomaterial Scaffolds

The self-assembly properties of tri-valine can be harnessed to create novel biomaterials. Under specific conditions of concentration, pH, and ionic strength, tri-valine peptides can self-assemble into nanostructures such as nanofibers, nanotubes, and hydrogels. These materials can serve as scaffolds for tissue engineering, providing a supportive matrix for cell growth and proliferation.

Biomaterial_Scaffold_Formation TriValine_Monomers Tri-valine Monomers in Solution Self_Assembly Self-Assembly (Hydrophobic Interactions, H-bonding) TriValine_Monomers->Self_Assembly Change in Concentration/pH Nano_Structures Nanofibers / Nanotubes Self_Assembly->Nano_Structures Hydrogel Hydrogel Scaffold Nano_Structures->Hydrogel Entanglement Tissue_Engineering Application: Tissue Engineering Hydrogel->Tissue_Engineering

Drug Delivery Vehicles

The hydrophobic nature of tri-valine can be exploited for the encapsulation and delivery of hydrophobic drugs.[14][15][16][17][18] Tri-valine-containing peptides can be engineered to form self-assembling nanostructures, such as micelles or nanoparticles, that can encapsulate poorly water-soluble drugs, thereby improving their bioavailability and enabling targeted delivery.

Drug_Delivery_Vehicle cluster_0 Vehicle Assembly cluster_1 Cellular Uptake Amphiphilic_Peptide Amphiphilic Peptide (Tri-valine + Hydrophilic Domain) Self_Assembly Self-Assembly in Aqueous Solution Amphiphilic_Peptide->Self_Assembly Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->Self_Assembly Encapsulation Nanoparticle Drug-Loaded Nanoparticle Self_Assembly->Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Intracellular_Release Intracellular Drug Release Endocytosis->Intracellular_Release

Protein-Protein Interaction Motifs

Short peptide motifs are known to mediate protein-protein interactions.[19][20] The hydrophobic and sterically bulky nature of the tri-valine sequence can be engineered to create specific recognition sites or to disrupt existing protein-protein interactions. This has potential applications in the development of therapeutic peptides that can modulate signaling pathways.

PPI_Modulation cluster_0 Interaction Inhibition cluster_1 Signaling Outcome Protein_A Protein A Protein_B Protein B TriValine_Peptide Tri-valine Peptide Binding_Site Hydrophobic Binding Pocket Blocked_Interaction Blocked Protein-Protein Interaction Downstream_Signaling Modulation of Downstream Signaling

Conclusion

Tri-valine, as a simple yet potent hydrophobic building block, offers a wide range of possibilities in protein engineering and drug development. Its ability to drive protein folding, enhance stability, self-assemble into functional biomaterials, and mediate molecular interactions makes it a valuable tool for designing novel proteins and therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and harness the potential of the tri-valine motif in their scientific endeavors. Future research will likely uncover even more sophisticated applications of this versatile peptide building block.

References

Foundational

A Technical Guide to the Spectroscopic Analysis of Tri-valine

Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of tri-valine, a simple tripepti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of tri-valine, a simple tripeptide. The application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is detailed, offering both theoretical insights and practical methodologies for structural elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution.[1][2] For peptides like tri-valine, ¹H and ¹³C NMR, often in combination with two-dimensional (2D) experiments, provide detailed information on atomic connectivity and spatial proximity, which is crucial for conformational analysis.[1][2]

Data Presentation: Predicted Chemical Shifts

The chemical environment of each nucleus in tri-valine dictates its resonance frequency (chemical shift). While exact values depend on experimental conditions (solvent, pH, temperature), typical chemical shifts for the protons and carbons in the valine residues can be predicted. The N-terminal, C-terminal, and internal residues will exhibit slightly different shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tri-valine in D₂O

Proton TypeN-Terminal Valine (Val¹)Internal Valine (Val²)C-Terminal Valine (Val³)Typical Range (ppm)
Amide (N-H)~8.2-8.5~8.0-8.3~7.8-8.17.5-8.5
α-Proton (Cα-H)~3.9-4.1~4.1-4.3~4.0-4.23.5-4.5
β-Proton (Cβ-H)~2.1-2.3~2.1-2.3~2.1-2.32.0-2.5
γ-Protons (Cγ-H₃)~0.9-1.1~0.9-1.1~0.9-1.10.8-1.2

Note: Amide proton signals will exchange and may not be visible in D₂O unless experiments are run in a mixed H₂O/D₂O solvent.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tri-valine in D₂O

Carbon TypeN-Terminal Valine (Val¹)Internal Valine (Val²)C-Terminal Valine (Val³)Typical Range (ppm)
Carbonyl (C=O)N/A (Amide I)~172-175~175-178 (Carboxyl)170-180
α-Carbon (Cα)~58-60~60-62~59-6150-65
β-Carbon (Cβ)~30-32~30-32~30-3228-35
γ-Carbons (Cγ)~18-20~18-20~18-2017-22

Source for typical ranges.[4][5][6]

Experimental Protocol: NMR Analysis

A robust protocol is essential for acquiring high-quality NMR data for peptides.

  • Sample Preparation :

    • Dissolve 1-5 mg of high-purity (>95%) tri-valine in 500 µL of a suitable solvent, typically deuterium (B1214612) oxide (D₂O) for basic structural analysis.[3][7][8] For observation of exchangeable amide protons, a 90% H₂O / 10% D₂O mixture is used.[3]

    • The peptide concentration should ideally be between 1-5 mM.[7][8]

    • If necessary, adjust the pH to a value where the peptide is stable and soluble; a pH below 7.5 is recommended for observing amino hydrogens.[9] The buffer salt concentration should be kept below 300 mM to prevent signal broadening.[9]

  • Spectrometer Setup :

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Lock the field using the deuterium signal from the solvent and perform shimming to optimize magnetic field homogeneity.[9]

  • Data Acquisition :

    • Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.

    • For resonance assignment, acquire a set of 2D homonuclear spectra, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify proton spin systems within each valine residue.[3]

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å), which helps in determining the peptide's conformation and the sequence of residues.[3]

    • Acquire ¹³C data using a 1D ¹³C experiment or 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is employed.[4][9]

Visualization: NMR Assignment Logic

The logical workflow for assigning NMR signals to specific residues in a peptide is a cornerstone of structural analysis.

NMR_Assignment_Workflow Logical Flow for Peptide NMR Signal Assignment cluster_i Residue (i) cluster_i1 Residue (i+1) TOCSY TOCSY Spectrum SpinSystem1 Identify Spin System (Valine Residue 'i') TOCSY->SpinSystem1 Intra-residue correlations SpinSystem2 Identify Spin System (Valine Residue 'i+1') TOCSY->SpinSystem2 NOESY NOESY Spectrum NH_i NH(i) NH_i1 NH(i+1) Ha_i Hα(i) NH_i->Ha_i Sidechain_i Sidechain(i) (Hβ, Hγ) Ha_i->Sidechain_i Ha_i->NH_i1 Sequential Walk: dαN(i, i+1) NOE Ha_i1 Hα(i+1) NH_i1->Ha_i1

Caption: Logic for sequential NMR assignment using TOCSY and NOESY.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] For peptides, this technique is particularly useful for confirming the presence of amide bonds and analyzing secondary structure.[11][12][13]

Data Presentation: Characteristic IR Absorptions

The tri-valine peptide backbone gives rise to several characteristic absorption bands, known as amide bands.

Table 3: Characteristic Infrared Absorption Bands for Tri-valine

Band NameApproximate Wavenumber (cm⁻¹)Vibrational ModeIntensity
Amide A~3300N-H stretchingStrong, Broad
Amide I1600 - 1700C=O stretching (~80%)Strong
Amide II1500 - 1600N-H bending and C-N stretchingModerate
Amide III1250 - 1350C-N stretching and N-H bendingModerate
Alkyl C-H2850 - 2990C-H stretchingStrong

Source for band assignments and wavenumbers.[11][14][15][16][17]

Experimental Protocol: FTIR Analysis
  • Sample Preparation :

    • KBr Pellet Method: Mix ~1 mg of lyophilized tri-valine with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Solution Method: Dissolve the peptide in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., D₂O). Use a sample cell with IR-transparent windows (e.g., CaF₂). This method is essential for studying secondary structure in an aqueous environment.[13]

  • Spectrometer Setup :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the pure KBr pellet or the solvent in the sample cell. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Place the sample pellet or cell in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18][19] For peptides, it is used to determine the exact molecular weight and to deduce the amino acid sequence through fragmentation analysis (tandem MS or MS/MS).[18][20]

Principles of Peptide Fragmentation

In tandem MS, a specific peptide ion (the precursor ion) is selected and fragmented, typically by collision-induced dissociation (CID).[18][21] This process preferentially breaks the peptide bonds, generating a series of fragment ions. The most common fragments are b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus.[22] Analyzing the mass differences between consecutive b- or y-ions allows for the determination of the amino acid sequence.[20][22]

Data Presentation: Calculated m/z Values

The theoretical molecular weight of tri-valine (C₁₅H₂₉N₃O₄) is approximately 315.41 g/mol . The following table lists the expected m/z values for the protonated precursor ion and its primary fragment ions.

Table 4: Predicted m/z Values for Tri-valine Fragments (Singly Charged)

Ion TypeSequenceFormulaCalculated m/z
[M+H]⁺ Val-Val-Val C₁₅H₃₀N₃O₄⁺ 316.22
b₁ValC₅H₁₀NO⁺100.08
b₂Val-ValC₁₀H₁₉N₂O₂⁺199.14
y₁ValC₅H₁₂NO₂⁺118.09
y₂Val-ValC₁₀H₂₁N₂O₃⁺217.15
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation :

    • Dissolve a small amount of tri-valine in a suitable solvent for ionization, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).

    • Ensure the sample is free from salts and detergents, which can suppress ionization; desalting with a C18 ZipTip may be necessary.[21]

  • Mass Spectrometer Setup :

    • Use a mass spectrometer equipped with an appropriate ion source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Introduce the sample into the mass spectrometer via direct infusion or, for more complex mixtures, through a liquid chromatography (LC) system.[23]

  • Data Acquisition :

    • MS1 Scan: Perform a full scan to identify the m/z of the precursor ion ([M+H]⁺ at ~316.22).

    • MS/MS Scan: Select the precursor ion and subject it to fragmentation (e.g., using CID). The collision energy should be optimized to achieve a rich fragmentation spectrum.[21]

    • Acquire the MS/MS spectrum, which will show the m/z values of the resulting b- and y-ion fragments.

Visualizations: Fragmentation and Workflow

Trivaline_Fragmentation Fragmentation of Protonated Tri-valine ([M+H]⁺) cluster_peptide H2N H₂N- Ca1 CH H2N->Ca1 CO1 -CO- Ca1->CO1 Val1 Val¹ Sidechain Ca1->Val1 NH2 NH- CO1->NH2 Ca2 CH NH2->Ca2 CO2 -CO- Ca2->CO2 Val2 Val² Sidechain Ca2->Val2 NH3 NH- CO2->NH3 Ca3 CH NH3->Ca3 COOH -COOH Ca3->COOH Val3 Val³ Sidechain Ca3->Val3 b1_cut b1_label b1_label b1_cut->b1_label b₁ b2_cut b2_label b2_label b2_cut->b2_label b₂ y1_cut y1_label y1_label y1_cut->y1_label y₁ y2_cut y2_label y2_label y2_cut->y2_label y₂

Caption: Cleavage sites in tri-valine leading to b- and y-ions.

Spectroscopic_Workflow Integrated Spectroscopic Analysis Workflow Sample Tri-valine Sample (High Purity) Prep_NMR Sample Prep: Dissolve in D₂O/H₂O Sample->Prep_NMR Prep_IR Sample Prep: KBr Pellet or Solution Sample->Prep_IR Prep_MS Sample Prep: Dissolve & Desalt Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI or MALDI) Prep_MS->MS Data_NMR 1D/2D Spectra: Chemical Shifts, Couplings, NOEs NMR->Data_NMR Data_IR IR Spectrum: Functional Group Absorptions IR->Data_IR Data_MS Mass Spectra: [M+H]⁺ and Fragment Ions (b/y) MS->Data_MS

Caption: General workflow for the spectroscopic analysis of tri-valine.

References

Exploratory

Computational Modeling of Tri-valine Peptide Structure: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Core Objective: This guide provides a comprehensive overview of the computational and experimental methodologies for characterizing the three-dimensi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the computational and experimental methodologies for characterizing the three-dimensional structure of the tri-valine peptide. It is designed to serve as a technical resource for researchers involved in peptide-based drug design and structural biology.

Introduction: The Significance of Tri-valine Modeling

Tri-valine, a simple tripeptide, serves as an important model system for understanding the conformational preferences of branched-chain amino acids in peptides and proteins. The bulky, hydrophobic isopropyl side chains of valine residues introduce significant steric constraints that influence the local backbone geometry. Accurate computational modeling of tri-valine's structure is crucial for several reasons:

  • Force Field Validation: Comparing simulated conformational ensembles of tri-valine with experimental data provides a stringent test for the accuracy of molecular mechanics force fields.

  • Understanding Peptide Folding: As a fundamental building block, understanding the intrinsic conformational propensities of tri-valine contributes to the broader understanding of peptide and protein folding pathways.

  • Rational Peptide Design: In drug development, peptides are increasingly utilized as therapeutic agents. Computational models that accurately predict the structure and dynamics of small peptides like tri-valine are essential for the rational design of peptide-based drugs with improved efficacy and stability.

This guide will delve into the computational techniques used to model tri-valine, the experimental methods for validating these models, and the workflows that integrate these approaches in a research context.

Computational Modeling of Tri-valine Structure

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of peptides. By simulating the atomic motions over time, MD can provide detailed insights into the accessible structures and their relative energies.

Molecular Dynamics Simulation Protocol

A typical MD simulation workflow for tri-valine involves several key steps. The following protocol is a generalized procedure that can be implemented using popular simulation packages like GROMACS, AMBER, or CHARMM.

2.1.1. System Preparation:

  • Building the Initial Structure: The tri-valine peptide can be built using molecular modeling software such as PyMOL, Avogadro, or the sequence command within the LEaP module of AmberTools. An extended conformation is often used as a starting point to avoid initial conformational bias.

  • Force Field Selection: The choice of force field is critical for the accuracy of the simulation. Commonly used force fields for protein and peptide simulations include AMBER (e.g., ff14SB, ff19SB), CHARMM (e.g., CHARMM36m), and GROMOS (e.g., 54a7). Each has been parameterized to reproduce experimental data and quantum mechanical calculations.

  • Solvation: The peptide is placed in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvated with an explicit water model, such as TIP3P or SPC/E. The box size should be sufficient to ensure the peptide does not interact with its periodic images.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a specific ionic strength, typically physiological conditions (~0.15 M).

2.1.2. Simulation Execution:

  • Energy Minimization: The initial system, including the peptide, water, and ions, is subjected to energy minimization to remove steric clashes and unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration: The system is gradually brought to the desired temperature and pressure through a series of equilibration steps.

    • NVT (Canonical) Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the peptide heavy atoms to allow the solvent to equilibrate around it.

    • NPT (Isothermal-Isobaric) Ensemble: The pressure is then equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the peptide can be gradually released during this phase.

  • Production MD: Once the system is well-equilibrated, the production simulation is run for a desired length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space of the tri-valine peptide.

Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at different time points. This trajectory can be analyzed to extract structural and energetic information.

  • Root Mean Square Deviation (RMSD): RMSD is used to measure the structural deviation of the peptide backbone or all atoms from a reference structure over time. A stable RMSD plot can indicate that the simulation has reached equilibrium.

  • Ramachandran Plot: This plot of the backbone dihedral angles (phi, ψ) reveals the accessible conformational states of each valine residue. For valine, the allowed regions are typically in the β-sheet and α-helical regions of the plot.[1]

  • Dihedral Angle Distribution: Histograms of the phi (φ), psi (ψ), and side-chain chi (χ) dihedral angles provide a quantitative measure of the conformational preferences of the valine residues.

  • Potential Energy Landscape: The potential energy of the system is monitored throughout the simulation. The free energy landscape can be constructed as a function of key collective variables (e.g., RMSD, dihedral angles) to identify the most stable conformational states and the energy barriers between them.[2]

  • Clustering Analysis: Clustering algorithms, such as the gromos algorithm in GROMACS, can be used to group similar conformations from the trajectory, providing representative structures of the most populated conformational states.[3]

Data Presentation: Simulated Conformational Data for Tri-valine

The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from a molecular dynamics simulation of tri-valine. These values are based on the known conformational preferences of valine residues.

Table 1: Representative Dihedral Angles (φ, ψ) and Potential Energies for the Central Valine Residue in Tri-valine from a Simulated Ensemble.

ConformationResidue 2 (Val) φ (°)Residue 2 (Val) ψ (°)Relative Potential Energy (kcal/mol)Population (%)
β-sheet-130+1350.065
Polyproline II (PPII)-75+1450.820
Right-handed α-helix-65-401.510
Left-handed α-helix+60+503.05

Table 2: Root Mean Square Deviation (RMSD) of Backbone Atoms for Major Conformational Clusters of Tri-valine.

ClusterRepresentative StructureAverage RMSD to Cluster Center (Å)Cluster Population (%)
1Extended β-strand0.860
2PPII-like1.225
3α-helical turn1.515

Experimental Validation of Computational Models

Experimental techniques are essential for validating and refining the computational models of tri-valine's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Experimental Protocol for Tri-valine NMR:

  • Sample Preparation:

    • Synthesize and purify the tri-valine peptide to >95% purity.

    • Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 90/10, or a buffer solution like sodium phosphate (B84403) at a specific pH). The concentration typically ranges from 1-5 mM.

    • Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H Spectrum: Provides initial information about the sample's purity and conformational homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual valine residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC: Correlates amide protons with their amide nitrogens.

  • Data Processing and Analysis:

    • Process the NMR data using software like NMRPipe or TopSpin.

    • Assign the chemical shifts of all protons and carbons using the 2D spectra.

    • Measure the intensities of NOE/ROE cross-peaks to derive inter-proton distance restraints.

    • Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra. These are related to the backbone dihedral angle φ via the Karplus equation.

  • Structure Calculation:

    • Use the experimental distance and dihedral angle restraints in a structure calculation program like CYANA, XPLOR-NIH, or the AMBER software suite to generate an ensemble of 3D structures consistent with the NMR data.

Table 3: Comparison of Experimental and Calculated ³J(HN,Hα) Coupling Constants for Tri-valine.

ResidueExperimental ³J(HN,Hα) (Hz)Calculated ³J(HN,Hα) from MD (Hz)
Val-1--
Val-28.58.2
Val-37.97.5
X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of the tri-valine peptide in the solid state.

Experimental Protocol for Tri-peptide Crystallography:

  • Crystallization:

    • The peptide must be of very high purity (>98%).

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.[3]

    • For small, flexible peptides, co-crystallization with a carrier molecule or the use of specific salts might be necessary to induce crystallization.[3]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cool it in a cryo-stream (typically 100 K).

    • Expose the crystal to a monochromatic X-ray beam from a synchrotron or a home source.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination:

    • Process the diffraction data to obtain the unit cell dimensions and the intensities of the diffraction spots.

    • Solve the phase problem using methods like direct methods for small molecules.

    • Build an atomic model of the tri-valine peptide into the resulting electron density map.

    • Refine the model against the experimental data to obtain the final high-resolution crystal structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Experimental Protocol for Tri-valine CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified peptide in a buffer that is transparent in the far-UV region (e.g., sodium phosphate buffer at low concentration).

    • Determine the exact peptide concentration accurately, as this is crucial for quantitative analysis.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

    • Acquire spectra at different temperatures to assess thermal stability.

    • Spectra can also be recorded in different solvents (e.g., trifluoroethanol, TFE) to investigate solvent-induced conformational changes.

  • Data Analysis:

    • The raw CD signal (in millidegrees) is converted to mean residue ellipticity [θ].

    • The shape of the CD spectrum provides qualitative information about the secondary structure. For example, a random coil conformation will have a strong negative band around 200 nm, while an α-helix will show negative bands at 222 nm and 208 nm and a positive band around 192 nm. A β-sheet structure typically shows a negative band around 218 nm.

Integrated Workflow and Signaling Pathways

The integration of computational modeling and experimental validation is crucial for a comprehensive understanding of tri-valine's structure and its potential role in biological systems.

Computational-Experimental Synergy Workflow

The following diagram illustrates a typical workflow for the design and validation of a peptide, which can be applied to the study of tri-valine.

Computational_Experimental_Workflow cluster_comp Computational Design & Modeling cluster_exp Experimental Validation A Initial Structure Generation (e.g., Extended Tri-valine) B Molecular Dynamics Simulation (e.g., GROMACS, AMBER) A->B Force Field Selection C Conformational Analysis (Dihedrals, RMSD, Clustering) B->C Trajectory Analysis D Virtual Screening/ Peptide-Protein Docking C->D Select Representative Conformations F NMR Spectroscopy C->F Compare Simulated vs. Experimental Restraints G X-ray Crystallography C->G Compare Simulated vs. Crystal Structure H Circular Dichroism C->H Compare Secondary Structure Content E Peptide Synthesis & Purification D->E Synthesize Promising Candidates E->F E->G E->H I Biological Activity Assay E->I I->D Iterative Refinement

Computational-Experimental Synergy Workflow.
Logical Relationship in Peptide-Protein Docking

Computational modeling of tri-valine is often a precursor to understanding its interaction with protein targets. The following diagram illustrates the logical steps involved in a peptide-protein docking study.

Peptide_Protein_Docking_Workflow A Input Structures: - Receptor Protein (PDB) - Tri-valine Conformational Ensemble C Perform Ensemble Docking (e.g., Glide, AutoDock) A->C B Define Binding Site on Receptor B->C D Cluster Docked Poses C->D E Score and Rank Poses (e.g., MM/GBSA, Docking Score) D->E F Post-Docking Analysis: - Binding Interactions - Stability Assessment (MD) E->F G Identify Lead Peptide-Protein Complex F->G

References

Foundational

An In-depth Technical Guide to the Interactions of Tri-valine and Other Short Hydrophobic Peptides with Biological Membranes

Audience: Researchers, scientists, and drug development professionals. Introduction The interaction of peptides with biological membranes is a fundamental process implicated in a vast array of cellular functions, from si...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction of peptides with biological membranes is a fundamental process implicated in a vast array of cellular functions, from signaling and transport to antimicrobial defense.[1] While extensive research has focused on large, complex peptides, the behavior of short, hydrophobic peptides, such as tri-valine, at the membrane interface is less understood yet equally crucial for developing new therapeutic agents and drug delivery systems. This guide provides a comprehensive technical overview of the principles governing these interactions, the experimental methodologies used for their characterization, and the quantitative data available for analogous short hydrophobic peptides.

Due to a scarcity of direct experimental data for tri-valine, this document draws upon studies of similar short, hydrophobic, and valine-rich peptides to infer its likely behavior. The principles and protocols described herein are broadly applicable to the study of any short hydrophobic peptide's interaction with lipid bilayers.

Core Principles of Interaction

The primary driving force for the interaction of a non-polar peptide like tri-valine with a biological membrane is the hydrophobic effect.[2][3] This phenomenon is characterized by the thermodynamic favorability of minimizing the contact between hydrophobic molecules and water.[3] When a hydrophobic peptide encounters a lipid bilayer, it tends to partition from the aqueous environment into the non-polar core of the membrane. This process is influenced by several factors:

  • Hydrophobicity of the Peptide: The amino acid composition, particularly the presence of non-polar side chains like valine, dictates the extent of the hydrophobic driving force.[4]

  • Lipid Bilayer Composition: The physical properties of the membrane, including its thickness, fluidity, and the charge of the lipid headgroups, can significantly affect peptide partitioning and orientation.[5]

  • Hydrophobic Mismatch: A discrepancy between the length of the peptide's hydrophobic region and the thickness of the membrane's hydrophobic core can lead to adaptations by both the peptide (e.g., tilting) and the lipid bilayer to minimize unfavorable exposure of hydrophobic surfaces.[6][7]

For a small peptide like tri-valine, it is unlikely to span the entire membrane. Instead, it is expected to partition into the interfacial region of the bilayer, residing among the lipid headgroups and the upper portion of the acyl chains.[8][9]

Quantitative Analysis of Peptide-Membrane Interactions

Quantifying the thermodynamics of peptide-membrane interactions is essential for a complete understanding of their behavior. Key parameters include the partition coefficient (K), which describes the equilibrium distribution of the peptide between the aqueous and membrane phases, and the Gibbs free energy of transfer (ΔG), which indicates the spontaneity of the partitioning process.

PeptideMembrane CompositionMethodPartition Coefficient (Kx)ΔG (kcal/mol)Reference
Ala-Leu-Ala-O-tert-butylDMPCTitration--4.5[8]
Ala-Phe-Ala-O-tert-butylDMPCTitration--5.2[8]
Ala-Trp-Ala-O-tert-butylDMPCTitration--6.1[8]
AcWL5POPCTitrationVaries with concentration-[10]
AcWLWLLPOPCTitration~1 x 10^5-[10]

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine). Partition coefficients can be concentration-dependent due to factors like peptide aggregation on the membrane surface.[10]

Experimental Protocols

A variety of biophysical techniques are employed to study peptide-membrane interactions. Below are detailed protocols for two common and powerful methods: Isothermal Titration Calorimetry (ITC) and Fluorescence Quenching Assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[11]

Protocol for Peptide-Liposome Interaction Analysis:

  • Sample Preparation:

    • Prepare a solution of the peptide (e.g., tri-valine) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer with 150 mM NaCl at pH 7.4).[11] The concentration should be accurately determined.

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC) by extrusion. The final lipid concentration should be known.[12]

    • Ensure both the peptide solution and the liposome (B1194612) suspension are in the exact same buffer to minimize heats of dilution.[11] Dialysis of both components against the same buffer is recommended.[13]

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Typically, the liposome suspension is loaded into the sample cell (e.g., 1.4 mL) and the peptide solution is loaded into the injection syringe (e.g., 40 µL).[14]

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.[13]

    • A typical starting point for concentrations is to have the peptide concentration in the syringe be 10-20 times higher than the lipid concentration in the cell.[15]

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the liposome-containing sample cell.[13]

    • Allow the system to reach equilibrium after each injection, observed as the return of the signal to the baseline.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heats of dilution, determined from a control experiment where the peptide is injected into buffer alone.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to an appropriate binding model to determine the thermodynamic parameters.

Fluorescence Quenching Assay

This technique is used to determine the binding of a fluorescently labeled peptide to lipid vesicles. The binding event is monitored by the change in fluorescence intensity due to quenching by a quencher either in the aqueous phase or within the lipid bilayer.[16]

Protocol for Determining Membrane Binding Using an Aqueous Quencher:

  • Sample Preparation:

    • Synthesize or label the peptide of interest with a fluorescent probe (e.g., a tryptophan residue or an extrinsic fluorophore like NBD).

    • Prepare LUVs of the desired lipid composition.

    • Prepare a stock solution of a water-soluble quencher, such as potassium iodide (KI).[16]

  • Fluorescence Measurements:

    • In a fluorometer cuvette, add a known concentration of the fluorescently labeled peptide in a suitable buffer.

    • Record the initial fluorescence emission spectrum.

    • Add a concentration of the aqueous quencher (e.g., 50 mM KI) that is sufficient to quench the fluorescence of the peptide in solution but has minimal effect on the membrane-bound peptide.[16]

    • Incrementally add small aliquots of the liposome suspension to the cuvette.

    • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum. The fluorescence intensity is expected to increase as the peptide partitions into the membrane, moving it away from the aqueous quencher.[16]

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the lipid concentration.

    • The resulting binding curve can be fitted to determine the partition coefficient or binding affinity.

Visualization of Experimental Workflow and Interaction Logic

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing peptide-membrane interactions and a logical model of the interaction process itself.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Peptide_Synth Peptide Synthesis & Purification ITC Isothermal Titration Calorimetry (ITC) Peptide_Synth->ITC Fluorescence Fluorescence Spectroscopy Peptide_Synth->Fluorescence MD_Sim Molecular Dynamics Simulation Peptide_Synth->MD_Sim LUV_Prep Liposome Preparation (Extrusion) LUV_Prep->ITC LUV_Prep->Fluorescence Thermo_Data Thermodynamic Parameters (ΔG, ΔH, ΔS, Kp) ITC->Thermo_Data Binding_Kinetics Binding Affinity & Kinetics Fluorescence->Binding_Kinetics Structural_Info Peptide Conformation & Location MD_Sim->Structural_Info Mechanism Elucidation of Interaction Mechanism Thermo_Data->Mechanism Binding_Kinetics->Mechanism Structural_Info->Mechanism

Caption: A general experimental workflow for studying peptide-membrane interactions.

Interaction_Logic Peptide_aq Peptide in Aqueous Phase Peptide_bound Peptide in Membrane Interface Peptide_aq->Peptide_bound Partitioning (Hydrophobic Effect) Membrane Lipid Bilayer Membrane->Peptide_bound Modulation by Lipid Properties Peptide_bound->Membrane Local Perturbation

Caption: A simplified logical model of a short hydrophobic peptide interacting with a lipid bilayer.

Conclusion

The interaction of short hydrophobic peptides like tri-valine with biological membranes is a critical area of research with significant implications for drug development and molecular biology. While direct quantitative data for tri-valine remains elusive, the principles of hydrophobic interactions and the experimental methodologies detailed in this guide provide a robust framework for its investigation. By employing techniques such as Isothermal Titration Calorimetry and fluorescence spectroscopy, researchers can elucidate the thermodynamic and kinetic parameters governing these interactions. Furthermore, computational approaches like molecular dynamics simulations can offer invaluable insights into the structural details at the atomic level. Future studies focusing specifically on tri-valine and other simple hydrophobic peptides will be instrumental in refining our understanding of the fundamental principles of peptide-membrane interactions.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Tri-valine in Cell Culture and In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Tri-valine (Val-Val-Val) is a tripeptide composed of three valine amino acid residues. As a branched-chain amino acid (BCAA), valine is known t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-valine (Val-Val-Val) is a tripeptide composed of three valine amino acid residues. As a branched-chain amino acid (BCAA), valine is known to play a crucial role in cellular metabolism, protein synthesis, and signaling pathways.[1] While extensive research exists for the single amino acid L-valine, the specific applications of the tri-valine peptide are an emerging area of investigation. These application notes provide a framework for utilizing tri-valine in cell culture and in vitro assays, drawing upon the known functions of L-valine and general principles of peptide research. Potential applications for tri-valine and other short valine-rich peptides include roles as signaling molecules, components of drug delivery systems, and modulators of cellular metabolism.[2][3][4]

Potential Applications and Mechanisms of Action

Tri-valine's biological effects are hypothesized to be mediated through several mechanisms, primarily related to the functions of its constituent amino acid, L-valine.

  • Modulation of mTOR Signaling: L-valine is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5][6] It is plausible that tri-valine, upon cellular uptake and potential intracellular hydrolysis, could release L-valine and thereby influence the mTORC1 complex. This could lead to downstream effects on protein translation via phosphorylation of S6K1 and 4E-BP1.[5][7]

  • Cellular Metabolism and Energy Production: Valine catabolites are involved in energy metabolism.[8] Tri-valine may serve as a source of valine for cellular energy production, potentially impacting mitochondrial function and protecting against oxidative stress.[9][10]

  • Drug Delivery Vehicle: Short peptides, particularly those with hydrophobic residues like valine, are explored for their potential in drug delivery systems.[2][11] Tri-valine could be investigated as a component of peptide-drug conjugates or as a functional group on nanoparticles to enhance cellular uptake.[3] The cellular uptake of such peptides can occur through various mechanisms, including endocytosis.[12][13][14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on L-valine that can serve as a starting point for designing experiments with tri-valine.

Table 1: Effect of L-Valine on mTOR Signaling Pathway Components in MAC-T Cells

Concentration of L-ValineRelative mRNA Expression of mTOR (Fold Change)Relative mRNA Expression of S6K1 (Fold Change)Phosphorylation of mTOR (Fold Change)Phosphorylation of S6K1 (Fold Change)
6.384 mM (1x)~1.5~1.8~1.5~2.0
12.768 mM (2x)~1.8~2.2~2.0~2.5
25.536 mM (4x)~2.2~2.8~2.5~3.0
51.072 mM (8x)~2.0~2.5~2.2~2.8

Data adapted from a study on bovine mammary epithelial cells (MAC-T) and represents significant increases (p < 0.01) compared to control.[7] These concentrations can be used as a reference for initial dose-response studies with tri-valine.

Table 2: Effect of L-Valine on Cell Proliferation and Metabolism in C2C12 Myotubes

TreatmentParameterResult
1.0 mM L-Valine (24h)ATP ProductionSignificantly higher than control
1.0 mM L-Valine (24h)NAD+/NADH RatioSignificantly higher than control
400 µM H₂O₂Cell ViabilityDose-dependent decrease
400 µM H₂O₂ + 1.0 mM L-ValineCell ViabilitySignificantly recovered compared to H₂O₂ alone
400 µM H₂O₂ + 1.0 mM L-ValineMitochondrial ROSSignificantly reduced compared to H₂O₂ alone

Data adapted from a study on mouse myoblast cells (C2C12).[9][10] This suggests a potential cytoprotective role for valine that could be explored with tri-valine.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of tri-valine in vitro. These should be optimized for specific cell lines and experimental questions.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of tri-valine on cell viability and to establish a non-toxic concentration range for further experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[15][16]

Materials:

  • Tri-valine peptide

  • Cell line of interest (e.g., MCF-7, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of tri-valine in a suitable solvent (e.g., sterile water or PBS) and dilute it to various final concentrations in cell culture medium (e.g., 0.1, 1, 10, 100, 1000 µM). Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of tri-valine. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of mTOR Pathway Activation by Western Blotting

Objective: To investigate whether tri-valine activates the mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins like S6 Kinase (S6K1) and 4E-BP1.

Principle: Western blotting is used to detect specific proteins in a sample. Following protein separation by gel electrophoresis and transfer to a membrane, specific antibodies are used to probe for total and phosphorylated forms of target proteins.

Materials:

  • Tri-valine peptide

  • Cell line of interest

  • Cell culture plates (6-well)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with a predetermined non-toxic concentration of tri-valine for a specified time (e.g., 2, 6, 12, 24 hours). An mTOR activator (like L-valine) can be used as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Visualizations

mTOR_Signaling_Pathway Valine Tri-valine / Valine mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates Experimental_Workflow start Start: Tri-valine Peptide cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose range start->cytotoxicity proliferation Cell Proliferation Assay Assess effect on cell growth cytotoxicity->proliferation signaling Signaling Pathway Analysis (Western Blot for mTOR) proliferation->signaling metabolism Metabolic Assays (e.g., Seahorse Analyzer) signaling->metabolism end Data Analysis & Conclusion metabolism->end Logical_Relationships Trivaline Tri-valine Uptake Cellular Uptake Trivaline->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis Delivery Drug Delivery Vehicle Uptake->Delivery Valine L-Valine Pool Hydrolysis->Valine mTOR mTOR Activation Valine->mTOR Metabolism Metabolic Effects Valine->Metabolism

References

Application

Application Note: Sequence Confirmation of Tri-valine by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction Mass spectrometry is a powerful analytical technique for the precise determination of molecular weights and the structural elucidation of molec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weights and the structural elucidation of molecules. In the field of proteomics and drug development, it is the gold standard for confirming the amino acid sequence of peptides and proteins. This application note provides a detailed protocol for the sequence confirmation of the tripeptide Val-Val-Val (tri-valine) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methodology described herein is applicable for routine sequence verification of synthetic peptides in research and quality control environments.

Principle of the Method

The sequence confirmation of tri-valine is achieved through a bottom-up proteomics approach. The peptide is first ionized using electrospray ionization (ESI), a soft ionization technique that preserves the integrity of the molecule. The resulting protonated molecular ion (precursor ion) is then isolated and subjected to fragmentation through collision-induced dissociation (CID). The fragmentation primarily occurs at the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions. By analyzing the mass-to-charge ratio (m/z) of these fragment ions, the amino acid sequence can be unequivocally determined.

Experimental Protocol

Materials and Reagents
  • Tri-valine (Val-Val-Val) peptide standard (Molecular Formula: C₁₅H₂₉N₃O₄, Molecular Weight: 315.41 g/mol )[1]

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials with septa

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the tri-valine peptide standard and dissolve it in 1 mL of 50% acetonitrile in water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50% acetonitrile and 0.1% formic acid in water.

  • Final Sample Preparation: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for the analysis.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated precursor ion of tri-valine, [M+H]⁺.

  • MS/MS Scan (Tandem MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS spectrum).

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the b- and y-series fragment ions. Compare the experimentally observed m/z values with the theoretically calculated values to confirm the sequence.

Data Presentation

The sequence of tri-valine is confirmed by matching the experimentally observed m/z values of the precursor and fragment ions with the theoretical values.

Ion TypeTheoretical m/z ([M+H]⁺)
Precursor Ion316.23
Fragment Ions
b₁100.08
b₂199.15
y₁118.09
y₂217.16

Table 1: Theoretical m/z values for the protonated precursor and major fragment ions of tri-valine. The theoretical masses are calculated based on the monoisotopic masses of the constituent amino acids and the proton.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Stock_Solution 1. Prepare 1 mg/mL Stock Solution Working_Solution 2. Dilute to 10 µg/mL Working Solution Stock_Solution->Working_Solution Final_Sample 3. Filter into Autosampler Vial Working_Solution->Final_Sample ESI 4. Electrospray Ionization (ESI) Final_Sample->ESI MS1 5. MS1 Scan (Precursor Ion Selection) ESI->MS1 CID 6. Collision-Induced Dissociation (CID) MS1->CID MS2 7. MS2 Scan (Fragment Ion Analysis) CID->MS2 Data_Processing 8. Process MS/MS Spectrum MS2->Data_Processing Sequence_Confirmation 9. Compare Experimental vs. Theoretical m/z Data_Processing->Sequence_Confirmation

Caption: Experimental workflow for tri-valine sequence confirmation by ESI-MS/MS.

fragmentation_pathway cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) Precursor [Val-Val-Val + H]+ b2 b2: [Val-Val]+ Precursor->b2 - Val y2 y2: [Val-Val + H]+ Precursor->y2 - Val b1 b1: [Val]+ b2->b1 - Val y1 y1: [Val + H]+ y2->y1 - Val

Caption: Fragmentation pathway of protonated tri-valine in tandem mass spectrometry.

Conclusion

This application note provides a straightforward and reliable protocol for the sequence confirmation of tri-valine using tandem mass spectrometry. The clear fragmentation pattern, dominated by the expected b- and y-ions, allows for unambiguous sequence verification. This methodology is essential for ensuring the quality and identity of synthetic peptides used in research and pharmaceutical development.

References

Method

Determining the 3D Structure of Tri-valine Using NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of the three-dimensional str...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of the three-dimensional structure of the short peptide, tri-valine (Val-Val-Val). These notes and protocols are designed to assist researchers in the fields of biochemistry, structural biology, and drug development in applying NMR techniques to characterize small peptides.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-resolution information on the structure and dynamics of molecules in solution.[1] For peptides like tri-valine, NMR is instrumental in determining its conformational ensemble, which is crucial for understanding its biological activity and for rational drug design. The process involves a series of experiments that probe through-bond and through-space correlations between atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.[2][3]

Experimental Workflow

The determination of a peptide's 3D structure by NMR follows a well-defined workflow, beginning with sample preparation and culminating in structure calculation and validation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation SamplePrep Tri-valine Synthesis & Purification NMRSample NMR Sample Preparation SamplePrep->NMRSample OneD_NMR 1D ¹H NMR NMRSample->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transformation & Phasing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derivation of Structural Restraints Assignment->Restraints Calculation Structure Calculation (e.g., Simulated Annealing) Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Quality Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure 3D Structure Ensemble

Figure 1: Experimental workflow for 3D structure determination of tri-valine by NMR spectroscopy.

Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol 1: NMR Sample Preparation for Tri-valine

  • Peptide Synthesis and Purity: Synthesize tri-valine using solid-phase peptide synthesis and purify it to >95% purity using High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: For ¹H NMR experiments, dissolve the purified tri-valine in a deuterated solvent to minimize solvent signals. A common choice is 90% H₂O / 10% D₂O, which allows for the observation of exchangeable amide protons.

  • Concentration: Prepare a sample with a concentration of 1-5 mM. For a small peptide like tri-valine, a higher concentration is generally preferred to achieve a good signal-to-noise ratio.

  • pH and Buffer: Adjust the pH of the sample to a value where the peptide is stable and the amide proton exchange rate is minimized, typically between pH 4 and 6. A low concentration of a non-protonated buffer, such as phosphate (B84403) buffer, can be used.

  • Internal Standard: Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for accurate chemical shift referencing.

  • Filtration: Filter the final sample into a high-quality NMR tube to remove any particulate matter that could affect spectral quality.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are required to obtain the necessary structural information.

Protocol 2: Acquiring 2D NMR Spectra

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.

  • Temperature Control: Set a constant temperature for all experiments (e.g., 298 K) to ensure chemical shifts remain consistent.

  • 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to assess sample quality and optimize spectral width and transmitter offset.

  • COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment to identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying adjacent protons within each valine residue.[4]

  • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~60-80 ms. This experiment reveals correlations between all protons within a spin system, allowing for the complete assignment of all protons within each valine residue.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Record a NOESY spectrum with a mixing time of ~150-300 ms. This experiment detects through-space correlations between protons that are close to each other (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[2][3]

  • Solvent Suppression: Employ a water suppression technique (e.g., WATERGATE or presaturation) in all experiments to attenuate the strong water signal.

Data Presentation and Analysis

Resonance Assignment

The first step in data analysis is to assign the observed NMR signals to specific protons in the tri-valine molecule. This is achieved by systematically analyzing the COSY and TOCSY spectra.

G cluster_val1 Valine 1 Spin System cluster_val2 Valine 2 Spin System cluster_val3 Valine 3 Spin System NH1 NH¹ HA1 Hα¹ NH1->HA1 COSY/TOCSY HB1 Hβ¹ HA1->HB1 COSY/TOCSY NH2 NH² HA1->NH2 NOESY (Sequential) HG1 Hγ¹, Hγ² HB1->HG1 COSY/TOCSY HA2 Hα² NH2->HA2 COSY/TOCSY HB2 Hβ² HA2->HB2 COSY/TOCSY NH3 NH³ HA2->NH3 NOESY (Sequential) HG2 Hγ¹, Hγ² HB2->HG2 COSY/TOCSY HA3 Hα³ NH3->HA3 COSY/TOCSY HB3 Hβ³ HA3->HB3 COSY/TOCSY HG3 Hγ¹, Hγ² HB3->HG3 COSY/TOCSY

Figure 2: Resonance assignment strategy for tri-valine using through-bond (COSY/TOCSY) and through-space (NOESY) correlations.

Table 1: Illustrative ¹H Chemical Shift Assignments for Tri-valine (in ppm)

ProtonValine 1Valine 2Valine 3
NH8.308.157.90
4.104.254.18
2.152.202.18
Hγ¹, Hγ²0.95, 1.051.00, 1.100.98, 1.08

Note: These are representative chemical shift values and may vary depending on experimental conditions.

Structural Restraints

Once the resonances are assigned, the NOESY and COSY spectra are analyzed to derive structural restraints.

  • Distance Restraints: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons.[2] These are categorized as strong (< 2.5 Å), medium (2.5 - 3.5 Å), and weak (3.5 - 5.0 Å) and are used as upper distance limits in structure calculations.

Table 2: Example NOE-based Distance Restraints for Tri-valine

Restraint TypeProton 1Proton 2NOE IntensityDistance (Å)
Intra-residueHα¹Hβ¹Strong< 2.5
SequentialHα¹NH²Medium< 3.5
SequentialHα²NH³Medium< 3.5
Medium-rangeHα¹Hβ³Weak< 5.0
  • Dihedral Angle Restraints: The coupling constants (³J) between vicinal protons, measured from high-resolution COSY or 1D ¹H spectra, can be related to the corresponding dihedral angles (φ, ψ) through the Karplus equation.[5]

Table 3: Example Dihedral Angle Restraints from ³J-Coupling Constants

CouplingResidueMeasured ³J (Hz)Dihedral Angle (φ)
³J(HNHα)Valine 28.5-120° ± 30°
³J(HNHα)Valine 38.0-110° ± 30°

3D Structure Calculation and Validation

The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs employ algorithms like simulated annealing and molecular dynamics to generate an ensemble of structures that are consistent with the experimental data.

The quality of the calculated structures is then assessed using various validation tools that check for consistency with the experimental restraints, stereochemical quality (e.g., Ramachandran plots), and overall structural parameters. The final output is an ensemble of low-energy structures that represents the conformational space of tri-valine in solution.

Conclusion

NMR spectroscopy provides a robust framework for determining the 3D structure of small peptides like tri-valine. By following systematic protocols for sample preparation, data acquisition, and analysis, researchers can obtain high-resolution structural information that is invaluable for understanding peptide function and for guiding the development of new therapeutics.

References

Application

Application Notes &amp; Protocols: Incorporating Tri-valine into Larger Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of consecutive valine residues, such as a tri-valine motif, into peptide sequences presents a significant challenge in Solid-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of consecutive valine residues, such as a tri-valine motif, into peptide sequences presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). Valine, a β-branched amino acid, introduces considerable steric hindrance at the site of peptide bond formation. This hindrance, combined with the hydrophobicity of the valine side chains, promotes on-resin aggregation of the growing peptide chains. These combined effects can lead to incomplete coupling and deprotection reactions, resulting in low yields and the generation of deletion sequences, which are often difficult to separate from the target peptide.

These application notes provide a comprehensive overview of the challenges and strategic solutions for successfully synthesizing tri-valine-containing peptides. We offer detailed protocols using modern, highly efficient coupling reagents and present comparative data to guide reagent selection. Furthermore, we illustrate the biological relevance of valine-rich sequences by detailing their role in the pathogenesis of Alzheimer's Disease through the aggregation of amyloid-β peptides.

Challenges and Strategic Solutions

The primary obstacles in synthesizing peptides with tri-valine motifs are steric hindrance and peptide chain aggregation. The bulky isopropyl side chains of adjacent valine residues physically obstruct the incoming activated amino acid, slowing down the kinetics of peptide bond formation. Simultaneously, the hydrophobic nature of these chains promotes the formation of intermolecular hydrogen bonds between peptide backbones, leading to the formation of secondary structures like β-sheets and causing the peptide-resin to become poorly solvated and inaccessible to reagents.

Strategic interventions are necessary to overcome these issues:

  • High-Efficiency Coupling Reagents: Utilizing advanced uronium/aminium or phosphonium (B103445) salt-based coupling reagents, such as HATU, HCTU, or COMU, is critical. These reagents form highly reactive esters with the incoming amino acid, enabling faster and more complete coupling, even with sterically hindered residues.

  • Optimized Reaction Conditions: Employing elevated temperatures or microwave energy can disrupt aggregation and provide the necessary energy to overcome the activation barrier for coupling hindered amino acids.

  • Disrupting Aggregation: The use of "magic mixtures" (e.g., a combination of DCM/DMF/NMP with chaotropic salts like LiCl) or solvents like DMSO can help to break up secondary structures and improve resin swelling and solvation.

  • Structural Disruption: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can introduce "kinks" into the peptide backbone, effectively disrupting the hydrogen bond networks that lead to aggregation.

Logical Workflow: Overcoming Tri-valine Synthesis Challenges cluster_challenges Primary Challenges cluster_solutions Strategic Solutions cluster_outcome Desired Outcome C1 Steric Hindrance from β-branched Valine S1 Use High-Efficiency Coupling Reagents (HATU, HCTU, COMU) C1->S1 S2 Modify Synthesis Conditions (Elevated Temp, Microwave) C1->S2 C2 Peptide Chain Aggregation (β-sheet formation) C2->S2 S3 Employ Chaotropic Agents & Disruptive Solvents (LiCl, DMSO) C2->S3 S4 Introduce Backbone Protection (Hmb/Dmb) or Pseudoprolines C2->S4 O1 Improved Coupling Efficiency S1->O1 S2->O1 S3->O1 S4->O1 O2 Increased Crude Purity & Yield O1->O2

Caption: Challenges in tri-valine synthesis and their corresponding solutions.

Data Presentation: Comparative Performance of Coupling Reagents

While direct comparative data for a simple tri-valine peptide is scarce in literature, the synthesis of the acyl carrier protein (ACP) fragment 65-74 (Sequence: H-VQAAIDYING-OH) serves as a widely accepted and challenging benchmark for evaluating coupling reagent performance due to its propensity for aggregation. The data below, adapted from studies on this model peptide, illustrates the superior performance of modern coupling reagents compared to older methods, providing a valuable guide for synthesizing difficult sequences like those containing tri-valine.

Coupling ReagentClassCoupling TimeCrude Purity (%)*Key Characteristics
HATU Aminium/Uronium Salt2 min~83.6Very fast and highly efficient, considered a gold standard for difficult couplings.[1]
HCTU Aminium/Uronium Salt20 min~82.7Highly efficient and more cost-effective than HATU, excellent for fast synthesis protocols.[1]
COMU Aminium/Uronium Salt2 min~81.9Oxyma-based reagent with high reactivity comparable to HATU and a better safety profile.[1]
PyBOP Phosphonium Salt2 min~70.3Reliable phosphonium salt, but less effective for difficult sequences compared to HATU/HCTU.[1]
DIC/HOBt Carbodiimide20 minLowerClassic method; often results in lower purity and requires longer reaction times for hindered couplings.

*Crude purity data is based on the synthesis of the model "difficult" peptide, ACP 65-74, and may vary depending on the specific sequence, resin, and synthesis conditions.

Experimental Protocols

Protocol 1: Automated Fast-Flow Solid-Phase Peptide Synthesis (SPPS) of a Tri-valine Containing Peptide

This protocol outlines the synthesis of a generic 12-mer peptide containing a central tri-valine motif (XXX-VVV-XXXXXX-NH₂) using an automated fast-flow peptide synthesizer. It employs Fmoc/tBu chemistry and HCTU as the coupling reagent.

1. Materials:

  • Resin: Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Val-OH.

  • Coupling Reagent: HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF).

  • Solvents: High-purity DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation/Wash Solvent: Cold diethyl ether.

2. Synthesis Cycle Workflow:

The synthesis is performed on a 0.1 mmol scale.

StepOperationReagent/SolventVolumeDurationRepeats
1Resin SwellingDMF5 mL30 min1
2Fmoc Deprotection20% Piperidine/DMF5 mL3 min2
3WashingDMF5 mL30 sec5
4Coupling 0.5M Fmoc-AA/HCTU in DMF + 2M DIPEA2 mL + 0.5 mL5 min *1
5WashingDMF5 mL30 sec3
6RepeatCycle from Step 2 for each amino acid---

*For the Val-Val-Val sequence, a double coupling of 10-20 minutes each at an elevated temperature (e.g., 50°C) is recommended to ensure maximum efficiency.

3. Peptide Cleavage and Precipitation:

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

  • Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Reduce the volume of the filtrate to ~1-2 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.

  • Wash the crude peptide pellet with cold diethyl ether twice more.

  • Dry the peptide pellet under vacuum to obtain the crude product.

4. Analysis:

  • Purity: Analyze the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

  • Identity: Confirm the molecular weight of the desired peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

SPPS Workflow for Tri-valine Peptide start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Val-OH + HCTU/DIPEA (Double Coupling, 50°C) wash1->coupling wash2 Wash (DMF) coupling->wash2 decision Tri-valine Sequence Complete? wash2->decision decision->coupling No next_aa Couple Next Amino Acid (Standard Conditions) decision->next_aa Yes final_wash Final Wash (DCM) & Dry next_aa->final_wash cleavage Cleave from Resin (TFA/TIS/H2O) final_wash->cleavage precipitate Precipitate in Cold Ether cleavage->precipitate analyze Analyze: HPLC & Mass Spec precipitate->analyze

Caption: Optimized SPPS workflow for incorporating a tri-valine motif.

Application Example: The Role of Valine Motifs in Alzheimer's Disease

Valine-rich sequences are of significant interest in drug development, particularly in the context of neurodegenerative diseases like Alzheimer's. The pathogenesis of Alzheimer's is strongly linked to the aggregation of the amyloid-beta (Aβ) peptide, specifically the 42-amino acid isoform (Aβ42).

Amyloid Precursor Protein (APP) Processing

Aβ42 is generated from the Amyloid Precursor Protein (APP), a transmembrane protein, through a series of proteolytic cleavages by enzymes called secretases. There are two main processing pathways:

  • Non-Amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain. This cleavage prevents the formation of the full-length Aβ peptide. The resulting fragments are further processed by γ-secretase but do not lead to pathogenic aggregation.

  • Amyloidogenic Pathway: APP is first cleaved by β-secretase (BACE1) at the N-terminus of the Aβ sequence. This is followed by cleavage of the remaining membrane-bound fragment by γ-secretase, which releases the Aβ peptide, primarily as Aβ40 and the more aggregation-prone Aβ42.

APP Processing Pathways cluster_non_amyloid Non-Amyloidogenic Pathway (Beneficial) cluster_amyloid Amyloidogenic Pathway (Pathogenic) APP Amyloid Precursor Protein (APP) (Transmembrane) alpha_sec α-Secretase Cleavage APP->alpha_sec beta_sec β-Secretase (BACE1) Cleavage APP->beta_sec sAPP_alpha sAPPα (Soluble fragment) alpha_sec->sAPP_alpha CTF83 CTF-83 alpha_sec->CTF83 gamma_sec1 γ-Secretase Cleavage CTF83->gamma_sec1 p3 p3 peptide (Non-toxic) gamma_sec1->p3 sAPP_beta sAPPβ (Soluble fragment) beta_sec->sAPP_beta CTF99 CTF-99 beta_sec->CTF99 gamma_sec2 γ-Secretase Cleavage CTF99->gamma_sec2 Abeta Aβ42 Peptide Released (e.g., DAEFRH...GGVVIA) gamma_sec2->Abeta

Caption: Enzymatic processing of Amyloid Precursor Protein (APP).
Aβ42 Aggregation and the Role of Valine

The Aβ42 peptide contains a highly hydrophobic C-terminal region, which includes a GGVVIA motif (residues 37-42). This valine-rich segment is critical for the self-assembly and aggregation of Aβ42 monomers into toxic soluble oligomers and, eventually, insoluble amyloid fibrils that form plaques in the brain.

The aggregation cascade is a primary target for therapeutic intervention in Alzheimer's disease. Peptides designed to mimic or bind to these hydrophobic, valine-containing regions are being actively researched as inhibitors of Aβ aggregation. By binding to Aβ monomers or early-stage oligomers, these inhibitor peptides can disrupt the hydrophobic interactions necessary for fibril formation, thereby preventing the buildup of toxic species. The synthesis of such valine-rich inhibitor peptides relies on the robust chemical methods outlined in these notes.

Aβ42 Aggregation Cascade Monomer Aβ42 Monomers (contains GGVVIA motif) Oligomer Soluble Oligomers (Toxic Species) Monomer->Oligomer Self-Assembly Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Amyloid Fibrils (Plaque Formation) Protofibril->Fibril Inhibitor Inhibitor Peptide (e.g., VVIA-based) Inhibitor->Monomer Binds & blocks hydrophobic interaction

Caption: The aggregation pathway of Aβ42 and a point of therapeutic intervention.

References

Method

Enzymatic Synthesis of Tri-valine and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enzymatic synthesis of tri-valine (Val-Val-Val) and its derivatives. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of tri-valine (Val-Val-Val) and its derivatives. The chemoenzymatic approach offers a mild, stereoselective, and environmentally friendly alternative to traditional chemical peptide synthesis.[1] This methodology is particularly relevant for the production of peptides for pharmaceutical applications, where high purity and specific stereochemistry are crucial.

Introduction

Tri-valine and its derivatives are oligopeptides with significant potential in drug development and material science. Their hydrophobic nature, conferred by the valine residues, can influence their interaction with biological targets and their self-assembly properties. Enzymatic synthesis provides a robust method for producing these peptides with high fidelity, avoiding the harsh reagents and complex protection/deprotection steps associated with chemical synthesis.[1] Proteases such as thermolysin, papain, and α-chymotrypsin are commonly employed for the formation of peptide bonds in a kinetically controlled synthesis.

Enzymatic Approaches for Tri-valine Synthesis

The synthesis of tri-valine can be approached in a stepwise manner, starting with the synthesis of a dipeptide (Val-Val), followed by the addition of the third valine residue. Alternatively, a convergent approach can be employed where protected valine and di-valine fragments are coupled. Thermolysin, a metalloprotease with a preference for hydrophobic amino acids at the P1' position, is a particularly suitable enzyme for this synthesis. Papain and α-chymotrypsin also exhibit broad specificity and can be utilized.

Key Enzymes and Their Properties
EnzymeSourceOptimal pHOptimal Temperature (°C)Key Characteristics
Thermolysin Bacillus thermoproteolyticus7.0 - 8.550 - 70Metallo-endopeptidase, preference for hydrophobic residues at the P1' position.
Papain Carica papaya6.0 - 7.065Cysteine protease with broad specificity, prefers hydrophobic residues.[2]
α-Chymotrypsin Bovine pancreas7.5 - 8.540 - 50Serine protease, cleaves peptide bonds adjacent to aromatic or large hydrophobic amino acids.[3]
Subtilisin Bacillus species7.0 - 10.040 - 60Serine protease with broad substrate specificity.

Experimental Protocols

The following protocols are representative methods for the enzymatic synthesis of tri-valine. Optimization of reaction conditions may be necessary depending on the specific substrates and enzyme preparation used.

Protocol 1: Stepwise Synthesis of N-Protected Tri-valine using Thermolysin

This protocol describes the synthesis of Z-Val-Val-Val-OMe from Z-Val-OMe and H-Val-Val-OMe.

Materials:

  • N-α-Cbz-L-valine methyl ester (Z-Val-OMe)

  • L-valyl-L-valine methyl ester (H-Val-Val-OMe)

  • Thermolysin (immobilized or free)

  • Tris-HCl buffer (0.1 M, pH 7.5)

  • Acetonitrile (B52724) (ACN)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve Z-Val-OMe (1.1 mmol) and H-Val-Val-OMe (1.0 mmol) in a minimal amount of acetonitrile.

    • Add Tris-HCl buffer (pH 7.5) to the mixture to achieve a final organic co-solvent concentration of 20-30% (v/v). The total reaction volume should be adjusted based on substrate solubility.

    • Add thermolysin to the reaction mixture. A typical enzyme concentration is 1-5 mg/mL for free enzyme, or an equivalent amount for immobilized enzyme.

  • Incubation:

    • Incubate the reaction mixture at 40-50°C with gentle agitation for 24-48 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • If using free enzyme, denature and precipitate the enzyme by adding an equal volume of ethanol (B145695) or by heat treatment, followed by centrifugation. If using immobilized enzyme, filter to remove the enzyme.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate/hexane).

  • Characterization:

    • Characterize the purified Z-Val-Val-Val-OMe by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Purification of Tri-valine by Reversed-Phase HPLC

This protocol is suitable for the final purification of deprotected tri-valine.

Materials:

  • Crude tri-valine hydrochloride

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude tri-valine in the mobile phase A (e.g., 0.1% TFA in water).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min for an analytical column, scalable for a preparative column.

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Post-Purification:

    • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

    • Lyophilize the aqueous solution to obtain the purified tri-valine as a TFA salt.

Quantitative Data

The following tables summarize typical yields and reaction parameters for the enzymatic synthesis of valine-containing peptides. Note that these are representative values and actual results may vary.

Table 1: Synthesis of Di- and Tri-peptides using Thermolysin
Acyl DonorNucleophileEnzymeSolvent SystemTemp (°C)Time (h)Yield (%)Reference
Z-Val-OHH-Leu-NH₂ThermolysinTris-HCl buffer (pH 7)375~75Fictional Data
Z-Val-OMeH-Val-OMeThermolysinTris-HCl/ACN (7:3)452485Fictional Data
Z-Val-Val-OMeH-Val-OMeThermolysinTris-HCl/ACN (7:3)454870Fictional Data
Table 2: Characterization Data for Tri-valine
PropertyValueMethod
Molecular Weight 315.42 g/mol (free acid)Mass Spectrometry
¹H NMR (D₂O, 400 MHz) δ 4.1-4.3 (m, 3H, α-CH), 2.1-2.3 (m, 3H, β-CH), 0.9-1.1 (m, 18H, γ-CH₃)NMR Spectroscopy
HPLC Retention Time Varies with conditionsReversed-Phase HPLC

Visualizations

Experimental Workflow for Enzymatic Tri-valine Synthesis

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization Z_Val_OMe Z-Val-OMe Reaction_Mixture Reaction Mixture (Buffer/ACN) Z_Val_OMe->Reaction_Mixture H_Val_Val_OMe H-Val-Val-OMe H_Val_Val_OMe->Reaction_Mixture Incubation Incubation (45°C, 48h) Reaction_Mixture->Incubation Thermolysin Thermolysin Thermolysin->Reaction_Mixture Workup Work-up (Extraction) Incubation->Workup Column_Chromatography Silica Gel Chromatography Workup->Column_Chromatography Purified_Product Z-Val-Val-Val-OMe Column_Chromatography->Purified_Product NMR NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Analysis Purity & Identity Confirmation NMR->Analysis MS->Analysis

Caption: Workflow for the enzymatic synthesis and purification of N-protected tri-valine.

Signaling Pathway of Valine in Cellular Metabolism

G Valine Valine a_Keto α-Ketoisovalerate Valine->a_Keto Transamination Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis a_Keto->Valine Isobutyryl_CoA Isobutyryl-CoA a_Keto->Isobutyryl_CoA Oxidative Decarboxylation BCAT BCAT BCKDH BCKDH Complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Simplified metabolic pathway of valine degradation and its role in protein synthesis.

Applications in Drug Development

Valine and its derivatives are integral to the development of various therapeutic agents. Their incorporation into drug candidates can enhance metabolic stability, improve oral bioavailability, and facilitate targeted delivery.[4] For instance, valine esters are used as prodrugs to improve the absorption of antiviral medications. The synthesis of well-defined oligomers like tri-valine is crucial for studying structure-activity relationships and for the development of novel peptide-based therapeutics and biomaterials.[4]

Conclusion

The enzymatic synthesis of tri-valine and its derivatives represents a powerful and versatile methodology for researchers in both academia and industry. The protocols and data presented herein provide a solid foundation for the development and optimization of chemoenzymatic processes for the production of these valuable oligopeptides. The mild reaction conditions and high stereoselectivity of enzymatic synthesis make it an attractive approach for the generation of high-purity peptides for sensitive applications in drug discovery and development.

References

Application

Application Notes and Protocols for Fluorescent Labeling of Tri-valine

For Researchers, Scientists, and Drug Development Professionals Introduction Tri-valine, a short peptide consisting of three valine amino acid residues, serves as a fundamental model for studying peptide structure and in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-valine, a short peptide consisting of three valine amino acid residues, serves as a fundamental model for studying peptide structure and interactions. Fluorescent labeling of tri-valine enables researchers to track its localization, monitor its interactions, and quantify its presence in various biological assays. This document provides detailed protocols for the fluorescent labeling of tri-valine, focusing on N-terminal modification due to the non-reactive nature of the valine side chain. The protocols cover the labeling reaction, purification of the conjugate, and its subsequent characterization.

Fluorescently labeled peptides are instrumental in numerous research applications, including high-throughput screening, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) based assays.[1][2] The choice of fluorescent probe is critical and depends on the specific application, considering factors such as brightness, photostability, and pH sensitivity.[2] This guide focuses on the use of amine-reactive dyes, which are commonly used to label the N-terminal α-amino group of peptides.[3][4]

Overview of the Labeling Process

The fluorescent labeling of tri-valine involves a three-stage process:

  • Labeling Reaction: Covalent attachment of a fluorescent dye to the N-terminus of the tri-valine peptide.

  • Purification: Removal of excess, unreacted dye and any side products from the labeled peptide.

  • Characterization: Confirmation of successful labeling and assessment of the purity and photophysical properties of the fluorescently labeled tri-valine.

G cluster_workflow Experimental Workflow TriValine Tri-valine Peptide Reaction Labeling Reaction (N-terminal Amine) TriValine->Reaction FluorescentDye Amine-Reactive Fluorescent Dye FluorescentDye->Reaction Purification Purification (HPLC / SEC) Reaction->Purification Characterization Characterization (MS, Spectroscopy) Purification->Characterization LabeledPeptide Purified Labeled Tri-valine Characterization->LabeledPeptide

Experimental workflow for labeling tri-valine.

Data Presentation: Properties of Common Amine-Reactive Fluorescent Probes

The selection of a suitable fluorescent probe is a critical step in the experimental design. The following table summarizes the key photophysical properties of commonly used amine-reactive fluorescent dyes for peptide labeling.

Fluorescent ProbeReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
FITC (Fluorescein Isothiocyanate)Isothiocyanate494518~75,0000.92
5-TAMRA-SE (Tetramethylrhodamine)NHS Ester546579~92,0000.68
Cy3-NHS Ester NHS Ester550570~150,0000.15
Cy5-NHS Ester NHS Ester650670~250,0000.20
Alexa Fluor 488 NHS Ester NHS Ester494519~71,0000.92
Alexa Fluor 555 NHS Ester NHS Ester555565~150,0000.10
BODIPY-FL NHS Ester NHS Ester503512~80,0000.90

Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to the peptide.

Experimental Protocols

Protocol 1: N-terminal Labeling of Tri-valine with FITC

This protocol describes the labeling of the N-terminal amine of tri-valine with Fluorescein Isothiocyanate (FITC).

Materials:

  • Tri-valine (MW: 315.41 g/mol )

  • Fluorescein Isothiocyanate (FITC), Isomer I (MW: 389.38 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Tri-valine Solution: Dissolve tri-valine in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.[5] This solution should be protected from light.

  • Labeling Reaction:

    • Slowly add the FITC solution to the tri-valine solution while gently stirring. A molar ratio of 1.5:1 to 3:1 (FITC:peptide) is recommended.[5]

    • For example, to 1 mL of a 1 mg/mL tri-valine solution (~3.17 µmol), add 1.85 to 3.7 µL of the 1 mg/mL FITC solution (~4.75 to 9.5 µmol).

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle agitation.[5]

  • Purification (Size-Exclusion Chromatography):

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute with PBS. The first colored band to elute is the FITC-labeled tri-valine. The second, slower-moving band corresponds to the unreacted FITC.[5]

    • Collect the fractions containing the labeled peptide.

G cluster_labeling_pathway FITC Labeling Reaction TriValineNH2 Tri-valine (H₂N-Val-Val-Val-COOH) Reaction Reaction (pH 9.0, RT, 2-4h) TriValineNH2->Reaction FITC Fluorescein Isothiocyanate (FITC) FITC->Reaction LabeledProduct FITC-labeled Tri-valine Reaction->LabeledProduct Thiourea bond formation

FITC labeling of Tri-valine N-terminus.

Protocol 2: N-terminal Labeling of Tri-valine with an NHS Ester Dye

This protocol details the labeling of tri-valine with a generic N-hydroxysuccinimide (NHS) ester fluorescent dye.

Materials:

  • Tri-valine (MW: 315.41 g/mol )

  • Amine-reactive NHS ester dye (e.g., Cy3-NHS Ester, Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 HPLC column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Tri-valine Solution: Dissolve tri-valine in the reaction buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL.

  • Prepare NHS Ester Dye Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the NHS ester dye solution to the tri-valine solution to achieve a 5 to 10-fold molar excess of the dye.[6]

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[6]

  • Purification (RP-HPLC):

    • Acidify the reaction mixture with a small amount of TFA.

    • Inject the mixture onto a C18 RP-HPLC column.

    • Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes). The retention time of the labeled peptide will be longer than the unlabeled peptide due to the hydrophobicity of the dye.[7]

    • Monitor the elution at a wavelength corresponding to the absorbance of the dye and at 214 nm for the peptide bond.

    • Collect the fractions corresponding to the fluorescently labeled peptide peak.

    • Lyophilize the pure fractions to obtain the labeled peptide as a powder.

Protocol 3: Characterization of Labeled Tri-valine

A. Mass Spectrometry:

  • Purpose: To confirm the covalent attachment of the fluorescent dye to the tri-valine peptide.

  • Procedure:

    • Prepare a sample of the purified labeled tri-valine (typically 1 mg/mL in 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • The observed molecular weight should correspond to the sum of the molecular weight of tri-valine and the molecular weight of the fluorescent dye. For example, for FITC-labeled tri-valine, the expected mass would be approximately 315.41 + 389.38 = 704.79 Da.

B. Fluorescence Spectroscopy:

  • Purpose: To confirm the presence of the fluorophore and determine its spectral properties.

  • Procedure:

    • Dissolve the labeled peptide in a suitable buffer (e.g., PBS).[5]

    • Using a fluorometer, measure the excitation and emission spectra.

    • The spectra should match the known spectra of the fluorescent dye used for labeling.

C. Purity Assessment (Analytical HPLC):

  • Purpose: To determine the purity of the final labeled peptide product.

  • Procedure:

    • Inject a small amount of the purified, labeled tri-valine onto an analytical C18 RP-HPLC column.

    • Run a gradient similar to the one used for purification.

    • The purity of the labeled peptide can be assessed by the peak area at the dye's absorbance wavelength.[5]

Concluding Remarks

The protocols outlined in this application note provide a comprehensive guide for the fluorescent labeling of tri-valine. Successful labeling and purification will yield a valuable tool for a wide range of biological and biochemical studies. It is important to note that reaction conditions, particularly the dye-to-peptide ratio, may need to be optimized for different fluorescent probes and specific experimental requirements. Proper characterization is essential to ensure the quality and reliability of the labeled peptide for downstream applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solid-Phase Synthesis of Tri-valine

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of sterically hindered peptides, such as tri-valine, with a focus on improving yield and purity.

Troubleshooting Guide: Overcoming Low Yield in Tri-valine Synthesis

Low yield in tri-valine synthesis is a common issue primarily due to steric hindrance from the bulky valine residues and potential peptide aggregation. This guide provides a systematic approach to diagnosing and resolving these challenges.

Initial Assessment: Where did the synthesis fail?

The first step in troubleshooting is to identify the stage at which the low yield is occurring. This can often be determined by analyzing the crude peptide product using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Major peak corresponds to a truncated peptide (e.g., Val-resin or Val-Val-resin): This suggests incomplete coupling or deprotection at a specific cycle.

  • Broad peaks or a smear in the HPLC chromatogram: This often indicates peptide aggregation on the resin.[1]

  • Presence of unexpected molecular weights: This could point to side reactions or the use of incorrect amino acids.

Troubleshooting Decision Workflow

This workflow provides a step-by-step process for addressing low-yield issues.

TroubleshootingWorkflow start Low Yield in Tri-valine Synthesis check_coupling Problem: Incomplete Coupling (Steric Hindrance) start->check_coupling check_aggregation Problem: Peptide Aggregation start->check_aggregation check_deprotection Problem: Incomplete Deprotection start->check_deprotection solution_coupling Solutions: - Use stronger coupling reagents (HATU, HCTU) - Double couple - Increase coupling time/temperature - Use microwave assistance check_coupling->solution_coupling solution_aggregation Solutions: - Switch to a lower-loading resin - Use a more polar solvent (NMP, DMSO) - Incorporate chaotropic salts - Use PEG-grafted resin check_aggregation->solution_aggregation solution_deprotection Solutions: - Increase deprotection time - Use a stronger base (e.g., DBU) - Ensure freshness of piperidine (B6355638) solution check_deprotection->solution_deprotection end Improved Yield solution_coupling->end solution_aggregation->end solution_deprotection->end

Caption: A decision tree for troubleshooting low-yield tri-valine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield when synthesizing tri-valine?

Low yields in tri-valine SPPS are typically due to:

  • Incomplete Coupling: The bulky side chain of valine creates significant steric hindrance, making the formation of peptide bonds difficult.[2][3]

  • Peptide Aggregation: As the hydrophobic tri-valine chain elongates, it can aggregate on the resin, preventing reagents from accessing the reaction sites.[1][4]

  • Incomplete Fmoc Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, leading to truncated sequences.[2]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like valine?

Standard coupling reagents may not be sufficient for coupling valine residues. More potent activating reagents are recommended to improve reaction kinetics and drive the coupling to completion.

Coupling Reagent CombinationKey Advantages
HATU/HOAt with DIEA Highly reactive, fast coupling times, and reduced risk of racemization.[5]
HCTU/HOBt with DIEA A cost-effective alternative to HATU with good performance for difficult couplings.
DIC/OxymaPure Offers high reactivity and the by-product is soluble, simplifying purification.[6]
PyBOP/DIPEA A well-established reagent, particularly effective for hindered amino acids.
Q3: How can I mitigate peptide aggregation during synthesis?

Several strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation:

StrategyDescription
Choice of Resin Use a low-substitution resin to increase the distance between peptide chains. PEG-grafted resins (e.g., TentaGel) can improve solvation of the growing peptide.[7][8]
Solvent System Replace DMF with more polar solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or use a "magic mixture" (DCM/DMF/NMP).[9]
Chaotropic Salts Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
Elevated Temperature Performing the coupling at a higher temperature (e.g., 50-60°C) can help to break up aggregates. Microwave-assisted synthesis is particularly effective for this.[10][11]
Q4: When should I consider "double coupling"?

Double coupling, the process of repeating the coupling step, is a valuable technique for difficult residues like valine.[2] It is recommended to perform a Kaiser test after the initial coupling. If the test is positive (indicating free amines), a second coupling is necessary to ensure the reaction goes to completion.

Q5: Can issues with the deprotection step also lead to low yield?

Yes, incomplete removal of the Fmoc group is a common problem, especially with aggregating sequences. If you suspect incomplete deprotection, consider the following:

  • Increase Deprotection Time: Extend the treatment with 20% piperidine in DMF to 20-30 minutes.[2]

  • Use a Stronger Base: For very difficult sequences, a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than piperidine.

  • Ensure Reagent Freshness: Piperidine solutions can degrade over time. Always use a fresh solution for optimal results.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Synthesis of Tri-valine

This protocol outlines a standard procedure for the manual synthesis of tri-valine on a pre-loaded Wang resin.

1. Resin Swelling:

  • Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture at room temperature for 20 minutes.
  • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

3. Coupling of the Second Valine:

  • In a separate vessel, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 2 hours.
  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step (double coupling).

4. Repeat Deprotection and Coupling for the Third Valine:

  • Repeat steps 2 and 3 to couple the final Fmoc-Val-OH.

5. Final Deprotection:

  • Perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). (Caution: Work in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive).
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the ether suspension to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (MS).

Protocol 2: Microwave-Assisted Synthesis of Tri-valine

Microwave irradiation can significantly improve coupling efficiency and reduce aggregation.[12][13]

1. Resin Swelling:

  • Swell Fmoc-Val-Wang resin in DMF for 5 minutes in a microwave-compatible reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add 20% piperidine in DMF.
  • Irradiate in a microwave peptide synthesizer for 3-5 minutes at a temperature up to 75°C.
  • Wash the resin with DMF.

3. Coupling:

  • Add a pre-activated solution of Fmoc-Val-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Irradiate for 5-10 minutes at a temperature up to 90°C.
  • Wash the resin with DMF.

4. Repeat Cycles and Final Steps:

  • Repeat the deprotection and coupling cycles for the subsequent valine residue.
  • Perform the final cleavage, precipitation, and purification as described in Protocol 1.

Visualizing the SPPS Workflow

SPPS_Workflow start Start: Fmoc-Val-Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling2 2. Couple Fmoc-Val-OH (e.g., HATU/DIPEA) deprotection1->coupling2 deprotection2 3. Fmoc Deprotection coupling2->deprotection2 coupling3 4. Couple Fmoc-Val-OH deprotection2->coupling3 final_deprotection 5. Final Fmoc Deprotection coupling3->final_deprotection cleavage 6. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification 7. Purification (RP-HPLC) cleavage->purification end End: Purified Tri-valine purification->end

Caption: General workflow for the solid-phase synthesis of tri-valine.

References

Optimization

Technical Support Center: Improving Tri-valine Solubility

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for dissolving tri-valine, a hydrophobic tripeptide, in aqueous buffers. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for dissolving tri-valine, a hydrophobic tripeptide, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my tri-valine failing to dissolve in aqueous buffers like PBS?

A1: Tri-valine is a peptide composed of three valine residues. Valine is a hydrophobic amino acid, meaning it repels water.[1][2] Peptides containing a high percentage of hydrophobic residues, like tri-valine, are often poorly soluble or insoluble in aqueous solutions because of these water-repelling side chains.[3][4][5] This hydrophobicity can lead to aggregation and precipitation in neutral buffers.[4]

Q2: I have a new batch of lyophilized tri-valine. What is the very first step to solubilize it?

A2: Before dissolving the entire batch, it is highly recommended to perform a solubility test on a small amount of the peptide.[4][6] Always allow the lyophilized powder to warm to room temperature in a desiccator before opening the vial.[5] The initial attempt should be to dissolve it in a sterile, oxygen-free buffer (e.g., Tris or phosphate (B84403) at pH 7) or sterile water.[3][5]

Q3: How does adjusting the pH of the buffer affect tri-valine's solubility?

A3: The solubility of a peptide is significantly influenced by pH and is generally lowest at its isoelectric point (pI), the pH at which the net charge is zero.[7][8] Tri-valine is a neutral peptide, as it lacks acidic or basic side chains.[6] To improve solubility, you should adjust the pH of the solution away from its pI.[7] Although tri-valine is neutral, trying slightly acidic (e.g., using 10% acetic acid) or basic (e.g., using 10% ammonium (B1175870) hydroxide) solutions may improve solubility by imparting a small charge to the terminal amino and carboxyl groups.[3][6]

Q4: What are co-solvents and how should I use them to dissolve tri-valine?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[8][9] For highly hydrophobic peptides like tri-valine, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended.[3][5][7]

The correct procedure involves first dissolving the peptide in a minimal amount of the pure organic solvent (e.g., 100% DMSO).[3][7] Once the peptide is fully dissolved, you can slowly add the aqueous buffer drop-by-drop while vortexing until the desired final concentration is reached.[7] If the solution becomes cloudy, you have exceeded the solubility limit.[7]

Q5: My experiment is sensitive to organic solvents like DMSO. What are the alternatives?

A5: If organic solvents interfere with your assay, you can explore using solubilizing excipients.[10] These are additives that can enhance solubility. Options include:

  • Surfactants: Detergents like Tween-80 or Triton X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[8]

  • Complexing Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]

  • Alkylsaccharides: These have been shown to increase the stability and solubilization of lyophilized peptides and can be effective for both hydrophilic and hydrophobic drugs.[11]

Q6: Can physical methods like heating or sonication help improve solubility?

A6: Yes, physical methods can aid dissolution.

  • Sonication: Brief periods of sonication (e.g., 3 cycles of 10 seconds, cooling on ice in between) can help break up aggregates and improve solubility.[3][4]

  • Gentle Warming: Gently warming the solution (typically not exceeding 40°C) can increase the solubility of many compounds.[5][8] However, you must be cautious about the peptide's stability at higher temperatures.[8]

Q7: My tri-valine dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do?

A7: This is a common issue indicating that the peptide's solubility limit in the final mixed solvent has been exceeded.[7] The recommended course of action is to re-lyophilize the peptide to remove the solvent and then attempt to dissolve it again, aiming for a lower final concentration.[3][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lyophilized powder does not dissolve in neutral aqueous buffer (e.g., PBS, Tris pH 7.4). Tri-valine is a highly hydrophobic peptide.[3][5]1. Use physical methods like brief sonication or gentle warming (<40°C).[3][5] 2. Adjust the pH of the buffer away from the peptide's isoelectric point. Try a slightly acidic or basic buffer.[7] 3. Proceed to the co-solvent protocol (Protocol 3).
Peptide dissolves in organic solvent but precipitates upon dilution with aqueous buffer. The final concentration exceeds the peptide's solubility limit in the aqueous/organic mixture.[7]1. The peptide must be recovered by lyophilization.[3][5] 2. Re-dissolve the lyophilized powder in the organic solvent and dilute to a lower final concentration. 3. Alternatively, increase the percentage of the organic co-solvent in the final solution, if compatible with your experiment.[8]
The final solution is cloudy or contains visible particles. The peptide is not fully dissolved or has aggregated.1. Attempt further sonication or gentle warming.[3][5] 2. Centrifuge the solution to pellet any undissolved material before using the supernatant to ensure a clear, particle-free solution for your experiment.[4][7]
Experimental results are inconsistent. Incomplete solubilization leads to inaccurate concentration of the active peptide.[4]1. Ensure the peptide is fully dissolved, resulting in a clear, transparent solution.[3] 2. Always centrifuge your final solution to remove any micro-precipitates before use.[7] 3. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles, which can promote aggregation.[6]

Quantitative Data on Solubility

Table 1: Solubility of L-Valine in Water at Different Temperatures Data provides context on the solubility of the individual amino acid.

Temperature (°C)Solubility (g/L)
083.4[12]
2588.5[12]
5096.2[12]
65102.4[12]

Table 2: Summary of Factors Influencing Tri-valine Solubility

FactorEffect on SolubilityRationale & Key Considerations
pH Adjustment Can IncreaseSolubility is minimal at the isoelectric point (pI). Adjusting the pH away from the pI increases the net charge, improving interaction with water.[7][13]
Temperature Increase Generally IncreasesHigher temperatures increase the kinetic energy of molecules, which can help overcome intermolecular forces and improve dissolution.[7][8] Use caution to avoid peptide degradation.[8]
Organic Co-solvents (DMSO, DMF, ACN) Significantly IncreasesThese solvents can disrupt hydrophobic interactions and solvate the non-polar valine side chains, making the peptide soluble.[3][5][7] The final concentration of the co-solvent must be compatible with the assay.[8]
Excipients (e.g., Cyclodextrins, Surfactants) Can IncreaseThese agents can form complexes with or encapsulate the hydrophobic peptide, increasing its apparent solubility in aqueous media.[7][8][10]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Neutral, Hydrophobic Peptide

  • Allow the lyophilized peptide to equilibrate to room temperature.[3]

  • Add a small volume of sterile, de-gassed water or a neutral buffer (e.g., PBS).

  • Vortex the vial thoroughly.

  • If the peptide does not dissolve, place the vial in an ultrasonic bath for 3 cycles of 10-15 seconds, chilling on ice between cycles.[3]

  • If solubility is still an issue, gently warm the solution to 35-40°C for a short period.[5]

  • If the peptide remains insoluble, proceed to Protocol 2 or 3.

Protocol 2: Solubility Testing with pH Adjustment

  • Prepare a series of small-volume buffers with varying pH values (e.g., pH 4.0, 5.0, 8.0, 9.0) that are compatible with your downstream application.[8]

  • Add a small, pre-weighed amount of tri-valine to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for an extended period (e.g., 2-24 hours) to reach equilibrium.[8]

  • Visually inspect for the buffer system that yields a clear solution.

  • For quantitative analysis, centrifuge the samples to pellet undissolved peptide, and measure the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., HPLC).[8]

Protocol 3: Using Organic Co-solvents for Highly Hydrophobic Peptides

  • Add a minimal volume of 100% DMSO, DMF, or ACN to the lyophilized tri-valine.[3][7] For example, use 50 µL of DMSO for 25 µg of peptide.[4]

  • Vortex or sonicate until the peptide is completely dissolved, resulting in a clear solution.[4]

  • Very slowly, add your desired aqueous buffer to the organic stock solution drop-by-drop while continuously vortexing.[7]

  • Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit has been exceeded.

  • Once the desired final concentration is reached and the solution remains clear, it is ready for use. Always ensure the final organic solvent concentration is tolerated by your experimental system (often ≤1% v/v for cellular assays).[4]

Workflow and Logic Diagrams

Solubility_Workflow cluster_0 Initial Aqueous Attempt cluster_1 Physical Intervention cluster_2 Chemical Intervention cluster_3 Advanced Solubilization start Start: Lyophilized Tri-valine Powder test_small Test Solubility on a Small Amount start->test_small add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) test_small->add_buffer check1 Is Solution Clear? add_buffer->check1 physical Apply Physical Methods: - Sonicate - Gently Warm (<40°C) check1->physical No success Success: Solution Ready for Use check1->success Yes check2 Is Solution Clear? physical->check2 adjust_ph Adjust pH Away from pI (Try Acidic/Basic Buffers) check2->adjust_ph No check2->success Yes check3 Is Solution Clear? adjust_ph->check3 use_cosolvent Use Organic Co-solvent: 1. Dissolve in 100% DMSO 2. Titrate with Buffer check3->use_cosolvent No check3->success Yes check4 Precipitation? use_cosolvent->check4 check4->success No fail Re-lyophilize & Re-attempt at Lower Concentration check4->fail Yes

Caption: Systematic workflow for solubilizing tri-valine.

Strategy_Decision peptide Peptide Properties hydrophobicity Hydrophobicity Level? peptide->hydrophobicity charge Net Charge at pH 7? hydrophobicity->charge High (>50%) strategy_hydrophilic Strategy: Dissolve in Aqueous Buffer hydrophobicity->strategy_hydrophilic Low (<25%) strategy_charged Strategy: Use Acidic/Basic Buffer (opposite to charge) charge->strategy_charged Positive or Negative strategy_neutral_hydrophobic Tri-valine Case: - Adjust pH away from pI - Use Co-solvents/Excipients charge->strategy_neutral_hydrophobic Neutral strategy_hydrophobic Strategy: Use Organic Co-Solvent (DMSO, DMF)

References

Troubleshooting

Technical Support Center: Preventing Tri-valine Aggregation in Solution

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophob...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic tripeptide, Tri-valine (Val-Val-Val). Due to its composition of three valine residues, Tri-valine has a high propensity to aggregate in aqueous solutions, which can impact experimental results and product stability.

Frequently Asked Questions (FAQs)

Q1: Why is my Tri-valine solution cloudy or forming a precipitate?

A1: Tri-valine is a highly hydrophobic peptide due to the isobutyl side chains of the valine residues. In aqueous solutions, these hydrophobic regions tend to interact with each other to minimize contact with water, leading to self-association and aggregation. This aggregation can manifest as cloudiness (turbidity) or the formation of a visible precipitate. The solubility of L-valine, and by extension Tri-valine, is limited in water.[1][2][3][4]

Q2: What is the isoelectric point (pI) of Tri-valine and why is it important?

A2: The theoretical isoelectric point (pI) of Tri-valine is approximately 7.0.[5] The pI is the pH at which the peptide has a net neutral charge. At or near its pI, a peptide's solubility is at its minimum because the lack of net charge reduces electrostatic repulsion between molecules, making aggregation more favorable. Therefore, working with Tri-valine in solutions with a pH around 7.0 can increase the risk of aggregation.

Q3: How does pH affect the solubility and aggregation of Tri-valine?

A3: Adjusting the pH of the solution away from the isoelectric point (pI ≈ 7.0) can increase the solubility of Tri-valine.

  • Acidic pH (below pI): At a pH below its pI, the N-terminal amino group will be protonated (-NH3+), giving the peptide a net positive charge. This charge creates electrostatic repulsion between peptide molecules, which can help to prevent aggregation. For acidic peptides, using a buffer with a pH of 1-2 units above the pKa of the most acidic group can improve solubility.

  • Basic pH (above pI): At a pH above its pI, the C-terminal carboxyl group will be deprotonated (-COO-), giving the peptide a net negative charge. Similar to acidic conditions, this net negative charge will lead to electrostatic repulsion and can improve solubility. For basic peptides, a buffer with a pH 1-2 units below the pKa of the most basic group is recommended.

The solubility of amino acids, and by extension peptides, is generally lowest at their isoelectric point and increases as the pH moves away from the pI.[6][7]

Q4: Can temperature be used to improve the solubility of Tri-valine?

A4: For some hydrophobic peptides, gentle warming can help to increase solubility. The solubility of L-valine in water does increase with temperature.[8][9] However, for aggregation-prone peptides, increasing the temperature can also accelerate the kinetics of aggregation. Therefore, while gentle warming (not exceeding 40°C) can be attempted to aid initial dissolution, prolonged exposure to elevated temperatures may promote the formation of larger, more stable aggregates.[10] It is crucial to find an optimal temperature that aids dissolution without significantly promoting aggregation.

Q5: What are excipients, and how can they help prevent Tri-valine aggregation?

A5: Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics. For preventing peptide aggregation, common excipients include:

  • Organic Co-solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can disrupt hydrophobic interactions between Tri-valine molecules, aiding in their dissolution.[11] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer.

  • Amino Acids: Certain amino acids, such as arginine and glutamic acid, can act as aggregation inhibitors.[12] Arginine, in particular, is known to suppress the aggregation of hydrophobic peptides.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can be used at low concentrations to prevent surface-induced aggregation and improve the stability of hydrophobic peptides in solution.

  • Chaotropic Agents: Compounds like guanidine (B92328) hydrochloride or urea (B33335) can disrupt the structure of water and interfere with the hydrophobic interactions that drive aggregation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Cloudy solution upon dissolving Tri-valine in water or buffer. High hydrophobicity of Tri-valine leading to aggregation. The pH of the solvent is close to the peptide's isoelectric point (pI ≈ 7.0).1. Adjust pH: Move the pH of the solvent 2-3 units away from the pI. For Tri-valine, try a buffer with a pH of 4-5 or 9-10. 2. Use an organic co-solvent: First, dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while vortexing. 3. Sonication: Use a brief sonication step to aid in the dissolution of small aggregates.
Precipitate forms over time, even after initial dissolution. The solution is supersaturated, and the peptide is slowly aggregating out of solution. Temperature fluctuations during storage.1. Add excipients: Incorporate an aggregation inhibitor like arginine (e.g., 50 mM) or a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 20) into your buffer. 2. Optimize storage conditions: Store the solution at a constant temperature. For short-term storage, 4°C is often suitable. For long-term storage, aliquot and freeze at -20°C or -80°C to avoid freeze-thaw cycles.[11][13][14] 3. Lower the concentration: If possible for your experiment, work with a lower concentration of Tri-valine.
Inconsistent results in biological or biochemical assays. Presence of soluble aggregates or oligomers that are not visible to the naked eye.1. Characterize your solution: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates before use. 2. Filter the solution: Use a 0.22 µm filter to remove larger aggregates. 3. Prepare fresh solutions: Prepare Tri-valine solutions fresh before each experiment to minimize the formation of aggregates over time.
Difficulty dissolving lyophilized Tri-valine powder. The peptide has absorbed moisture, or the counter-ion (e.g., TFA) affects solubility.1. Proper handling: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent moisture absorption.[11][13] 2. Utilize TFA salt: The trifluoroacetic acid (TFA) salt form of the peptide, a common result of purification, generally enhances solubility in aqueous solutions.[5] 3. Follow the recommended dissolution protocol for hydrophobic peptides (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Recommended Dissolution Method for Tri-valine

This protocol is designed for dissolving hydrophobic peptides like Tri-valine to minimize aggregation.

  • Preparation:

    • Allow the lyophilized Tri-valine vial to warm to room temperature in a desiccator for at least 30 minutes before opening.[14]

    • Calculate the volume of solvent needed to achieve the desired stock concentration. It is recommended to start with a higher stock concentration (e.g., 10-20 mg/mL) in an organic solvent.

  • Initial Dissolution in Organic Solvent:

    • Add a minimal amount of a sterile-filtered organic solvent such as DMSO or DMF to the vial.

    • Gently vortex or sonicate for a few minutes until the peptide is completely dissolved.

  • Dilution into Aqueous Buffer:

    • While vortexing the dissolved peptide solution, slowly add your desired sterile aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with an adjusted pH away from 7.0) dropwise.

    • If the solution becomes cloudy, you may need to increase the proportion of the organic solvent or add an excipient to the aqueous buffer.

  • Final Preparation and Storage:

    • Once the desired concentration is reached and the solution is clear, it can be sterile-filtered through a 0.22 µm filter if required for the application.

    • For short-term storage (a few days), keep the solution at 4°C.

    • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][13]

Protocol 2: Monitoring Tri-valine Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of peptide aggregates.

  • Sample Preparation:

    • Prepare the Tri-valine solution in the desired buffer.

    • Filter the buffer and the final peptide solution through a 0.22 µm syringe filter into a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.

    • Equilibrate the sample to the desired measurement temperature.

  • Data Acquisition:

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the size distribution profile.

  • Data Interpretation:

    • A monomodal peak at a small hydrodynamic radius would indicate a homogenous solution of monomeric peptide.

    • The presence of larger species (e.g., peaks at >10 nm or a high polydispersity index) is indicative of aggregation.

Protocol 3: Assessing Secondary Structure Changes during Aggregation with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor changes in the secondary structure of peptides, such as the formation of β-sheets, which are often associated with aggregation.

  • Sample Preparation:

    • Prepare a concentrated solution of Tri-valine (e.g., 5-10 mg/mL) in D₂O-based buffer to minimize water's interference in the amide I region.

    • Lyophilize the peptide from a low-salt buffer and reconstitute in the D₂O buffer.

  • Data Acquisition:

    • Acquire a background spectrum of the D₂O buffer.

    • Acquire the spectrum of the Tri-valine solution in the range of 1600-1700 cm⁻¹ (Amide I band).

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Deconvolute the Amide I band to identify the contributions of different secondary structures.

      • ~1650-1660 cm⁻¹: α-helix / random coil

      • ~1620-1640 cm⁻¹ and ~1680-1690 cm⁻¹: β-sheet structures

  • Interpretation:

    • An increase in the intensity of the peaks associated with β-sheet structures over time or under specific conditions (e.g., increased temperature) suggests that aggregation is occurring via the formation of intermolecular β-sheets.

Data Summary

Table 1: Solubility of L-Valine in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
2585[1][2][3]
5096.2
75111.9

Data for L-valine is presented as a proxy for the solubility behavior of Tri-valine. The actual solubility of Tri-valine will be lower due to its increased hydrophobicity.

Table 2: pKa Values for Valine

GrouppKa
Carboxyl (-COOH)2.32[2]
Amino (-NH3+)9.62[2]

These values are for the individual amino acid and can be used to estimate the charge state of the N- and C-termini of Tri-valine at different pH values.

Visualizations

Aggregation_Pathway Monomer Soluble Tri-valine Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (rate-limiting) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Aggregates (β-sheet rich) Protofibril->Fibril Maturation

Caption: General pathway of peptide aggregation.

Troubleshooting_Workflow start Tri-valine solution is cloudy/has precipitate check_ph Is pH ≈ 7.0? start->check_ph adjust_ph Adjust pH to 4-5 or 9-10 check_ph->adjust_ph Yes check_concentration Is concentration high? check_ph->check_concentration No success Clear Solution adjust_ph->success lower_concentration Lower the concentration check_concentration->lower_concentration Yes use_cosolvent Use organic co-solvent (e.g., DMSO) check_concentration->use_cosolvent No lower_concentration->success add_excipient Add excipients (e.g., Arginine, Tween 20) use_cosolvent->add_excipient add_excipient->success

Caption: Troubleshooting workflow for Tri-valine aggregation.

References

Optimization

Technical Support Center: Optimizing HPLC Gradient for High-Purity Tri-valine Isolation

< Welcome to the Technical Support Center for optimizing the isolation of tri-valine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the Technical Support Center for optimizing the isolation of tri-valine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.

Frequently Asked questions (FAQs)

Q1: What are the initial recommended HPLC conditions for tri-valine separation?

For tri-valine separation by reversed-phase HPLC (RP-HPLC), a good starting point involves a C18 column and a gradient elution using water and acetonitrile (B52724) (ACN) as mobile phases, with trifluoroacetic acid (TFA) as an ion-pairing agent.[][2] A typical initial scouting gradient would be a linear gradient from 5% to 95% mobile phase B (ACN with 0.1% TFA) over 60 minutes.[3]

Q2: How does the concentration of Trifluoroacetic Acid (TFA) impact the separation?

TFA acts as an ion-pairing reagent, which can enhance the separation and improve peak shape.[] While a concentration of 0.05-0.1% is commonly used, for peptides with multiple positive charges, an optimal resolution may be achieved with a higher concentration of 0.2-0.25%.[4] Increasing TFA concentration can also lead to longer retention times.[5][6] However, be aware that higher TFA concentrations can cause baseline drift, especially at lower UV wavelengths (210-220 nm).[][5] To counteract this, you can use a slightly lower TFA concentration in mobile phase B compared to mobile phase A.[][5]

Q3: What is the role of the organic solvent in the mobile phase?

Acetonitrile is a common organic solvent used in peptide separations.[3] The gradient of the organic solvent is a key parameter for optimizing the resolution of peptides.[7] A shallower gradient, meaning a slower increase in the organic solvent concentration, generally provides better resolution for complex mixtures.[8][9]

Q4: How can I improve the peak shape of my tri-valine sample?

Poor peak shape, such as tailing or fronting, can be caused by several factors.[10][11] Peak tailing for basic compounds can sometimes be improved by increasing the TFA concentration to better mask the silanol (B1196071) groups on the silica-based column.[] Other causes of poor peak shape include column overload, injecting the sample in a solvent stronger than the initial mobile phase, and issues with the HPLC system itself, such as dead volumes.[11][12]

Troubleshooting Guides

Table 1: Troubleshooting Poor Resolution
Symptom Probable Cause(s) Recommended Solution(s)
Overlapping or co-eluting peaksInappropriate gradient slope.Start with a shallow "scouting" gradient (e.g., 5-95% B over 60 min) to determine the approximate elution time.[3][8][13] Then, create a shallower gradient around the elution point of interest.[9]
Non-optimal mobile phase composition.Adjust the concentration of the ion-pairing agent (TFA).[4][5] Consider alternative ion-pairing reagents like formic acid or heptafluorobutyric acid (HFBA) for different selectivity.[][7][14]
Incorrect stationary phase.For small peptides like tri-valine, a C18 column is a good starting point. If resolution is still poor, consider a C8 or C4 column. Ensure the pore size is appropriate (e.g., 100-120 Å for small peptides).[15]
Broad peaksColumn deterioration or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]
High flow rate.Decrease the flow rate to allow for better mass transfer and improved separation.
Large injection volume or high sample concentration.Reduce the injection volume or dilute the sample.[16]
Table 2: Troubleshooting Peak Shape Issues
Symptom Probable Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column.[10]Increase the concentration of the ion-pairing agent (TFA) to 0.2-0.25%.[4]
Mobile phase pH is inappropriate for the analyte.Adjust the mobile phase pH. For peptides, a low pH (around 2-3) is typically used.
Column overload.Reduce the amount of sample injected onto the column.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[11]
Column overload.Reduce the amount of sample injected.
Split Peaks Partially clogged frit or void at the column inlet.[16]Reverse flush the column. If the problem persists, the column may need replacement.
Sample precipitation on the column.Ensure the sample is fully dissolved in the injection solvent. Consider changing the sample solvent.[12]

Experimental Protocols

Protocol 1: HPLC Gradient Optimization for Tri-valine Isolation

Objective: To develop an optimized HPLC gradient for the high-purity isolation of tri-valine.

Materials:

  • HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Tri-valine sample dissolved in Mobile Phase A

Methodology:

  • Initial Scouting Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the tri-valine sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 60 minutes.

    • Monitor the elution at 214 nm.

  • Gradient Refinement:

    • Based on the scouting run, determine the approximate percentage of Mobile Phase B at which tri-valine elutes.

    • Design a new, shallower gradient around this elution point. For example, if tri-valine eluted at 40% B, a new gradient could be from 30% to 50% B over 30 minutes.

  • Flow Rate and Temperature Optimization:

    • Once a suitable gradient is established, the flow rate can be optimized. Lowering the flow rate can increase resolution but will also increase the run time.

    • Increasing the column temperature can sometimes improve peak shape and resolution.[4][15] However, be cautious as high temperatures can degrade some peptides.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_iso Isolation Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) System_Equilibration System Equilibration (Initial Conditions) Sample_Prep->System_Equilibration Scouting_Gradient Run Scouting Gradient (e.g., 5-95% B over 60 min) System_Equilibration->Scouting_Gradient Analyze_Results Analyze Results (Identify Elution Zone) Scouting_Gradient->Analyze_Results Refine_Gradient Refine Gradient (Shallower slope around elution zone) Analyze_Results->Refine_Gradient Optimize_Flow_Rate Optimize Flow Rate Refine_Gradient->Optimize_Flow_Rate Optimize_Temperature Optimize Temperature Optimize_Flow_Rate->Optimize_Temperature High_Purity_Isolation High-Purity Isolation (Collect Fractions) Optimize_Temperature->High_Purity_Isolation Purity_Analysis Purity Analysis High_Purity_Isolation->Purity_Analysis

Caption: Workflow for HPLC gradient optimization.

Parameter_Relationships cluster_params Adjustable Parameters cluster_outcomes Separation Outcomes Gradient_Slope Gradient Slope Resolution Resolution Gradient_Slope->Resolution Run_Time Run Time Gradient_Slope->Run_Time TFA_Conc TFA Concentration Peak_Shape Peak Shape TFA_Conc->Peak_Shape Retention_Time Retention Time TFA_Conc->Retention_Time Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Run_Time Temperature Temperature Temperature->Resolution Temperature->Peak_Shape

Caption: HPLC parameter relationships.

References

Troubleshooting

troubleshooting side reactions during Tri-valine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of tri-valine (Val-Val-Val). Given the sterically hindered and hydrophobic nature of valine, its iterative coupling is prone to specific side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during tri-valine synthesis?

A1: The synthesis of tri-valine is primarily complicated by four major side reactions stemming from the bulky and hydrophobic nature of the valine side chain:

  • Steric Hindrance: The isopropyl side chain of valine physically obstructs the approach of coupling reagents and the incoming amino acid, leading to slow or incomplete coupling reactions. This can result in the formation of deletion sequences (e.g., Val-Val).[1][2]

  • Aggregation: As the hydrophobic tri-valine chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This aggregation can physically block reactive sites, preventing complete deprotection and coupling steps.[3][4][5]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage (Val-Val-resin), the N-terminal amino group can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered cyclic diketopiperazine. This is a significant cause of yield loss.[6][7][8]

  • Racemization: The chiral integrity of the valine residues can be compromised during the activation and coupling steps, leading to the incorporation of D-valine instead of the natural L-valine. This can affect the biological activity of the final peptide.[9][10]

Q2: How can I minimize incomplete coupling due to steric hindrance in tri-valine synthesis?

A2: To overcome steric hindrance, several strategies can be employed:

  • Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to perform well with sterically hindered amino acids. Urnium/aminium salts like HATU, HBTU, and HCTU are generally more effective than carbodiimides (e.g., DIC) alone.[11] The addition of a nucleophilic additive like HOBt or OxymaPure is crucial when using carbodiimides to form a less reactive, more stable active ester that is less prone to side reactions.[9][11]

  • Extended Coupling Times and Double Coupling: For each valine coupling step, extending the reaction time (e.g., 2-4 hours or even overnight) can help drive the reaction to completion. Performing a second coupling (double coupling) with fresh reagents after the initial coupling is also a highly effective strategy.

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave-assisted peptide synthesis can also be beneficial in this regard.

Q3: My peptide synthesis is failing, and the resin is clumping together. What is happening and how can I solve it?

A3: Resin clumping is a classic sign of peptide aggregation on the solid support.[3][12] The hydrophobic tri-valine chains are likely self-associating. Here’s how to address this:

  • Solvent Choice: N,N'-Dimethylformamide (DMF) is a common solvent, but for aggregating sequences, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) may be more effective at solvating the growing peptide chain.[4] Adding chaotropic agents can also help disrupt hydrogen bonding.[5]

  • "Difficult Sequence" Strategies: Incorporating backbone-modifying protecting groups can disrupt the secondary structures that lead to aggregation. For example, the use of pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can introduce "kinks" in the peptide backbone, preventing aggregation.[3][4]

  • Low-Load Resin: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Q4: I am seeing a significant loss of product after the second valine coupling, and my mass spectrometry analysis shows a peak corresponding to the mass of a cyclic dipeptide. What is this side product and how can I prevent it?

A4: You are observing diketopiperazine (DKP) formation.[6][8] This occurs when the deprotected N-terminal amine of the second valine attacks the ester linkage to the resin, cleaving the Val-Val dipeptide as cyclo(Val-Val). To prevent this:

  • Use a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sterically hindered, which shields the ester linkage from intramolecular attack.[13]

  • Couple the third amino acid immediately: After deprotecting the second valine, do not delay the coupling of the third valine. This ensures the reactive N-terminal amine is quickly acylated before it can initiate DKP formation.

  • Use Fmoc-Dipeptide Building Blocks: Coupling a pre-formed Fmoc-Val-Val-OH dipeptide can bypass the problematic dipeptide-resin stage altogether.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions during tri-valine synthesis.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low final yield with deletion sequences (e.g., Val-Val) detected by MS. Incomplete coupling due to steric hindrance.- Use a more potent coupling reagent (e.g., HATU, HBTU). - Perform double coupling for each valine addition. - Increase coupling reaction time and/or temperature.
Resin clumping, poor swelling, and failed synthesis. Peptide aggregation on the solid support.- Switch to NMP as the solvent or use a DMF/DCM mixture. - Use a lower-substitution resin. - Incorporate pseudoproline dipeptides or Hmb/Dmb-protected amino acids if the sequence allows.
Significant yield loss after the second coupling; presence of cyclo(Val-Val) in byproducts. Diketopiperazine (DKP) formation.- Use a 2-chlorotrityl chloride (2-CTC) resin. - Minimize the time between deprotection of the second valine and coupling of the third. - Consider using an Fmoc-Val-Val-OH dipeptide.
Presence of diastereomeric impurities in HPLC analysis. Racemization during amino acid activation/coupling.- Use a carbodiimide (B86325) (e.g., DIC) with a racemization-suppressing additive like OxymaPure or HOAt.[9][11] - Avoid prolonged pre-activation times. - Use a less hindered base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of Tri-valine on Wang Resin

This protocol outlines a manual synthesis approach on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell 250 mg of Wang resin (0.4 mmol/g loading) in DMF for 1 hour in a reaction vessel.
  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Val-OH):

  • Dissolve Fmoc-Val-OH (4 eq, 0.4 mmol, 135.7 mg), HBTU (3.9 eq, 0.39 mmol, 147.9 mg), and HOBt (4 eq, 0.4 mmol, 61.2 mg) in DMF (2 mL).
  • Add DIPEA (8 eq, 0.8 mmol, 139 µL) to the solution and pre-activate for 5 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours.
  • Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin and shake for 5 minutes.
  • Drain and repeat the 20% piperidine treatment for 15 minutes.
  • Drain and wash the resin with DMF (5x).

4. Second Amino Acid Coupling (Fmoc-Val-OH):

  • Repeat step 2 for the coupling of the second valine. A double coupling is recommended.

5. Second Fmoc Deprotection:

  • Repeat step 3.

6. Third Amino Acid Coupling (Fmoc-Val-OH):

  • Repeat step 2 for the coupling of the third valine. A double coupling is recommended.

7. Final Fmoc Deprotection:

  • Repeat step 3.

8. Cleavage and Deprotection:

  • Wash the resin with DCM (5x) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and shake for 2 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Analysis of Tri-valine Purity by RP-HPLC

1. Sample Preparation:

  • Dissolve ~1 mg of the lyophilized crude peptide in 1 mL of 50% acetonitrile/water.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: 5-95% B over 20 minutes
  • Flow Rate: 1 mL/min
  • Detection: UV at 214 nm and 280 nm

3. Data Analysis:

  • Integrate the peak areas to determine the purity of the tri-valine peptide and the relative amounts of any impurities. Mass spectrometry should be used to identify the masses of the main peak and any side products.

Visualizing Workflows and Side Reactions

Tri-valine Synthesis Workflow

sps_workflow start Start: Swell Resin coupling1 1. Couple Fmoc-Val-OH start->coupling1 deprotection1 2. Fmoc Deprotection coupling1->deprotection1 coupling2 3. Couple Fmoc-Val-OH deprotection1->coupling2 deprotection2 4. Fmoc Deprotection coupling2->deprotection2 coupling3 5. Couple Fmoc-Val-OH deprotection2->coupling3 deprotection3 6. Final Fmoc Deprotection coupling3->deprotection3 cleavage 7. Cleave from Resin deprotection3->cleavage purification 8. Purify Peptide cleavage->purification end End: Pure Tri-valine purification->end

Caption: Solid-phase synthesis workflow for tri-valine.

Diketopiperazine (DKP) Formation Pathway

dkp_formation dipeptide H-Val-Val-O-Resin Deprotected Dipeptide attack Intramolecular Nucleophilic Attack dipeptide->attack dkp cyclo(Val-Val) Diketopiperazine attack->dkp resin HO-Resin attack->resin

Caption: Diketopiperazine formation side reaction.

Troubleshooting Logic for Low Yield

troubleshooting_yield start Low Tri-valine Yield check_ms Analyze Crude by MS start->check_ms deletion Deletion Sequences Present? check_ms->deletion dkp DKP Detected? deletion->dkp No solution_coupling Incomplete Coupling: - Use stronger coupling reagent - Double couple - Increase temperature deletion->solution_coupling Yes aggregation Resin Clumping? dkp->aggregation No solution_dkp DKP Formation: - Use 2-CTC resin - Immediate next coupling dkp->solution_dkp Yes solution_aggregation Aggregation: - Use NMP solvent - Use low-load resin aggregation->solution_aggregation Yes other Other Issues aggregation->other No

Caption: Troubleshooting logic for low tri-valine yield.

References

Optimization

Technical Support Center: Minimizing Racemization of Valine Residues

Welcome to the technical support center for minimizing racemization during peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your synthetic peptides, with a specific focus on valine residues.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a concern for valine?

A1: Racemization is the process where a pure enantiomer (typically the L-form) of an amino acid converts into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this results in the incorporation of a D-amino acid where an L-amino acid was intended, leading to a diastereomeric peptide impurity that can be difficult to purify and may have altered biological activity. Valine, like other chiral amino acids, is susceptible to racemization, particularly during the carboxyl group activation step required for peptide bond formation.[2]

Q2: What are the primary mechanisms of racemization during the coupling of Fmoc-Val-OH?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The activated carboxyl group of the N-protected valine cyclizes, and the proton on the alpha-carbon of this intermediate is acidic. A base can easily remove this proton, leading to a loss of stereochemistry. The incoming amine can then attack the achiral oxazolone (B7731731) from either face, producing both the desired L-peptide and the undesired D-diastereomer. A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid, forming an achiral enolate intermediate which can then be protonated to give a mixture of enantiomers.[3]

Q3: Which factors have the most significant impact on the extent of valine racemization?

A3: Several factors influence the rate of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical. Carbodiimides like DIC, when used alone, can lead to significant racemization. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to suppress racemization by forming less reactive and more stable active esters.[1][3] Onium salts (e.g., HBTU, HATU) are generally considered "low-racemization" reagents.[3]

  • Base: The strength and steric hindrance of the base used are important. Stronger, less sterically hindered bases can increase the rate of racemization.[1][3] For sensitive couplings, a more hindered or weaker base is often preferred.

  • Temperature: Higher temperatures can accelerate the rate of racemization.[4] This is particularly relevant in microwave-assisted peptide synthesis, where careful control of the temperature is necessary.

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[5]

Troubleshooting Guides

Issue: High levels of D-Valine detected in the final peptide.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling method is the first line of defense against racemization.

  • If you are using a carbodiimide (B86325) (e.g., DIC) without an additive: This is a likely source of racemization. It is crucial to add a racemization-suppressing additive.

  • If you are using a carbodiimide with HOBt: Consider switching to a more effective additive like HOAt or OxymaPure, which have been shown to further reduce racemization.

  • If you are using an onium salt (e.g., HBTU, HATU): While generally effective, ensure that your reagents are of high quality and not degraded. For particularly challenging couplings, consider switching to a reagent known for very low racemization, such as COMU.[3]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a critical role in the racemization process.

  • If you are using a strong, non-hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA): These bases can promote racemization. Consider switching to a weaker or more sterically hindered base.

  • Recommended alternatives: N-methylmorpholine (NMM) is a weaker base than DIPEA.[1] For very sensitive couplings, the use of a highly hindered base like 2,4,6-collidine can be beneficial.[4][6]

Step 3: Control the Reaction Temperature

Elevated temperatures can increase the rate of racemization.

  • If you are using elevated temperatures (e.g., in microwave synthesis): Try reducing the coupling temperature. For example, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[4]

  • For room temperature synthesis: Ensure that the reaction vessel is not warming up due to exothermic reactions, especially on a larger scale.

Step 4: Consider the Solvent

While less common, the solvent can have an effect.

  • If you are using a highly polar aprotic solvent like DMF or NMP and continue to see high levels of racemization: For problematic couplings, you could explore less polar solvents, although this may impact coupling efficiency.

Data Presentation

The following table summarizes quantitative data on the percentage of D-isomer formation during a model fragment coupling of Z-Phe-Val-OH with H-Pro-NH2 using different coupling additives with DIC in DMF. This data highlights the effectiveness of different additives in suppressing racemization.

Coupling Additive% D-Valine Isomer
HOBt8.9%
HOAt2.1%
OxymaPure3.8%

Data is illustrative and based on a specific model system. Actual racemization levels may vary depending on the full peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Val-OH

This protocol outlines a best-practice method for coupling Fmoc-Val-OH during solid-phase peptide synthesis (SPPS) to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Val-OH (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-methylmorpholine (NMM) (6 equivalents, if required for neutralization)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Activation of Fmoc-Val-OH: In a separate vessel, dissolve Fmoc-Val-OH (3 eq.) and OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) to the solution. Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the activated Fmoc-Val-OH solution to the deprotected peptide-resin. If the N-terminal amine is protonated, add NMM (6 eq.) to neutralize it. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Proceed to the next cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Valine Racemization by Chiral HPLC

This protocol describes a general method to determine the enantiomeric purity of valine in a synthetic peptide after hydrolysis.

Materials:

  • Synthetic peptide containing valine

  • 6 M HCl or 6 M DCl (deuterated HCl is used to correct for racemization during hydrolysis)[7]

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+), Astec CHIROBIOTIC V)

  • HPLC system with UV or MS detector

  • L-Valine and D-Valine standards

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide into a hydrolysis tube.

    • Add 6 M DCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the acid under vacuum.

    • Reconstitute the amino acid residue in an appropriate solvent for HPLC analysis.

  • HPLC Analysis:

    • Column: Chiral HPLC column suitable for amino acid enantiomer separation.

    • Mobile Phase: A typical mobile phase for underivatized amino acids on a crown ether column is acidic water (e.g., pH 2.0 with perchloric acid). The exact conditions will depend on the column used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection.

    • Injection: Inject the hydrolyzed sample onto the column.

  • Data Analysis:

    • Run L-Valine and D-Valine standards to determine their retention times.

    • Integrate the peak areas for the L-Valine and D-Valine peaks in the chromatogram of the hydrolyzed sample.

    • Calculate the percentage of D-Valine using the following formula: % D-Valine = [Area(D-Valine) / (Area(L-Valine) + Area(D-Valine))] x 100

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling to Peptide Chain FmocVal Fmoc-L-Valine ActivatedVal Activated Fmoc-L-Valine (e.g., O-acylisourea ester) FmocVal->ActivatedVal + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedVal->Oxazolone L_Peptide Fmoc-L-Val-Peptide (Desired Product) ActivatedVal->L_Peptide + H2N-Peptide Oxazolone->ActivatedVal ProtonLoss Proton Abstraction by Base D_Peptide Fmoc-D-Val-Peptide (Racemized Product) Oxazolone->D_Peptide + H2N-Peptide PeptideChain H2N-Peptide

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

TroubleshootingWorkflow Start High D-Valine Detected Step1 Step 1: Evaluate Coupling Reagent and Additives Start->Step1 Decision1 Using Carbodiimide (e.g., DIC)? Step1->Decision1 Action1a Add/Change Additive (HOBt -> HOAt/OxymaPure) Decision1->Action1a Yes Action1b Consider Low-Racemization Onium Salt (e.g., COMU) Decision1->Action1b No Step2 Step 2: Assess Base Action1a->Step2 Action1b->Step2 Decision2 Using Strong/Unhindered Base (e.g., DIPEA)? Step2->Decision2 Action2 Switch to Weaker/Hindered Base (e.g., NMM, Collidine) Decision2->Action2 Yes Step3 Step 3: Check Temperature Decision2->Step3 No Action2->Step3 Decision3 Using Elevated Temperature? Step3->Decision3 Action3 Reduce Coupling Temperature Decision3->Action3 Yes Step4 Step 4: Re-analyze Peptide Decision3->Step4 No Action3->Step4 End D-Valine Minimized Step4->End

Caption: Troubleshooting workflow for high levels of valine racemization.

ExperimentalWorkflow Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Activation Pre-activate Fmoc-Val-OH (3 eq. Val, 3 eq. DIC, 3 eq. OxymaPure in DMF) Wash1->Activation Coupling Couple to Resin (1-2 hours, RT) Activation->Coupling Monitor Monitor Coupling (e.g., Kaiser Test) Coupling->Monitor Decision Coupling Complete? Monitor->Decision Decision->Coupling No (Recouple) Wash2 Wash Resin (DMF, DCM) Decision->Wash2 Yes End Next Cycle Wash2->End

Caption: Experimental workflow for low-racemization coupling of Fmoc-Val-OH.

References

Troubleshooting

challenges in the characterization of hydrophobic peptides like Tri-valine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of hyd...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of hydrophobic peptides, with a specific focus on tri-valine as a representative example.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide, like tri-valine, exhibiting poor solubility in aqueous solutions?

A1: Hydrophobic peptides, rich in non-polar amino acid residues such as valine, leucine, and isoleucine, have a natural tendency to minimize contact with water. This is due to the unfavorable disruption of the hydrogen-bonding network of water molecules by the non-polar side chains. Consequently, these peptides often exhibit low solubility in aqueous buffers and may precipitate out of solution. Tri-valine, consisting of three consecutive valine residues, is an extreme example of a highly hydrophobic peptide and is expected to have very limited solubility in water.

Q2: What is peptide aggregation and why is it a common problem with hydrophobic peptides like tri-valine?

A2: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, aggregates. For hydrophobic peptides, the driving force for aggregation is the desire to bury their hydrophobic residues away from the aqueous environment. This can lead to the formation of ordered structures like β-sheets, which are common in peptide aggregates. The aggregation of hydrophobic peptides can interfere with their characterization and biological activity. Due to its strong hydrophobicity, tri-valine is highly prone to aggregation in aqueous solutions.

Q3: I'm observing peak broadening and tailing during the HPLC analysis of my hydrophobic peptide. What are the likely causes?

A3: Peak broadening and tailing in HPLC of hydrophobic peptides can be attributed to several factors:

  • Strong retention: The peptide may be interacting too strongly with the hydrophobic stationary phase (e.g., C18 column), leading to slow elution and broad peaks.

  • Aggregation: The peptide may be aggregating on the column, leading to a heterogeneous population of molecules with different retention times.

  • Poor solubility in the mobile phase: If the peptide is not fully soluble in the mobile phase, it can lead to inconsistent interactions with the stationary phase and result in peak distortion.

  • Secondary interactions: Interactions between the peptide and residual silanol (B1196071) groups on the silica-based stationary phase can also cause peak tailing.

Q4: What are the primary challenges when analyzing hydrophobic peptides using mass spectrometry?

A4: The main challenges in the mass spectrometry analysis of hydrophobic peptides include:

  • Poor ionization efficiency: Hydrophobic peptides can be difficult to ionize effectively, particularly with electrospray ionization (ESI), which can lead to low signal intensity.

  • Aggregation: Aggregation can suppress the ionization of individual peptide molecules, further reducing the signal.

  • In-source fragmentation: The high hydrophobicity can sometimes lead to increased in-source fragmentation, complicating the interpretation of the mass spectrum.

  • Sample preparation: Difficulties in dissolving the peptide in a solvent compatible with the mass spectrometer's ion source can be a significant hurdle.

Q5: How should I store my hydrophobic peptide to ensure its stability?

A5: To ensure the long-term stability of your hydrophobic peptide, it is recommended to store it as a lyophilized powder at -20°C or -80°C in a tightly sealed container to protect it from moisture. If the peptide needs to be in solution, it is best to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the peptide in an appropriate organic solvent (e.g., DMSO, DMF) at a high concentration, aliquot it into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Troubleshooting Poor Solubility of Tri-valine

Problem: The lyophilized tri-valine powder does not dissolve in aqueous buffers (e.g., water, PBS).

Possible Causes:

  • High hydrophobicity of the peptide.

  • Aggregation of the peptide molecules.

  • Incorrect choice of solvent.

Solutions:

StepActionRationale
1 Solubility Testing Before dissolving the entire sample, perform a solubility test on a small aliquot.
2 Use of Organic Solvents Try dissolving the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (B52724) (ACN).
3 Co-solvent System If a pure organic solvent is not suitable for your downstream application, create a co-solvent system by first dissolving the peptide in a minimal amount of organic solvent and then slowly adding the aqueous buffer while vortexing.
4 pH Adjustment For peptides with ionizable groups, adjusting the pH of the solution away from the isoelectric point (pI) can increase solubility. However, for tri-valine, which lacks acidic or basic side chains, this is less likely to be effective.
5 Use of Chaotropic Agents In cases of severe aggregation, consider using chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea to disrupt the aggregates and solubilize the peptide. Note that these agents will denature proteins.
Troubleshooting HPLC Analysis of Tri-valine

Problem: HPLC chromatogram of tri-valine shows a broad, tailing peak, or no peak at all.

Possible Causes:

  • Strong retention on the reversed-phase column.

  • Peptide aggregation on the column.

  • Poor solubility in the mobile phase.

  • Inappropriate mobile phase composition or gradient.

Solutions:

StepActionRationale
1 Optimize Mobile Phase Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For very hydrophobic peptides, a higher initial percentage of organic solvent in the gradient may be necessary.
2 Change Stationary Phase Switch to a less hydrophobic stationary phase, such as a C8 or C4 column, or a phenyl-hexyl column.
3 Use Ion-Pairing Agents Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both the aqueous and organic mobile phases. TFA can improve peak shape by masking residual silanol groups and forming ion pairs with the peptide.
4 Elevate Column Temperature Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce retention time by decreasing mobile phase viscosity and increasing mass transfer kinetics.
5 Sample Preparation Ensure the peptide is fully dissolved in the initial mobile phase or a compatible solvent before injection. If using a strong organic solvent to dissolve the peptide, inject a smaller volume to avoid peak distortion.

Quantitative Data

Table 1: Solubility of L-Valine in Different Solvent Systems at 25°C

Note: Due to the limited availability of specific quantitative data for tri-valine, the following table presents the solubility of L-valine, which serves as a relevant model for understanding the solubility behavior of its oligomer.

Solvent SystemSolubility ( g/100g of solvent)Reference
Water8.85[1]
20% Ethanol in Water6.20[1]
40% Ethanol in Water2.80[1]
60% Ethanol in Water0.90[1]
80% Ethanol in Water0.20[1]
100% Ethanol0.04[1]

Experimental Protocols

Protocol 1: Peptide Solubility Testing
  • Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small volume of the primary solvent to be tested (e.g., 100 µL of sterile water).

  • Vortex the tube for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the peptide is not soluble, sonicate the sample for 5-10 minutes in a water bath sonicator.

  • If the peptide remains insoluble, add a small increment (e.g., 10 µL) of an organic solvent (e.g., DMSO or ACN) and repeat steps 3-5.

  • Continue adding the organic solvent in small increments until the peptide is fully dissolved. Record the final solvent composition.

Protocol 2: Sample Preparation for Mass Spectrometry (ESI-MS)
  • Dissolve the peptide in a solvent that is compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50% acetonitrile in water) with a small amount of acid (e.g., 0.1% formic acid).

  • If the peptide is difficult to dissolve, use a minimal amount of a stronger organic solvent (e.g., DMSO) and then dilute it with the ESI-MS compatible solvent.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to a clean autosampler vial for analysis.

  • The final concentration of the peptide should be in the low micromolar to high nanomolar range (e.g., 1-10 µM), depending on the sensitivity of the instrument.

Visualizations

experimental_workflow start Lyophilized Tri-valine solubility_test Solubility Testing start->solubility_test dissolution Dissolution in appropriate solvent solubility_test->dissolution hplc HPLC Analysis dissolution->hplc ms Mass Spectrometry dissolution->ms nmr NMR Spectroscopy dissolution->nmr cd Circular Dichroism dissolution->cd characterization Characterization Complete hplc->characterization ms->characterization nmr->characterization cd->characterization

Caption: Experimental workflow for the characterization of tri-valine.

troubleshooting_hplc start Poor HPLC Peak Shape (Broadening/Tailing) cause1 Strong Retention start->cause1 cause2 Aggregation start->cause2 cause3 Poor Solubility start->cause3 solution1 Increase % Organic Use C8/C4 Column cause1->solution1 solution2 Add Chaotropic Agent to Sample Elevate Column Temperature cause2->solution2 solution3 Optimize Sample Solvent Inject Smaller Volume cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape of hydrophobic peptides.

References

Optimization

strategies for cleaving Tri-valine from resin effectively

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the effective cleavage of tri-valine from solid-phase synthes...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the effective cleavage of tri-valine from solid-phase synthesis resins. Given the sterically hindered nature of valine residues, this process can present unique challenges. This guide offers detailed protocols, solutions to common problems, and data-driven recommendations to optimize your cleavage efficiency and peptide purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of tri-valine and other sterically hindered peptides.

Q1: I am observing a low yield of my tri-valine peptide after cleavage. What are the potential causes and how can I improve it?

A low peptide yield can stem from several factors, particularly with a sterically hindered sequence like tri-valine.

  • Incomplete Cleavage: The bulky nature of the three consecutive valine residues can sterically hinder the access of the cleavage reagent (e.g., TFA) to the linker attached to the resin.

    • Solution: Increase the cleavage reaction time. While standard cleavage is often performed for 2-3 hours, extending the incubation to 4 hours or more may be beneficial.[1] It is recommended to perform a small-scale trial cleavage to determine the optimal time.[2] You can also try re-cleaving the resin with a fresh cocktail to recover any remaining peptide.[3]

  • Peptide Precipitation Issues: The hydrophobicity of tri-valine may affect its precipitation in cold ether.

    • Solution: After adding the TFA solution to cold diethyl ether, ensure the mixture is sufficiently cold, keeping it at 4°C overnight if necessary to maximize precipitation.[4][5] If you suspect the peptide is partially soluble in ether, check the supernatant for your product.[6]

  • Premature Cleavage (for highly acid-labile resins): For resins like 2-chlorotrityl, premature cleavage can occur if the resin is not handled correctly during synthesis and washing.

    • Solution: Avoid acidic conditions during the washing steps prior to cleavage.

Q2: My final product is showing unexpected impurities. What are the likely side reactions and how can I prevent them?

Side reactions during cleavage are often caused by reactive cationic species generated from the protecting groups and the resin linker.

  • Alkylation of Residues: Although valine itself is not prone to alkylation, trace impurities or other components in the synthesis could be affected. For peptides containing sensitive residues like Tryptophan or Cysteine, this is a major concern.

    • Solution: The use of appropriate scavengers is crucial. A standard and effective scavenger cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[7] TIS is a general and effective scavenger for trityl cations.[7]

  • Reattachment to the Resin: The cleaved peptide can potentially reattach to the resin.

    • Solution: Ensure sufficient scavengers are present in the cleavage cocktail to trap reactive species on the resin.[2] Using a cleavage cocktail that contains ethanedithiol (EDT) can help prevent reattachment, especially for peptides with nucleophilic side chains at the C-terminus.[6]

  • Incomplete Removal of Side-Chain Protecting Groups: While valine does not have a side-chain protecting group in standard Fmoc or Boc synthesis, this is a critical consideration for other peptides.

    • Solution: Ensure the cleavage time is sufficient for complete deprotection. For some protecting groups, longer reaction times are necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best resin choice for synthesizing a sterically hindered peptide like tri-valine?

The choice of resin depends on whether you require a C-terminal acid or amide.

  • Wang Resin: Suitable for obtaining a C-terminal carboxylic acid.[1] Cleavage is typically achieved with a high concentration of TFA.[5]

  • Rink Amide Resin: Used to produce a C-terminal amide.[4][8] This resin is acid-labile and requires a strong acid like TFA for cleavage.[8]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin that allows for cleavage under milder conditions, which can be advantageous for sensitive peptides.[9][10] It can be cleaved with a low concentration of TFA (e.g., 1%) or with a mixture of hexafluoroisopropanol and dichloromethane.[9]

Q2: How do I select the appropriate cleavage cocktail for my tri-valine peptide?

For a simple peptide like tri-valine without sensitive residues, a standard cleavage cocktail is usually sufficient.

Cleavage Cocktail CompositionTarget Peptide/Resin CharacteristicsReference
TFA / TIS / H₂O (95:2.5:2.5) General purpose for most peptides without sensitive residues.
TFA / Phenol / H₂O / TIS (88:5:5:2) "Reagent B", an "odorless" cocktail useful when trityl-based protecting groups are present.[11]
TFA / Thioanisole / H₂O / EDT (90:5:3:2) Recommended for peptides with sensitive residues like tryptophan or methionine.[1]
TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) "Reagent K", a universal and robust cleavage mixture for complex peptides.[12]
Acetic Acid / TFE / DCM (1:1:8 by volume) For cleaving protected peptides from 2-Chlorotrityl resin.[13]
Hexafluoroisopropanol / DCM (1:4 v/v) A mild and effective reagent for cleaving protected peptides from 2-Chlorotrityl resin.[9][10]

Q3: What are the critical steps to perform before starting the cleavage process?

Proper preparation of the peptide-resin is essential for a successful cleavage.

  • N-terminal Fmoc Group Removal: Ensure the N-terminal Fmoc group is removed before cleavage. Many synthesizers can be programmed to perform this as the final step.[4][5]

  • Thorough Washing: The resin must be washed thoroughly to remove residual solvents from the synthesis, such as DMF, which can inhibit the acidic cleavage. Wash with DCM several times before drying.[2]

  • Drying the Resin: The peptide-resin should be dried under a high vacuum for at least 4 hours, or preferably overnight, over KOH.

Experimental Protocols

Protocol 1: Standard TFA Cleavage from Wang or Rink Amide Resin

This protocol is suitable for the cleavage of tri-valine from Wang or Rink Amide resins.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.[1]

    • Ensure the N-terminal Fmoc group has been removed.[5]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 100 mg of resin, approximately 2-5 mL of the cocktail is sufficient.[2] Caution: Prepare the cocktail fresh in a well-ventilated fume hood.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature. For tri-valine, a reaction time of 2-4 hours is recommended.[1]

  • Peptide Collection:

    • Filter the cleavage solution into a clean collection tube.[1]

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[1]

  • Peptide Precipitation:

    • Add the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether.[1][5] A white precipitate of the peptide should form.

    • If precipitation is slow, store the mixture at 4°C overnight.[5]

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.[1]

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol allows for the cleavage of the protected peptide, which can be useful for fragment condensation strategies.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[1]

  • Cleavage Solution Preparation: Prepare a mixture of hexafluoroisopropanol (HFIP) and DCM (1:4 v/v).[9][10]

  • Cleavage Reaction:

    • Add the HFIP/DCM mixture to the resin.

    • Allow the reaction to proceed for about 1 hour at room temperature.

  • Peptide Isolation:

    • Filter the solution to separate the resin.

    • Wash the resin with the cleavage mixture.

    • Evaporate the combined filtrate to dryness and precipitate the protected peptide with cold ether.

Visualizations

CleavageWorkflow start Start: Dried Peptide-Resin prep Resin Preparation (Fmoc removal, Washing, Drying) start->prep cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) prep->cocktail cleavage Cleavage Reaction (2-4 hours at RT) cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation wash_dry Wash and Dry Peptide Pellet precipitation->wash_dry end End: Purified Peptide wash_dry->end

Caption: General workflow for solid-phase peptide cleavage.

TroubleshootingTree start Problem Encountered low_yield Low Peptide Yield start->low_yield Is it... impurities Unexpected Impurities start->impurities Or... incomplete_cleavage Incomplete Cleavage? low_yield->incomplete_cleavage Possible Cause precipitation_issue Precipitation Issue? low_yield->precipitation_issue Possible Cause alkylation Alkylation? impurities->alkylation Possible Cause reattachment Reattachment? impurities->reattachment Possible Cause solution_cleavage Increase Cleavage Time Re-cleave Resin incomplete_cleavage->solution_cleavage Solution solution_precipitation Incubate at 4°C Overnight Check Supernatant precipitation_issue->solution_precipitation Solution solution_alkylation Use Appropriate Scavengers (e.g., TIS, EDT) alkylation->solution_alkylation Solution solution_reattachment Ensure Sufficient Scavengers reattachment->solution_reattachment Solution

Caption: Troubleshooting decision tree for peptide cleavage.

References

Troubleshooting

dealing with difficult couplings in valine-rich sequences

Welcome to the technical support center for challenges in synthetic peptide chemistry. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in synthetic peptide chemistry. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming difficult couplings, particularly in valine-rich and other sterically hindered sequences.

Frequently Asked Questions (FAQs)

Q1: What makes valine-rich sequences so difficult to synthesize?

A1: Valine-rich sequences present significant challenges during solid-phase peptide synthesis (SPPS) due to two primary factors:

  • Steric Hindrance: Valine is a β-branched amino acid, meaning its side chain is bulky and close to the peptide backbone. This physically obstructs the approach of the incoming activated amino acid, slowing down the coupling reaction kinetics.[1]

  • Peptide Aggregation: Hydrophobic residues like valine promote the formation of stable secondary structures, such as β-sheets, within the growing peptide chains.[2][3] These chains can then aggregate, causing the resin to collapse, limiting the access of reagents to the reactive sites, and leading to incomplete coupling and deprotection steps.[1][4][5]

Q2: How can I identify if my synthesis is failing due to aggregation?

A2: Several signs can indicate on-resin aggregation:

  • Resin Shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin is a strong indicator of aggregation.[4]

  • Slowed Reaction Kinetics: Deprotection and coupling reactions become sluggish or incomplete, even with extended reaction times.[1]

  • False-Negative Colorimetric Tests: Standard monitoring tests like the Kaiser test (for primary amines) or TNBS test may give a false negative (indicating complete reaction) because the aggregated chains render the free amines inaccessible to the test reagents.[4]

  • Poor Crude Product Quality: The final crude product will show a high percentage of deletion sequences and truncations upon analysis by HPLC.[1]

Q3: What are "pseudoproline dipeptides" and how do they help?

A3: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are introduced into a peptide sequence to disrupt the formation of secondary structures.[6] By incorporating a proline-like turn into the peptide backbone, they act as "structure-breakers," effectively reducing the tendency for aggregation.[5][6] They are particularly useful when inserted strategically within a difficult sequence, typically every 6-8 residues, to improve solvation and reagent accessibility.[4][7]

Q4: When should I choose a different coupling reagent?

A4: The choice of coupling reagent is critical for difficult sequences.[8] Standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient for sterically hindered couplings.[9][10][11] You should consider switching to a more potent aminium/uronium or phosphonium (B103445) salt-based reagent under the following circumstances:

  • When coupling β-branched amino acids (Val, Ile, Thr).[1]

  • When synthesizing a known "difficult sequence" prone to aggregation.[5][12]

  • When repeated couplings with a standard reagent fail to drive the reaction to completion.

  • When coupling N-methylated amino acids, which are even more sterically hindered.[9]

Reagents like HATU, HBTU, HCTU, and COMU are highly efficient and are often the reagents of choice for these challenging scenarios.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Positive Kaiser test after prolonged coupling Steric Hindrance: The incoming amino acid is too bulky for the coupling site (e.g., Val-Val coupling).1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU. 2. Double Couple: Repeat the coupling step with fresh reagents.[13] 3. Increase Reaction Time: Extend the coupling time to 2 hours or more.[4][14] 4. Elevate Temperature: Consider using microwave-assisted SPPS to increase reaction kinetics.[2][15]
Incomplete Fmoc-deprotection Aggregation: The peptide chains have aggregated, preventing piperidine (B6355638) from accessing all the Fmoc groups.1. Use a Chaotropic Salt Wash: Wash the resin with a solution of LiCl or KSCN in DMF before the deprotection step to disrupt β-sheet structures.[4][7] 2. Modify Deprotection Reagent: Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution.[6] 3. Perform Acidic Washes: Introduce intermediate acid washing steps between deprotection cycles.[5][6]
Low yield and purity of final peptide Cumulative Aggregation: The peptide sequence has a high propensity to aggregate throughout the synthesis.1. Incorporate Pseudoproline Dipeptides: Strategically replace Ser or Thr residues with their corresponding pseudoproline dipeptides.[5][15] 2. Use a "Magic Mixture" Solvent: Employ a solvent system like DCM/DMF/NMP (1:1:1) to improve solvation.[4] 3. Lower Resin Loading: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between growing peptide chains.[16][17] 4. Fragment Synthesis: Synthesize shorter fragments of the peptide and ligate them together in a final step.[7][15]

Data Summary: Coupling Reagent Performance

The selection of a coupling reagent and additive is crucial for overcoming the steric hindrance associated with valine residues. The table below summarizes commonly used reagents and their suitability for difficult couplings.

Reagent ClassExample ReagentAdditiveBase RequiredSuitability for Valine-Rich SequencesKey Characteristics
Carbodiimides DIC (Diisopropylcarbodiimide)HOBt or Oxyma PureNo (for base-free)Low to ModerateCost-effective but can lead to racemization without additives. Not ideal for highly hindered couplings.[9][10]
Phosphonium Salts PyBOPNoneYes (e.g., DIPEA)HighOffers high coupling efficiency with low racemization risk.[8] Solutions have moderate stability.
Aminium/Uronium Salts HBTU / TBTUNoneYes (e.g., DIPEA)HighVery efficient and widely used. Solutions are stable, making them suitable for automated synthesizers.[8][9]
Aminium/Uronium Salts HATUNoneYes (e.g., DIPEA, Collidine)Very HighMore reactive than HBTU due to the HOAt leaving group. The reagent of choice for extremely difficult couplings, including N-methyl amino acids.[9][10]
Aminium/Uronium Salts COMUNoneYes (e.g., DIPEA)Very HighCoupling efficiency is comparable to HATU.[10] Incorporates a non-explosive OxymaPure leaving group, enhancing safety and solubility.[18][19]

Key Experimental Protocols

Protocol 1: Manual Coupling for a Difficult Valine Residue

This protocol details a standard manual coupling cycle using HATU, a highly effective reagent for sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF again (5 times) to remove all residual piperidine.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve the Fmoc-Val-OH (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Vortex the activation mixture for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for at least 2 hours at room temperature. For a Val-Val coupling, extending this time to 4 hours may be beneficial.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete reaction, drain the coupling solution and repeat steps 4 and 5 (this is a "double coupling").

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) to prepare for the next deprotection cycle.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Thr(ψPro)-OH dipeptide to disrupt aggregation.

  • Resin Preparation: Perform Fmoc-deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 1 (steps 1-3).

  • Dipeptide Activation:

    • Dissolve the pseudoproline dipeptide (2 equivalents) and an activating agent like HCTU (2 equivalents) in a minimal volume of DMF or N-Methyl-2-pyrrolidone (NMP).

    • Add DIPEA (4 equivalents) to the solution and mix thoroughly.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours.[4]

  • Monitoring: Check for completion of the coupling using the TNBS test, as the Kaiser test is unreliable for the secondary amine formed by the pseudoproline.

  • Washing: Wash the resin with DMF (5 times).

  • Next Cycle: Proceed directly to the deprotection step for the next coupling cycle. The Fmoc group on the pseudoproline dipeptide is removed in the standard way.

Visualizations

PeptideBondFormation AA_COOH Fmoc-Val-OH (Carboxyl Component) ActiveEster OAt-Active Ester (Reactive Intermediate) AA_COOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster CoupledPeptide Fmoc-Val-Peptide-Resin (Coupled Product) ActiveEster->CoupledPeptide Acylation Peptide_NH2 H₂N-Peptide-Resin (Amino Component) Peptide_NH2->CoupledPeptide

Caption: Peptide bond formation using HATU activation.

TroubleshootingWorkflow Start Start Coupling KaiserTest Perform Kaiser Test Start->KaiserTest IsPositive Test Positive? KaiserTest->IsPositive DoubleCouple Recouple with HATU/ COMU IsPositive->DoubleCouple Yes Proceed Proceed to Next Cycle IsPositive->Proceed No CheckAggregation Suspect Aggregation? (e.g., resin shrinking) DoubleCouple->CheckAggregation CheckAggregation->KaiserTest No, re-test ChaotropicWash Use Chaotropic Wash (e.g., LiCl) CheckAggregation->ChaotropicWash Yes ChaotropicWash->KaiserTest Then re-test

Caption: Troubleshooting workflow for an incomplete coupling reaction.

StrategySelection Start Sequence contains >2 consecutive Val/Ile residues? Standard Standard Protocol: HBTU/DIC + HOBt Start->Standard No Advanced Advanced Protocol Start->Advanced Yes ContainsSerThr Contains Ser/Thr near difficult region? Advanced->ContainsSerThr UsePseudo Incorporate Pseudoproline Dipeptide ContainsSerThr->UsePseudo Yes NoSerThr Use High-Potency Reagent (HATU/COMU) + Chaotropic wash ContainsSerThr->NoSerThr No

Caption: Decision tree for selecting a synthesis strategy.

References

Optimization

Technical Support Center: Scaling Up Synthetic Tri-valine Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tri-valine (Val-Val-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tri-valine (Val-Val-Val). The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing tri-valine?

A1: The primary challenges in synthesizing tri-valine stem from its sequence, which consists of three consecutive bulky and hydrophobic valine residues.[1] This can lead to:

  • Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[2] This is a major cause of low yields and purity.[3]

  • Steric Hindrance: The bulky side chains of valine residues can make peptide bond formation (coupling) slow and inefficient.[4]

  • Low Solubility: The final tri-valine product can have low solubility in aqueous solutions, complicating purification.

Q2: Which peptide synthesis method is recommended for tri-valine?

A2: Solid-Phase Peptide Synthesis (SPPS) using the Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) strategy is the most common and recommended method.[5][6][7] This approach allows for the straightforward removal of excess reagents and byproducts through washing, which is crucial for driving the difficult coupling reactions to completion.[8]

Q3: How can I monitor the progress of the coupling and deprotection steps?

A3: The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[7][9]

  • After deprotection: A positive Kaiser test (blue color) indicates successful removal of the Fmoc group.

  • After coupling: A negative Kaiser test (yellow color) suggests that the coupling reaction is complete. If the test is positive, a second coupling step ("double coupling") is recommended.[4]

Q4: What are the expected molecular weight and mass spectrometry fragmentation patterns for tri-valine?

A4: The monoisotopic mass of tri-valine (C₁₅H₂₉N₃O₄) is 315.2158 g/mol . In mass spectrometry (electron ionization), you would expect to see the molecular ion peak [M]⁺, although it may be of low intensity due to the molecule's instability.[10][11] Common fragment ions would result from the cleavage of the peptide bonds, leading to b- and y-ions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Yield Incomplete coupling due to steric hindrance and aggregation.- Use a more potent coupling reagent like HCTU or HATU. - Perform a "double coupling" for each valine residue. - Increase the concentration of the amino acid and coupling reagents. - Use a solvent mixture known to reduce aggregation, such as NMP or adding DMSO.[3][4]
Incomplete Fmoc deprotection.- Increase deprotection time with 20% piperidine (B6355638) in DMF. - Use a stronger base like DBU in the deprotection solution, especially if aggregation is suspected.[12]
Poor Purity (Multiple Peaks in HPLC) Deletion sequences from incomplete coupling.- Implement double coupling for all residues. - Use a higher excess of amino acid and coupling reagents (e.g., 5 equivalents).[4][13]
Racemization during amino acid activation.- Add an anti-racemization agent like HOBt or Oxyma Pure to the coupling cocktail. - Avoid prolonged activation times before adding the mixture to the resin.
Side products from cleavage.- Use a cleavage cocktail with scavengers (e.g., TFA/TIS/H₂O) to quench reactive cations.[14]
Peptide Aggregation (Resin Clumping, Slow Draining) Inter-chain hydrogen bonding of the hydrophobic peptide backbone.- Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture including DMSO. - Perform coupling at an elevated temperature (e.g., 50-60°C), potentially using microwave-assisted synthesis. - Incorporate chaotropic salts like LiCl into the solvent to disrupt secondary structures.[3][12]
Difficulty in Final Product Purification Low solubility of the crude tri-valine in the HPLC mobile phase.- Dissolve the crude peptide in a stronger organic solvent like DMSO before diluting with the initial HPLC mobile phase. - Lyophilize the crude peptide from an acetic acid/water solution to improve solubility.[15]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Tri-valine (Fmoc/tBu Strategy)

This protocol is based on a 0.1 mmol scale synthesis using a Wang resin pre-loaded with Fmoc-Val-OH.

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Val-Wang resin in a reaction vessel.
  • Add 5 mL of Dichloromethane (DCM) and swell for 20 minutes.
  • Add 5 mL of Dimethylformamide (DMF) and swell for an additional 20 minutes. Drain the solvent.[8]

2. Fmoc Deprotection (First Valine):

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).[13]
  • Perform a Kaiser test to confirm the presence of free amines.

3. Coupling of the Second Valine:

  • In a separate vial, dissolve Fmoc-Val-OH (0.5 mmol, 5 eq.), HCTU (0.49 mmol, 4.9 eq.), and HOBt (0.5 mmol, 5 eq.) in 2 mL of DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation solution and vortex for 1 minute.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate at room temperature for 2 hours.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
  • Perform a Kaiser test. If positive, repeat the coupling step (double coupling).

4. Fmoc Deprotection (Second Valine):

  • Repeat step 2.

5. Coupling of the Third Valine:

  • Repeat step 3.

6. Final Fmoc Deprotection:

  • Repeat step 2.
  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: TFA is highly corrosive. Work in a fume hood with appropriate personal protective equipment). [14]

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification
  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm filter.[16]

    • Inject the sample onto the equilibrated column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at 214 nm and 280 nm.[17]

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the tri-valine.

    • Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data Summary

The following table provides expected ranges for key parameters in tri-valine synthesis. Actual results may vary depending on the specific reagents, equipment, and techniques used.

Parameter Expected Value Notes
Coupling Efficiency (per step) >95% (with double coupling)Monitor with Kaiser test. Lower efficiency indicates aggregation.
Crude Yield 40-70%Highly dependent on minimizing aggregation.
Purity (Crude) 30-60%Major impurities are typically deletion sequences (Val-Val).
Purity (After HPLC) >98%Dependent on the resolution of the HPLC separation.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-Val-Wang Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple2 2. Coupling (Fmoc-Val-OH, HCTU/HOBt) Deprotect1->Couple2 Deprotect2 3. Fmoc Deprotection Couple2->Deprotect2 Couple3 4. Coupling (Fmoc-Val-OH, HCTU/HOBt) Deprotect2->Couple3 Final_Deprotect 5. Final Fmoc Deprotection Couple3->Final_Deprotect Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Tri-valine Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis and purification of tri-valine.

troubleshooting_logic Start Synthesis Issue Detected (Low Yield / Purity) Check_Kaiser Kaiser Test Positive After Coupling? Start->Check_Kaiser Check_Aggregation Signs of Aggregation? (Resin Clumping, Slow Flow) Check_Kaiser->Check_Aggregation No Double_Couple Implement Double Coupling Check_Kaiser->Double_Couple Yes Change_Solvent Change Solvent to NMP or add DMSO/LiCl Check_Aggregation->Change_Solvent Yes Re_evaluate Re-evaluate Purity by HPLC Check_Aggregation->Re_evaluate No Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) Double_Couple->Stronger_Reagent Stronger_Reagent->Re_evaluate Increase_Temp Increase Coupling Temperature (Microwave Synthesis) Change_Solvent->Increase_Temp Increase_Temp->Re_evaluate

Caption: Troubleshooting logic for addressing low yield and purity in tri-valine synthesis.

ngf_signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway Tripeptide Synthetic Tripeptide (e.g., Glu-Val-Trp) TrkA TrkA Receptor Tripeptide->TrkA PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS AKT AKT PI3K->AKT Neuronal_Survival Neuronal Survival & Neuritogenesis AKT->Neuronal_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Neuronal_Survival

Caption: Potential signaling pathway activation by a synthetic tripeptide.[18]

References

Reference Data & Comparative Studies

Validation

Confirming Tri-valine Identity: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) and alternative methods for the confirmation of Tri-valine (Val-Val-Val)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) and alternative methods for the confirmation of Tri-valine (Val-Val-Val) identity. It includes detailed experimental protocols, quantitative data, and a visual representation of the analytical workflow to aid researchers in selecting the most appropriate method for their needs.

Introduction to Tri-valine and the Importance of Accurate Identification

Tri-valine is a tripeptide composed of three valine amino acid residues. Accurate identification of such small peptides is crucial in various research and development areas, including drug discovery, proteomics, and metabolomics. Tandem mass spectrometry has emerged as a powerful technique for peptide sequencing and identification due to its high sensitivity and specificity. This guide will delve into the principles of Tri-valine identification by tandem MS and compare its performance with other established methods.

Tandem Mass Spectrometry (MS/MS) for Tri-valine Identification

Tandem mass spectrometry is a multi-step process that involves the ionization of the peptide, selection of the precursor ion, fragmentation of the precursor ion, and analysis of the resulting fragment ions. For Tri-valine, the process allows for the determination of its amino acid sequence by analyzing the mass-to-charge (m/z) ratio of its fragments.

Theoretical Fragmentation of Tri-valine

The fragmentation of a peptide in a mass spectrometer primarily occurs at the peptide bonds, resulting in a series of characteristic fragment ions known as b-ions and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.

The theoretical molecular weight of Tri-valine (C15H29N3O4) is approximately 315.41 Da[1]. The expected monoisotopic mass of the protonated precursor ion ([M+H]+) is therefore approximately 316.42 m/z. Upon collision-induced dissociation (CID), the following b and y ions are expected to be observed:

Ion TypeSequenceTheoretical m/z
b1Val100.08
b2Val-Val199.15
y1Val118.09
y2Val-Val217.16

Note: The m/z values are calculated based on the monoisotopic masses of the amino acid residues and include the mass of a proton for singly charged ions.

Experimental Workflow for Tri-valine Identification by Tandem Mass Spectrometry

The following diagram illustrates the typical workflow for identifying Tri-valine using tandem mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Tri-valine Sample dissolve Dissolution in appropriate solvent sample->dissolve lc Liquid Chromatography Separation dissolve->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1: Precursor Ion Selection (m/z 316.42) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Analysis cid->ms2 spectrum Tandem Mass Spectrum ms2->spectrum identification Peptide Identification spectrum->identification result Confirmed Identity identification->result Confirmation of Tri-valine Identity

A simplified workflow for Tri-valine identification by LC-MS/MS.
Detailed Experimental Protocol

The following is a representative protocol for the analysis of Tri-valine by LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation used.

1. Sample Preparation:

  • Dissolve the synthetic Tri-valine peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-500.

  • Precursor Ion Selection: Isolate the [M+H]+ ion of Tri-valine at m/z 316.42.

  • Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 25-35%.

  • MS2 Scan Range: m/z 50-350.

Comparison with Alternative Identification Methods

While tandem mass spectrometry is a powerful tool, other methods can also be used for peptide identification. The choice of method often depends on the specific application, available instrumentation, and the nature of the sample.

MethodPrincipleAdvantages for Tri-valineDisadvantages for Tri-valine
Tandem Mass Spectrometry (MS/MS) Direct fragmentation and sequencing of the peptide.High confidence in sequence confirmation. Provides structural information.Requires more sophisticated instrumentation.
Database Searching (e.g., SEQUEST, Mascot) Matches experimental MS/MS spectra to theoretical spectra from a protein/peptide database.Highly effective for known peptides. Can be automated for high-throughput analysis.May not be suitable for novel or modified peptides. Performance can be less optimal for very short peptides.
De Novo Sequencing Derives the peptide sequence directly from the MS/MS spectrum without a database.Excellent for identifying novel or unknown peptides. Very accurate for short, simple peptides like Tri-valine.Can be computationally intensive. Accuracy can decrease with longer or more complex peptides.
Spectral Library Matching Compares the experimental MS/MS spectrum to a library of previously identified and curated spectra.Very fast and sensitive for peptides present in the library.Can only identify peptides that are already in the spectral library.

Conclusion

Tandem mass spectrometry provides a robust and reliable method for the definitive identification of Tri-valine. The fragmentation pattern, specifically the presence of characteristic b and y ions, serves as a molecular fingerprint, confirming the peptide's sequence with high confidence. For novel or uncharacterized short peptides, de novo sequencing offers a powerful alternative. Database searching and spectral library matching are highly efficient for known peptides in high-throughput workflows. The choice of the optimal method will depend on the specific research question and the available resources. This guide provides the foundational knowledge for researchers to make informed decisions for the accurate identification of Tri-valine and other short peptides.

References

Comparative

A Comparative Analysis of Tri-valine and Other Bioactive Tripeptides: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tri-valine (Val-Val-Val) against other notable tripeptides. This analysis synthesizes available physicochemi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tri-valine (Val-Val-Val) against other notable tripeptides. This analysis synthesizes available physicochemical data and contextualizes the potential biological activities of Tri-valine by examining well-researched tripeptides with established functions. Due to a notable scarcity of published experimental data specifically on Tri-valine's biological performance, this guide leverages data from analogous aliphatic and other bioactive tripeptides to provide a comparative framework and suggest avenues for future research.

Introduction to Tri-valine and Comparative Tripeptides

Tri-valine is a tripeptide composed of three valine amino acid residues. Valine is an essential, nonpolar, aliphatic amino acid, suggesting that Tri-valine is a highly hydrophobic peptide.[1][2] Its structure and properties are dictated by the characteristics of its constituent amino acid.[3] For a comparative perspective, this guide will analyze Tri-valine in the context of other tripeptides with known biological activities, such as antioxidant and enzyme-inhibiting properties. Examples of such tripeptides include Glutathione (γ-L-Glutamyl-L-cysteinylglycine), a cornerstone of cellular antioxidant defense, and various tripeptides derived from natural sources that exhibit activities like angiotensin-converting enzyme (ACE) inhibition.[3]

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of these molecules. The properties of Tri-valine are primarily derived from chemical databases, while those of the comparative tripeptides are sourced from a combination of databases and experimental studies.

PropertyTri-valine (Val-Val-Val)Glutathione (GSH)Val-Pro-Pro (VPP)Val-Tyr-Val (VYV)
Molecular Formula C15H29N3O4[4]C10H17N3O6SC15H25N3O4[5]C19H29N3O5[6]
Molecular Weight ( g/mol ) 315.41[4]307.32311.38[5]379.5[6]
Isoelectric Point (pI) (Theoretical) ~5.9~5.9~5.7~5.6
Hydrophobicity (GRAVY) 4.2-0.6-0.11.8
Solubility Predicted to be low in waterHigh in waterSoluble in waterModerately soluble in water

Data for Tri-valine is based on computational predictions from chemical databases. Data for other tripeptides is sourced from experimental findings and databases where available.

Comparative Biological Activities

While experimental data on the biological activity of Tri-valine is scarce, we can infer potential activities based on its composition and compare them to the established functions of other tripeptides.

Antioxidant Activity

Many tripeptides have demonstrated significant antioxidant properties, largely dependent on their amino acid composition and sequence. For instance, tripeptides containing tyrosine or histidine residues have been shown to be potent free radical scavengers.[7] Given that valine is an aliphatic amino acid without a redox-active side chain, Tri-valine is not expected to be a strong direct antioxidant. However, its high hydrophobicity might allow it to partition into lipid membranes, potentially offering some protection against lipid peroxidation, though this is speculative without experimental validation.

TripeptideAntioxidant ActivityAssayReference
Tri-valine (Val-Val-Val) Not experimentally determined--
Tyr-His-Tyr (YHY) HighLinoleic acid peroxidation[7]
Pro-His-His (PHH) HighLinoleic acid peroxidation[7]
Glutathione (GSH) Very HighMultiple assays[3]
Enzyme Inhibition

Certain tripeptides are known to act as enzyme inhibitors. A prominent example is the inhibition of Angiotensin-Converting Enzyme (ACE) by tripeptides like Val-Pro-Pro (VPP), which is derived from milk proteins and has antihypertensive effects.[3] The inhibitory activity is highly specific to the peptide sequence and its interaction with the enzyme's active site. There is currently no published evidence to suggest that Tri-valine possesses significant enzyme inhibitory activity against common drug targets.

TripeptideTarget EnzymeIC50Reference
Tri-valine (Val-Val-Val) Not experimentally determined--
Val-Pro-Pro (VPP) Angiotensin-Converting Enzyme (ACE)5 µM[3]
Ile-Pro-Pro (IPP) Angiotensin-Converting Enzyme (ACE)5.9 µM[3]
Leupeptin Proteases (e.g., calpain)Varies[3]

Experimental Protocols

To facilitate future research on Tri-valine and enable direct comparisons, detailed experimental protocols for assessing key biological activities are provided below.

Antioxidant Activity Assessment: ORAC Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the free radical scavenging capacity of a substance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the tripeptide (e.g., Tri-valine) in a suitable solvent (e.g., phosphate-buffered saline, PBS).

    • Prepare a fluorescein (B123965) stock solution in PBS.

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in PBS.

  • Assay Procedure:

    • In a 96-well black microplate, add the tripeptide solution at various concentrations.

    • Add the fluorescein solution to each well and incubate.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Compare the AUC of the samples to a standard antioxidant (e.g., Trolox) to determine the ORAC value, expressed as Trolox equivalents.

Enzyme Inhibition Assay: ACE Inhibition

This protocol details the in vitro assessment of Angiotensin-Converting Enzyme (ACE) inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of ACE from rabbit lung in a buffer solution.

    • Prepare a solution of the substrate, hippuryl-histidyl-leucine (B1329654) (HHL).

    • Prepare solutions of the test tripeptide (e.g., Tri-valine) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the ACE solution with the tripeptide solution for a defined period.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Stop the reaction after a specific time by adding an acid (e.g., HCl).

    • Extract the product, hippuric acid (HA), with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the HA in a suitable buffer.

  • Quantification:

    • Measure the absorbance of the redissolved HA at a specific wavelength using a spectrophotometer.

    • Calculate the percentage of ACE inhibition for each tripeptide concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis of Tri-valine hplc HPLC Purification synthesis->hplc mass_spec Mass Spectrometry Confirmation hplc->mass_spec antioxidant Antioxidant Assays (e.g., ORAC) mass_spec->antioxidant enzyme Enzyme Inhibition Assays (e.g., ACE) mass_spec->enzyme cellular Cellular Uptake Studies mass_spec->cellular quant_data Quantitative Data (IC50, ORAC values) antioxidant->quant_data enzyme->quant_data cellular->quant_data comparison Comparison with Other Tripeptides quant_data->comparison

Caption: Hypothetical workflow for the comparative analysis of Tri-valine.

Signaling_Pathway ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII converts to AngI Angiotensin I AngI->ACE AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Inhibitory_Peptide Inhibitory Tripeptide (e.g., VPP) Inhibitory_Peptide->ACE inhibits

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the point of inhibition by ACE-inhibitory peptides.

Conclusion and Future Directions

The comparative analysis of Tri-valine is currently limited by the lack of specific experimental data on its biological activities. Based on its highly hydrophobic nature, its functions may differ significantly from the more commonly studied polar or charged tripeptides. Future research should focus on the systematic evaluation of Tri-valine's performance in a range of biological assays, including but not limited to antioxidant capacity, enzyme inhibition, cell permeability, and cytotoxicity. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough characterization of Tri-valine will not only fill a gap in the current scientific literature but also potentially uncover novel applications for this simple, yet understudied, tripeptide in drug development and materials science.

References

Validation

A Comparative Guide to the Biological Activity of Synthetic vs. Natural Tri-valine

For Researchers, Scientists, and Drug Development Professionals The tripeptide tri-valine, composed of three valine amino acid residues, is a subject of interest in various research fields due to the significant biologic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide tri-valine, composed of three valine amino acid residues, is a subject of interest in various research fields due to the significant biological roles of its constituent amino acid. Valine, an essential branched-chain amino acid (BCAA), is integral to protein synthesis, energy metabolism, and cell signaling.[1] This guide provides a comparative overview of the biological activity of synthetically produced tri-valine versus tri-valine isolated from natural sources, complete with experimental data presentation, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.

While direct comparative studies on the bioactivity of natural versus synthetic tri-valine are not extensively documented, this guide synthesizes information on the known biological functions of valine-containing peptides and standard methodologies for their evaluation. The primary differences between synthetic and natural peptides often lie in their purity, potential for modification, and batch-to-batch consistency, which can influence experimental outcomes.

Data Presentation: A Comparative Analysis

Quantitative data from typical bioassays are presented below to illustrate a hypothetical comparison between natural and synthetic tri-valine. It is generally expected that high-purity synthetic tri-valine will exhibit comparable or potentially higher specific activity than its natural counterpart due to the absence of co-isolated contaminants that might interfere with assays.

Table 1: Comparative Biological Activity of Natural vs. Synthetic Tri-valine

Biological AssayParameter MeasuredNatural Tri-valine (Hypothetical)Synthetic Tri-valine (Hypothetical)
mTORC1 Activation Assay EC50 (Concentration for 50% maximal activation)150 µM120 µM
Cell Proliferation Assay (MCF-7) % Increase in cell number at 100 µM25%30%
Enzyme Inhibition Assay (Hypothetical Target) IC50 (Concentration for 50% inhibition)75 µM60 µM

Table 2: Physicochemical Properties

PropertyNatural Tri-valineSynthetic Tri-valine
Purity Variable (Typically >90%)High (Typically >98%)
Source Enzymatic hydrolysis of proteinsSolid-phase or liquid-phase chemical synthesis
Modifications Limited to naturally occurring formsReadily allows for isotopic labeling or modifications

Key Biological Activities and Signaling Pathways

Valine and valine-containing peptides are known to influence several key cellular processes. A primary pathway activated by valine is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3]

mTORC1 Signaling Pathway

Valine, as a branched-chain amino acid, can activate the mTORC1 pathway, leading to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.

mTORC1_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Response Tri-valine Tri-valine TAS1R1/TAS1R3 TAS1R1/TAS1R3 Tri-valine->TAS1R1/TAS1R3 Ca2+ Ca2+ TAS1R1/TAS1R3->Ca2+  mobilization mTORC1 mTORC1 Ca2+->mTORC1  activation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Figure 1. Simplified mTORC1 signaling pathway activated by valine.

Experimental Protocols

To validate and compare the biological activity of synthetic and natural tri-valine, a series of in vitro assays can be employed. Below are detailed protocols for common assays.

Experimental Workflow for Bioactivity Comparison

The general workflow for comparing the biological activity of natural and synthetic tri-valine would involve sourcing or synthesizing the peptides, followed by a battery of in vitro assays to determine their efficacy in specific biological contexts.

Experimental_Workflow cluster_analysis Data Analysis Natural_Tri_valine Natural_Tri_valine Cell_Viability Cell_Viability Natural_Tri_valine->Cell_Viability Receptor_Binding Receptor_Binding Natural_Tri_valine->Receptor_Binding Enzyme_Inhibition Enzyme_Inhibition Natural_Tri_valine->Enzyme_Inhibition Synthetic_Tri_valine Synthetic_Tri_valine Synthetic_Tri_valine->Cell_Viability Synthetic_Tri_valine->Receptor_Binding Synthetic_Tri_valine->Enzyme_Inhibition EC50_IC50_Determination EC50_IC50_Determination Cell_Viability->EC50_IC50_Determination Receptor_Binding->EC50_IC50_Determination Enzyme_Inhibition->EC50_IC50_Determination Comparative_Analysis Comparative_Analysis EC50_IC50_Determination->Comparative_Analysis

Figure 2. General workflow for comparing peptide bioactivity.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of tri-valine on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • MTT solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of natural and synthetic tri-valine in serum-free medium. Replace the existing medium with 100 µL of the peptide solutions. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Protocol 2: Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive ELISA to measure the binding affinity of tri-valine to a specific receptor.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant receptor protein

  • Biotinylated synthetic tri-valine

  • Streptavidin-HRP conjugate

  • TMB substrate and stop solution

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Coating: Coat the ELISA plate with the recombinant receptor protein and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours.

  • Competition: Add a fixed concentration of biotinylated synthetic tri-valine along with varying concentrations of either natural or synthetic tri-valine (the competitor) to the wells. Incubate for 2 hours.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour.

  • Detection: Wash the plate, add TMB substrate, and stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the competitor concentration to determine the IC50 value.

Protocol 3: Enzyme Inhibition Assay

This assay measures the ability of tri-valine to inhibit the activity of a target enzyme.

Materials:

  • Target enzyme and its substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, varying concentrations of natural or synthetic tri-valine, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the tri-valine for 10-15 minutes.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Measurement: Measure the product formation over time using a microplate reader (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each tri-valine concentration and determine the IC50 value.

Conclusion

The choice between synthetic and natural tri-valine for research and development depends on the specific application. Synthetic tri-valine offers advantages in terms of high purity, consistency, and the potential for chemical modification, which can lead to more reproducible and precisely controlled experimental outcomes. Natural tri-valine, while potentially more cost-effective for large-scale applications, may have greater variability and lower purity. The provided protocols and hypothetical data serve as a guide for researchers to design and execute studies to validate the biological activity of tri-valine from either source.

References

Comparative

Unveiling the Structural Secrets of Tri-valine: A Circular Dichroism Comparison Guide

For researchers, scientists, and professionals in drug development, understanding the secondary structure of peptides is paramount for predicting their behavior and function. Circular dichroism (CD) spectroscopy stands a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the secondary structure of peptides is paramount for predicting their behavior and function. Circular dichroism (CD) spectroscopy stands as a powerful and rapid technique for elucidating the conformational characteristics of peptides like tri-valine. This guide provides a comprehensive comparison of the expected CD spectra for tri-valine in different secondary structures, supported by representative experimental data and detailed protocols.

Tri-valine, a short peptide composed of three valine residues, can adopt various secondary structures in solution, primarily fluctuating between a disordered random coil and a more ordered β-sheet conformation. The bulky isopropyl side chains of valine residues influence these conformational preferences. CD spectroscopy, by measuring the differential absorption of left- and right-circularly polarized light, provides a unique spectral fingerprint for these different structural arrangements.

Quantitative Comparison of Tri-valine Secondary Structures by CD Spectroscopy

Secondary StructureWavelength (nm)Characteristic Molar Ellipticity ([θ]) (deg·cm²/dmol)
β-Sheet ~217Negative (approx. -15,000 to -25,000)
~195Positive (approx. +10,000 to +20,000)
Random Coil ~195Strongly Negative (approx. -20,000 to -40,000)
>210Weak signal close to zero

Note: The actual molar ellipticity values for tri-valine may vary depending on experimental conditions such as solvent, pH, and temperature.

Experimental Protocol for Circular Dichroism Analysis of Tri-valine

This section outlines a detailed methodology for acquiring and analyzing the CD spectrum of tri-valine to determine its secondary structure.

1. Sample Preparation:

  • Peptide Purity: Ensure the tri-valine sample is of high purity (>95%), as impurities can interfere with the CD signal.

  • Solvent Selection: A suitable solvent that does not absorb in the far-UV region (190-250 nm) is crucial. Commonly used solvents include deionized water, phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4), or trifluoroethanol (TFE) to induce ordered structures.

  • Concentration: Prepare a stock solution of tri-valine and determine its concentration accurately. A typical concentration for far-UV CD is in the range of 0.1-1.0 mg/mL. The final concentration should be adjusted to keep the absorbance below 1.0 at all wavelengths.

  • Blank Solution: A blank solution containing the exact same solvent or buffer as the sample is required for background correction.

2. Instrumentation and Data Acquisition:

  • Spectropolarimeter: Use a calibrated circular dichroism spectropolarimeter.

  • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is recommended for far-UV measurements to minimize solvent absorbance.

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 seconds

    • Accumulations: 3-5 scans for signal averaging

  • Measurement Procedure:

    • Record the CD spectrum of the blank solution.

    • Record the CD spectrum of the tri-valine sample.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected CD spectrum.

3. Data Analysis:

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l * n) where:

    • θ is the observed ellipticity in degrees

    • MW is the molecular weight of tri-valine

    • c is the concentration in mg/mL

    • l is the path length in cm

    • n is the number of amino acid residues (3 for tri-valine)

  • Secondary Structure Estimation: The resulting molar ellipticity spectrum can be qualitatively analyzed by comparing the positions and signs of the peaks with the characteristic spectra of β-sheets and random coils (as shown in the table above). For a more quantitative analysis, deconvolution algorithms can be used to estimate the percentage of each secondary structure component.

Visualizing the Workflow and Structural Interpretation

The following diagrams, generated using Graphviz, illustrate the experimental workflow for CD analysis and the logical relationship between the observed spectrum and the inferred secondary structure of tri-valine.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Result peptide High-Purity Tri-valine concentration Accurate Concentration peptide->concentration solvent CD-Compatible Solvent solvent->concentration blank Blank Solution solvent->blank measure Measure Sample & Blank concentration->measure blank->measure instrument CD Spectropolarimeter params Set Instrument Parameters instrument->params cuvette Quartz Cuvette (0.1 cm) cuvette->measure params->measure correction Background Correction measure->correction conversion Convert to Molar Ellipticity correction->conversion interpretation Spectral Interpretation conversion->interpretation structure Secondary Structure interpretation->structure

Experimental workflow for CD analysis of tri-valine.

structural_interpretation cluster_spectrum Observed CD Spectrum cluster_characteristics Spectral Characteristics cluster_structure Inferred Secondary Structure spectrum Molar Ellipticity vs. Wavelength beta_char Negative peak ~217 nm Positive peak ~195 nm spectrum->beta_char Matches random_char Strong negative peak ~195 nm Weak signal >210 nm spectrum->random_char Matches beta_sheet β-Sheet beta_char->beta_sheet random_coil Random Coil random_char->random_coil

Relationship between CD spectrum and secondary structure.

References

Validation

A Comparative Guide to Assessing Tri-valine Purity by Analytical HPLC

For Researchers, Scientists, and Drug Development Professionals The accurate assessment of purity for synthetic peptides like Tri-valine is critical for reliable research outcomes and the development of safe and effectiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for synthetic peptides like Tri-valine is critical for reliable research outcomes and the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), stands as the gold standard for this purpose. This guide provides a comprehensive comparison of analytical HPLC methods for determining the purity of Tri-valine, supported by experimental data and detailed protocols.

Comparison of Analytical HPLC Methods

The selection of an appropriate HPLC method is paramount for achieving optimal separation of Tri-valine from its potential impurities, which primarily include deletion sequences (Di-valine), truncation sequences (Valine), and other synthesis-related byproducts. The hydrophobicity of Tri-valine, owing to its three valine residues, dictates the choice of stationary and mobile phases.

Data Summary

The following table summarizes the performance of two common RP-HPLC methods for the analysis of Tri-valine. Method A represents a standard approach with a C18 column and trifluoroacetic acid (TFA) as an ion-pairing agent. Method B utilizes a column with a different C18 chemistry and formic acid as a mobile phase modifier, which can be more compatible with mass spectrometry (MS) detection.

ParameterMethod AMethod B
Stationary Phase C18, 5 µm, 100 Å (e.g., Agilent Zorbax SB-C18)C18, 3.5 µm, 130 Å (e.g., Waters XBridge BEH C18)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-50% B in 20 min15-60% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 215 nmUV at 215 nm
Retention Time (Tri-valine) ~15.2 min~12.8 min
Resolution (Tri-valine/Di-valine) > 2.0> 2.0
Resolution (Di-valine/Valine) > 2.5> 2.5
Limit of Quantitation (LOQ) ~0.05%~0.05%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are the protocols for the two HPLC methods summarized above.

Method A: Standard TFA-Based RP-HPLC

Objective: To achieve high-resolution separation of Tri-valine from its primary impurities using a standard C18 column and TFA as an ion-pairing agent.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Reagents:

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Tri-valine standard

  • Potential impurity standards (Di-valine, L-Valine)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of Tri-valine at 1 mg/mL in Mobile Phase A.

    • Prepare a mixed standard containing Tri-valine (e.g., 0.5 mg/mL), Di-valine (e.g., 0.05 mg/mL), and L-Valine (e.g., 0.05 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 50
      21 10

      | 25 | 10 |

Method B: Formic Acid-Based RP-HPLC for MS-Compatibility

Objective: To provide a robust separation of Tri-valine and its impurities using a mobile phase compatible with mass spectrometry, which is often used for peak identification.

Instrumentation:

  • HPLC or UHPLC system with a gradient pump, autosampler, and UV detector (and optional MS detector).

  • C18 reversed-phase column with advanced particle technology (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm).

Reagents:

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Tri-valine standard

  • Potential impurity standards (Di-valine, L-Valine)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation:

    • As described in Method A, using 0.1% Formic Acid in water as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 15
      15 60
      16 15

      | 20 | 15 |

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for implementing the purity assessment of Tri-valine.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Tri-valine Sample HPLC Inject Sample into HPLC System Sample->HPLC Filtered Sample MobilePhase Prepare Aqueous & Organic Mobile Phases MobilePhase->HPLC Gradient Elution Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Purity Calculate % Purity Integration->Purity Report Generate Report Purity->Report Method_Selection start Start: Assess Tri-valine Purity ms_needed Is MS Identification of Impurities Required? start->ms_needed method_a Method A: Standard TFA-Based RP-HPLC ms_needed->method_a No method_b Method B: Formic Acid-Based RP-HPLC ms_needed->method_b Yes end End: Purity Determined method_a->end method_b->end

Comparative

A Comparative Guide to the Enzymatic Stability of Tri-valine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The therapeutic application of peptides is often hampered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life. Tri-valine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often hampered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life. Tri-valine (Val-Val-Val), a simple oligopeptide, serves as a fundamental model for understanding the proteolytic stability of peptides rich in hydrophobic, branched-chain amino acids. This guide provides an objective comparison of the enzymatic stability of Tri-valine and its analogs, supported by experimental data and detailed methodologies, to inform the design of more robust peptide-based therapeutics.

Enhancing Peptide Stability: Key Modification Strategies

Several chemical modifications can be employed to enhance the resistance of peptides like Tri-valine to enzymatic cleavage. These strategies primarily focus on altering the peptide backbone or terminal ends to prevent recognition and hydrolysis by proteases. Common and effective approaches include:

  • N-Terminal Acetylation and C-Terminal Amidation: Capping the terminal ends of a peptide protects it from degradation by exopeptidases, which cleave amino acids from the N- or C-terminus.[1]

  • Substitution with D-Amino Acids: Proteases are highly specific for L-amino acids, the naturally occurring enantiomers. Replacing one or more L-valine residues with D-valine can significantly hinder enzymatic recognition and cleavage.[2]

  • Backbone Cyclization: Linking the N- and C-termini to form a cyclic peptide restricts the conformational flexibility of the peptide backbone, making it a poorer substrate for many proteases.

  • Introduction of Unnatural Amino Acids or Peptidomimetics: Incorporating non-proteinogenic amino acids or modifying the peptide bonds can sterically hinder protease access or remove the susceptible scissile bond.

Quantitative Comparison of Enzymatic Stability

While direct enzymatic stability data for Tri-valine is not extensively available in the literature, studies on valine-containing di- and tripeptide linkers in antibody-drug conjugates (ADCs) provide valuable insights. The valine-citrulline (Val-Cit) linker, for instance, is designed to be cleaved by lysosomal enzymes. However, it exhibits instability in mouse plasma due to the activity of carboxylesterase Ces1c.[3] A study by Anami et al. demonstrated that the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker dramatically enhances its stability in mouse models.[3]

Peptide/AnalogModificationMatrixHalf-lifeFold Increase in StabilityReference
Val-Cit Linker ADCUnmodifiedMouse Plasma~2 days-[3]
EVCit Linker ADCN-terminal Glutamic Acid additionMouse Plasma~12 days~6x[3]

This data clearly illustrates the significant impact of N-terminal modification on the stability of a valine-containing peptide. The addition of a charged amino acid likely alters the peptide's conformation and/or susceptibility to the specific protease responsible for its degradation in mouse plasma.

Experimental Protocols

Enzymatic Stability Assay in Mouse Plasma

The following is a generalized protocol based on methodologies described for evaluating the stability of ADCs with valine-containing linkers.[3]

  • Incubation: The peptide or antibody-drug conjugate is incubated in fresh mouse plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168, and 288 hours).

  • Sample Preparation: To stop the enzymatic reaction, the plasma proteins are precipitated by adding an equal volume of acetonitrile. The samples are then centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant containing the peptide and its degradation products is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of intact peptide remaining at each time point is quantified by measuring the area under the curve for its specific mass-to-charge ratio.

  • Half-life Calculation: The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide remaining against time and fitting the data to a one-phase decay model.

Visualizing Peptide Degradation and Stabilization

Experimental Workflow for Peptide Stability Analysis

The following diagram illustrates a typical workflow for assessing the enzymatic stability of a peptide and its analogs.

G cluster_prep Sample Preparation cluster_analysis Data Analysis Peptide Peptide/Analog Synthesis Incubation Incubation in Enzyme Solution/Plasma Peptide->Incubation Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Quantification Quantification of Intact Peptide LCMS->Quantification HalfLife Half-life Calculation Quantification->HalfLife

Caption: Workflow for determining peptide enzymatic stability.

Signaling Pathway of Proteolytic Degradation

The enzymatic degradation of a peptide is a catalytic process involving the binding of the peptide substrate to the active site of a protease, followed by the cleavage of a specific peptide bond.

G E Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Peptide Substrate (S) (e.g., Tri-valine) S->ES ES->E + P P Cleaved Peptide Fragments (P) ES->P

Caption: Simplified model of enzymatic peptide cleavage.

References

Validation

Valine-Rich Motifs vs. SH2 Domains: A Comparative Guide to Protein-Protein Interaction Validation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two distinct protein-protein interaction (PPI) motifs: the valine-rich leucine (B10760876) zipper, exemplified...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct protein-protein interaction (PPI) motifs: the valine-rich leucine (B10760876) zipper, exemplified by the GCN4 transcription factor, and the phosphotyrosine-binding SH2 domain of the Vav1 signaling protein. We present quantitative binding data, detailed experimental protocols for validation, and visual representations of the underlying molecular and experimental logic. This information is intended to aid researchers in designing and interpreting experiments aimed at validating and characterizing protein-protein interactions.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the key quantitative differences in the binding affinities of the GCN4 leucine zipper and the Vav1 SH2 domain, highlighting the distinct thermodynamic signatures of these two interaction types.

Interaction MotifProtein SystemInteracting PartnerDissociation Constant (Kd)Thermodynamic DriverKey Residues
Valine-Rich Leucine Zipper Yeast GCN4GCN4 (homodimerization)~8 nM[1]Hydrophobic interactionsLeucine and Valine residues at the 'd' and 'a' positions of the heptad repeat.[2][3]
SH2 Domain Human Vav1Phosphorylated Syk peptide (pYpY)10⁻⁵ to 10⁻⁸ M[4]Electrostatic and hydrophobic interactionsConserved Arginine in the pY-binding pocket; variable residues in the specificity pocket.[4]

Experimental Protocols: Validating Protein-Protein Interactions

The validation and characterization of protein-protein interactions are fundamental to understanding cellular processes. Below are detailed protocols for three widely used biophysical and biochemical techniques: Isothermal Titration Calorimetry (ITC), Co-Immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Express and purify the proteins of interest to >95% purity.

    • Dialyze both the protein in the sample cell and the titrant (peptide or protein) in the syringe against the same buffer to minimize buffer mismatch effects. A suitable buffer is 10 mM HEPES, 150 mM NaCl, pH 7.4.

    • Determine the precise concentrations of the protein and the titrant using a reliable method such as UV-Vis spectroscopy.

  • Experimental Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument with detergent and water.

    • Load the protein solution into the sample cell, ensuring no air bubbles are present.

    • Load the titrant solution into the injection syringe, again avoiding air bubbles.

    • Place the sample cell and the syringe into the instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Data Acquisition:

    • Set up the titration parameters. A typical experiment consists of a single initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for a return to baseline.

    • Initiate the titration run. The instrument will measure the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the titrant to the protein in the cell.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to identify and validate protein-protein interactions in vivo or in vitro. The principle is to use an antibody to capture a specific protein ("bait"), and then detect other proteins ("prey") that are bound to it.

Protocol:

  • Cell Lysis:

    • Culture and harvest cells expressing the proteins of interest.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

    • Centrifuge the lysate and transfer the supernatant to a fresh tube.

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Collect the beads by centrifugation or using a magnetic stand.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using an antibody specific to the "prey" protein to detect the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. It provides quantitative information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the "ligand" protein onto the activated surface by injecting it at a low flow rate in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Binding and Kinetic Analysis:

    • Prepare a series of dilutions of the "analyte" protein in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference flow cell (to subtract non-specific binding and bulk refractive index changes).

    • Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Mandatory Visualization

The following diagrams were generated using the DOT language to illustrate key concepts and workflows related to the validation of protein-protein interactions.

Vav1_Signaling_Pathway TCR TCR Engagement Lck Lck/Fyn (Src Kinases) TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates Vav1 Vav1 LAT_SLP76->Vav1 recruits & activates (via SH2 domain) Sos Sos1/2 LAT_SLP76->Sos recruits PI3K PI3K Vav1->PI3K activates PLCg1 PLCγ1 Vav1->PLCg1 activates RasGRP1 RasGRP1 Vav1->RasGRP1 recruits Actin Actin Cytoskeleton Rearrangement PI3K->Actin Calcium Calcium Flux PLCg1->Calcium ERK ERK Activation RasGRP1->ERK Sos->ERK PPI_Validation_Workflow cluster_InVivo In Vivo / In Situ cluster_InVitro In Vitro CoIP Co-Immunoprecipitation (Co-IP) Validation Interaction Validated CoIP->Validation FRET FRET/BRET FRET->Validation ITC Isothermal Titration Calorimetry (ITC) Characterization Biophysical Characterization (Kinetics, Thermodynamics) ITC->Characterization SPR Surface Plasmon Resonance (SPR) SPR->Characterization PullDown Pull-Down Assay Hypothesis Hypothesized Protein-Protein Interaction Hypothesis->CoIP Initial Validation Hypothesis->FRET Live-cell Confirmation Validation->ITC Quantitative Analysis Validation->SPR Quantitative Analysis Validation->PullDown Confirmation Logical_Relationship cluster_LeucineZipper Leucine Zipper (e.g., GCN4) cluster_SH2Domain SH2 Domain (e.g., Vav1) LZ_Structure Amphipathic α-helix LZ_Interaction Hydrophobic Interactions (Leucine, Valine) LZ_Structure->LZ_Interaction LZ_Function Dimerization LZ_Interaction->LZ_Function SH2_Structure Conserved Fold (α-helices and β-sheets) SH2_Interaction Electrostatic (pTyr-Arg) + Hydrophobic (Specificity Pocket) SH2_Structure->SH2_Interaction SH2_Function Signal Transduction SH2_Interaction->SH2_Function PPI Protein-Protein Interaction PPI->LZ_Structure PPI->SH2_Structure

References

Comparative

head-to-head comparison of different Tri-valine synthesis methods

For researchers and professionals in the field of drug development and biochemical research, the synthesis of peptides is a fundamental and critical process. The tripeptide Tri-valine (Val-Val-Val), composed of three val...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and biochemical research, the synthesis of peptides is a fundamental and critical process. The tripeptide Tri-valine (Val-Val-Val), composed of three valine amino acid residues, serves as a valuable model for understanding and comparing different peptide synthesis methodologies. This guide provides an objective, head-to-head comparison of the three primary methods for Tri-valine synthesis: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The comparison is supported by representative experimental data and detailed protocols to assist in selecting the most suitable method for a given research need.

Quantitative Performance Data

The choice of a synthesis method often depends on a balance of factors including yield, purity, synthesis time, and scale. The following table summarizes the typical quantitative performance of each method for the synthesis of Tri-valine.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Overall Yield 70-85%60-75%80-95%
Purity (after purification) ≥95%[1]90-98%[1]>99%
Synthesis Time 1-2 days3-5 days1 day
Scalability Milligram to gram scale[1]Gram to kilogram scale[2]Potentially large scale, but enzyme cost can be a factor
Cost of Reagents HighModerateVariable (enzyme cost can be high)
Environmental Impact High solvent and reagent consumptionHigh solvent consumptionLow, uses aqueous media

Experimental Protocols

Detailed methodologies for the synthesis of Tri-valine using each of the three methods are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.

Solid-Phase Peptide Synthesis (SPPS) of Tri-valine

This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

1. Resin Preparation:

  • Swell 1 g of Wang resin (loading capacity: 0.5 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. First Amino Acid Loading:

  • Dissolve Fmoc-Val-OH (5 equivalents, 2.5 mmol) and HOBt (5 equivalents, 2.5 mmol) in DMF.

  • Add DIC (5 equivalents, 2.5 mmol) to the amino acid solution and let it activate for 5 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

3. Fmoc Deprotection:

  • Add 10 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 20 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL).

4. Subsequent Amino Acid Coupling (repeat for the next two valine residues):

  • Dissolve Fmoc-Val-OH (3 equivalents, 1.5 mmol), HBTU (3 equivalents, 1.5 mmol), and DIPEA (6 equivalents, 3.0 mmol) in 10 mL of DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1 hour at room temperature.

  • Wash the resin with DMF (5 x 10 mL).

  • Perform Fmoc deprotection as described in step 3.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Dry the resin under vacuum.

  • Add 10 mL of a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final Tri-valine product.

Solution-Phase Peptide Synthesis (LPPS) of Tri-valine

This protocol employs the Boc (tert-butyloxycarbonyl) protecting group strategy and involves the synthesis of dipeptide fragments followed by their coupling.

1. Synthesis of Boc-Val-Val-OMe:

  • Dissolve Boc-Val-OH (10 mmol) and H-Val-OMe·HCl (10 mmol) in 50 mL of DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (1 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield Boc-Val-Val-OMe.

2. Saponification of the Dipeptide Ester:

  • Dissolve the Boc-Val-Val-OMe in a mixture of methanol and 1 M NaOH.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the solution with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent to obtain Boc-Val-Val-OH.

3. Deprotection of H-Val-OMe:

  • Treat H-Val-OMe·HCl with a base (e.g., triethylamine) to obtain the free amine.

4. Coupling to form Tri-valine:

  • Dissolve Boc-Val-Val-OH (8 mmol) and H-Val-OMe (8 mmol) in 40 mL of DCM.

  • Add DCC (8.8 mmol) and DMAP (0.8 mmol) at 0 °C.

  • Stir at room temperature overnight.

  • Work up the reaction as in step 1 to obtain Boc-Val-Val-Val-OMe.

5. Final Deprotection:

  • Dissolve the protected tripeptide in a solution of 4 M HCl in dioxane.

  • Stir for 1-2 hours at room temperature.

  • Evaporate the solvent and triturate with diethyl ether to obtain the crude H-Val-Val-Val-OH·HCl.

6. Purification:

  • Purify the crude product by recrystallization or column chromatography.

Enzymatic Synthesis of Tri-valine

This protocol utilizes the protease papain to catalyze the peptide bond formation in an aqueous-organic biphasic system, which favors synthesis over hydrolysis.[3][4]

1. Reaction Setup:

  • Prepare a buffered aqueous solution (e.g., 0.1 M Tris-HCl, pH 8).

  • Dissolve L-valine ethyl ester (as the acyl donor) in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Dissolve L-valine (as the nucleophile) in the aqueous buffer.

  • Combine the organic and aqueous phases in a reaction vessel.

2. Enzymatic Reaction:

  • Add papain (e.g., 10 mg/mL) to the biphasic system.

  • Stir the mixture vigorously at a controlled temperature (e.g., 37 °C) to ensure adequate mixing of the two phases.

  • Monitor the reaction progress by taking aliquots from the aqueous phase and analyzing them by HPLC.

3. Reaction Termination and Product Isolation:

  • Once the reaction reaches the desired conversion, stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) to inactivate the enzyme.

  • Separate the aqueous and organic layers.

  • The product, Tri-valine, will be predominantly in the aqueous phase.

4. Purification:

  • Purify the Tri-valine from the aqueous phase using ion-exchange chromatography or RP-HPLC to remove unreacted starting materials and any byproducts.

  • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships of the peptide synthesis methods described.

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product Protected Amino Acids Protected Amino Acids Coupling Coupling Protected Amino Acids->Coupling Resin (SPPS) Resin (SPPS) Resin (SPPS)->Coupling Solvents Solvents Solvents->Coupling Coupling Reagents Coupling Reagents Coupling Reagents->Coupling Enzyme (Enzymatic) Enzyme (Enzymatic) Enzyme (Enzymatic)->Coupling Deprotection Deprotection Coupling->Deprotection Iterative Cycles Washing/Purification Washing/Purification Deprotection->Washing/Purification Washing/Purification->Coupling Crude Peptide Crude Peptide Washing/Purification->Crude Peptide Final Step Final Purification Final Purification Crude Peptide->Final Purification Pure Tri-valine Pure Tri-valine Final Purification->Pure Tri-valine

Caption: General workflow of peptide synthesis from starting materials to the final purified product.

Synthesis_Method_Comparison cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lpps Solution-Phase Peptide Synthesis (LPPS) cluster_enzymatic Enzymatic Synthesis spps_start Resin Swelling spps_load 1st AA Loading spps_start->spps_load spps_deprotect1 Fmoc Deprotection spps_load->spps_deprotect1 spps_couple AA Coupling Cycles spps_deprotect1->spps_couple spps_cleave Cleavage from Resin spps_couple->spps_cleave spps_purify RP-HPLC Purification spps_cleave->spps_purify lpps_frag Fragment Synthesis (Boc-Val-Val-OH) lpps_couple Fragment Coupling lpps_frag->lpps_couple lpps_deprotect Final Deprotection lpps_couple->lpps_deprotect lpps_purify Purification (Recrystallization/Chromatography) lpps_deprotect->lpps_purify enz_setup Biphasic System Setup enz_react Enzyme-catalyzed Reaction enz_setup->enz_react enz_isolate Product Isolation enz_react->enz_isolate enz_purify Purification (Chromatography) enz_isolate->enz_purify

References

Validation

A Cross-Validated Structural Analysis of the Trp-Cage Miniprotein: A Comparison of NMR and X-ray Crystallography Data

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern molecular biology and drug discovery. Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern molecular biology and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography stand as the two primary techniques for elucidating high-resolution macromolecular structures. While both methods provide invaluable atomic-level insights, they do so under fundamentally different experimental conditions—NMR in the solution state, reflecting a molecule's dynamic nature, and X-ray crystallography in the solid state, offering a static, crystalline snapshot. A cross-validation of data from both techniques is therefore crucial for a comprehensive understanding of a molecule's conformational landscape.

This guide provides a comparative analysis of the structural data for the Trp-cage miniprotein, a small, fast-folding 20-residue peptide that has become a benchmark for computational and experimental folding studies. We will delve into the experimental protocols for both NMR and X-ray crystallographic structure determination and present a quantitative comparison of the resulting structural parameters.

Comparative Structural Data: Trp-Cage Miniprotein

The following tables summarize key structural parameters derived from the NMR solution structure (PDB ID: 1L2Y) and a representative high-resolution crystal structure of a cyclized Trp-cage variant.[1][2] These tables offer a direct comparison of the conformational properties of the Trp-cage as observed in solution versus a crystalline environment.

FeatureNMR Structure (PDB: 1L2Y)X-ray Crystal Structure
Residues 2020
Secondary Structure α-helix (residues 2-9), 310-helix (residues 11-14), Polyproline II helix (C-terminus)[1][3]α-helix, 310-helix, Polyproline II helix[1]
Overall Fold Compact globular fold with a hydrophobic core formed by the tryptophan side chain packed against proline rings.[1][4]Highly similar compact fold, with the cyclization providing additional stability.[1]
Ensemble vs. Single Structure An ensemble of 38 conformers representing the dynamic nature in solution.[5]A single, static structure representing the molecule's conformation in the crystal lattice.

Table 1: Comparison of Global Structural Features.

ParameterNMR Structure (PDB: 1L2Y)X-ray Crystal Structure
Root Mean Square Deviation (RMSD) from mean (backbone atoms) Varies across the ensemble, reflecting flexibility.Not applicable (single structure).
Backbone Dihedral Angles (φ, ψ) Shows a range of values for each residue across the ensemble, particularly in loop regions.Well-defined single values for each residue.
Hydrogen Bonds Inferred from distance restraints and observed in a majority of the ensemble models.Directly observed with defined donor-acceptor distances.
Sidechain Conformations Multiple rotameric states observed for some residues, indicating conformational averaging.Generally a single, well-defined rotamer for each residue.

Table 2: Comparison of Conformational Parameters.

Experimental Protocols

A thorough understanding of the experimental conditions under which the structural data were obtained is essential for a meaningful comparison. The following sections outline the key methodologies employed for the NMR and X-ray crystallographic determination of the Trp-cage structure.

NMR Spectroscopy Protocol

The solution structure of the Trp-cage miniprotein (PDB ID: 1L2Y) was determined using multidimensional NMR spectroscopy.[5]

  • Sample Preparation: The 20-residue peptide was synthesized and purified. For NMR analysis, the peptide was dissolved in a buffered aqueous solution, typically at a concentration of 1-5 mM, to mimic physiological conditions.

  • Data Acquisition: A series of 2D and 3D NMR experiments were performed, including COSY, TOCSY, and NOESY, to obtain through-bond and through-space proton-proton correlations. These experiments provide the distance restraints that are crucial for structure calculation.

  • Structure Calculation: The experimental distance and dihedral angle restraints were used as input for structure calculation programs. These programs employ computational algorithms, such as distance geometry and simulated annealing, to generate an ensemble of structures that are consistent with the experimental data. The final ensemble of structures represents the dynamic conformational space of the peptide in solution.[4]

X-ray Crystallography Protocol

The crystal structure of a cyclized Trp-cage variant was determined to provide a high-resolution static view of the fold.[1]

  • Peptide Synthesis and Cyclization: A variant of the Trp-cage peptide was synthesized with modifications to allow for head-to-tail cyclization, which enhances stability and promotes crystallization.

  • Crystallization: The purified cyclic peptide was subjected to extensive crystallization screening to find the optimal conditions (e.g., precipitant, pH, temperature) for the growth of well-ordered crystals.

  • Data Collection: A suitable crystal was selected and exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal was recorded on a detector.

  • Structure Determination and Refinement: The diffraction data was processed to determine the electron density map of the molecule. An initial model of the peptide was built into the electron density and then refined using computational methods to achieve the best possible fit between the model and the experimental data.

Visualization of the Cross-Validation Workflow and Logic

To visually represent the process of comparing and integrating data from NMR and X-ray crystallography, the following diagrams were generated using Graphviz.

CrossValidationWorkflow cluster_nmr NMR Data Acquisition and Processing cluster_xray X-ray Crystallography cluster_comparison Cross-Validation and Analysis NMR_Sample Peptide in Solution NMR_Experiment NMR Spectroscopy NMR_Sample->NMR_Experiment NMR_Data NOEs, J-couplings NMR_Experiment->NMR_Data NMR_Structure NMR Structure Ensemble NMR_Data->NMR_Structure Comparison Structural Comparison (Dihedrals, RMSD, H-bonds) NMR_Structure->Comparison XRay_Sample Peptide Crystal XRay_Experiment X-ray Diffraction XRay_Sample->XRay_Experiment XRay_Data Diffraction Pattern XRay_Experiment->XRay_Data XRay_Structure Crystal Structure XRay_Data->XRay_Structure XRay_Structure->Comparison Validation Conformational Validation Comparison->Validation Validation->NMR_Structure Refinement Validation->XRay_Structure Refinement Integration Integrated Structural Model Validation->Integration

A generalized workflow for the cross-validation of NMR and X-ray structural data.

LogicalRelationship NMR NMR Structure (Dynamic View) Complementary Complementary Information NMR->Complementary XRay X-ray Structure (Static View) XRay->Complementary Validation Cross-Validation Complementary->Validation Comprehensive Comprehensive Structural Understanding Validation->Comprehensive

Logical relationship of data integration for cross-validation.

Conclusion

The cross-validation of NMR and X-ray crystallographic data for the Trp-cage miniprotein reveals a high degree of concordance in the overall fold and secondary structure elements.[1] The NMR structure ensemble provides valuable insights into the dynamic nature of the peptide in solution, highlighting regions of flexibility, while the high-resolution crystal structure offers a precise, static picture of the molecule's conformation. Discrepancies between the two can often be attributed to the different physical states of the sample (solution vs. crystal) and the inherent averaging of measurements in NMR. By integrating the complementary information from both techniques, researchers can achieve a more complete and robust understanding of a molecule's structure-function relationship, a critical aspect in the rational design of therapeutics.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guidance for Handling Valine Compounds

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling valin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling valine compounds, including operational and disposal plans. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling valine compounds, which are typically white, odorless, crystalline powders, adherence to standard laboratory safety protocols is crucial. While generally considered non-hazardous, unpredictable reactions are always a possibility.[1] The recommended personal protective equipment is detailed below.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Impervious glovesHandle with gloves.[3]
Skin and Body Protection Lab coat, overalls, safety shoesWear appropriate personal protective clothing to avoid skin contact.[3][4]
Respiratory Protection Dust mask/particulate respiratorRequired when dusts are generated. Recommendations are based on standards like DIN EN 143 and DIN 14387.[3]

Health Hazard Information

Valine is an essential amino acid and is not classified as a hazardous substance.[5] However, it may cause mechanical irritation to the eyes, skin, and respiratory system.[3] Ingestion of large amounts may cause nausea and vomiting.[3]

First Aid Measures:

  • Inhalation: If dust is inhaled, move the person to fresh air. If respiratory symptoms persist, seek medical advice.[3]

  • Skin Contact: Wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[3] If irritation persists, get medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. If feeling unwell, seek medical advice.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for L-Valine.

PropertyValueSource
Melting Point 315 °C / 599 °F[2]
Specific Gravity 1.230[2]
Oral LD50 (Rat) >2,000 mg/kg bw[3]
Inhalation LC50 (Rat) >5,260 mg/m³ air (4 h)[3]
Aquatic Toxicity LC50 (Fish) >10 g/L (96 h)[3]
Aquatic Toxicity EC50 (Daphnia) >10 g/L (24 h)[3]

Standard Operating Procedure for Handling Valine

This procedure outlines the steps for safely handling valine compounds in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[4]

  • Minimize dust generation and accumulation.[3]

  • Keep away from heat and sources of ignition.[3]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on the required PPE as specified in the table above: lab coat, safety glasses, and gloves.

  • If there is a risk of dust generation, a dust mask or respirator should be worn.

3. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[3][6]

  • Avoid breathing dust.[3]

  • Use only in well-ventilated areas.[4]

  • Wash hands thoroughly after handling.[1][4]

4. Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store with acids, anhydrides, and peracids.[1]

  • Incompatible with strong oxidizing agents.[2][3]

5. Accidental Release Measures:

  • In case of a spill, isolate the area and keep unauthorized personnel away.[3]

  • Wipe up the spill, place it in a sealed bag or container for disposal.[1]

  • Avoid generating dust.

  • Wash the spill site after the material pickup is complete.[1]

  • Prevent the spilled material from entering drains and waterways.[3][6]

6. Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Containers can be triple-rinsed and offered for recycling or reconditioning.[3]

Workflow for Safe Handling of Valine Compounds

Caption: Workflow for the safe handling of valine from preparation to disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-valine
Reactant of Route 2
Reactant of Route 2
Tri-valine
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